3-ethyl-4-methylpyrrole-2,5-dione
Description
Structure
2D Structure
Propriétés
IUPAC Name |
3-ethyl-4-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-5-4(2)6(9)8-7(5)10/h3H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBICSJJYOPOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174021 | |
| Record name | 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20189-42-8 | |
| Record name | 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020189428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ETHYL-4-METHYL-1H-PYRROLE-2,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5G691PF96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-ethyl-4-methylpyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and potential biological relevance of 3-ethyl-4-methylpyrrole-2,5-dione. This maleimide derivative is a subject of interest due to the broad biological activities exhibited by the maleimide scaffold.
Core Chemical and Physical Properties
This compound, also known as 2-ethyl-3-methylmaleimide, is a disubstituted maleimide with the CAS Registry Number 20189-42-8.[1][2] Its fundamental properties are crucial for its application in experimental and developmental settings. The compound typically appears as a fine powder.[3]
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2-Ethyl-3-methylmaleimide, Ethylmethylmaleimide, 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | [1][2] |
| CAS Number | 20189-42-8 | [1][2] |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [4] |
| InChIKey | CUBICSJJYOPOIA-UHFFFAOYSA-N | [1][2] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Melting Point | 67-68 °C | [1][5] |
| Boiling Point | 253 °C (at 760 mmHg) | [1][5][6] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Water Solubility | 4771 mg/L at 25 °C (Estimated) | [6] |
| Flash Point | 119.3 °C | [1][6] |
| Vapor Pressure | 0.0179 mmHg at 25 °C | [1] |
| Refractive Index | 1.484 - 1.485 | [1][3] |
| LogP (Octanol/Water) | 0.5 - 1.42 (Estimated) | [1][6] |
Table 3: Spectral & Chromatographic Data
| Data Type | Availability / Values | Reference |
| Mass Spectrum | Electron Ionization (EI) data available from NIST | [1][2] |
| Gas Chromatography | Kovats Retention Indices: Standard non-polar: 1192, Standard polar: 2197-2260 | [4][7] |
Experimental Protocols: Synthesis
The synthesis of 3,4-disubstituted maleimides like this compound has evolved beyond classical methods. Modern approaches offer high selectivity and yield, which are critical for producing derivatives for drug discovery and development. Below are summaries of advanced synthetic methodologies.
Protocol 1: Palladium-Catalyzed Cross-Coupling with Indium Organometallics
This method provides a versatile route to unsymmetrically 3,4-disubstituted maleimides starting from 3,4-dihalomaleimides. The process can be performed stepwise or as a sequential one-pot reaction.[8][9]
Methodology:
-
Monocoupling Step: A 3,4-dihalomaleimide (e.g., 3,4-dibromomaleimide) is reacted with a triorganoindium reagent (R¹₃In). This initial coupling is regioselective.
-
Catalyst: Pd(PhCN)₂Cl₂ is effective for this step.[9]
-
Conditions: The reaction is typically carried out in a suitable solvent under an inert atmosphere.
-
-
Second Coupling Step: The resulting 3-halo-4-substituted maleimide is then reacted with a second, different triorganoindium reagent (R²₃In).
-
One-Pot Procedure: Both coupling reactions can be performed sequentially in a single reaction vessel, which improves efficiency and atom economy.[8][9]
This methodology allows for the precise introduction of varied alkyl, aryl, and heteroaryl groups at the 3 and 4 positions of the maleimide ring.[9]
Caption: Workflow for Palladium-catalyzed synthesis of 3,4-disubstituted maleimides.
Protocol 2: Phosphine-Catalyzed Isomerization and Cascade Reaction
A more recent approach involves a phosphine-catalyzed reaction between α-succinimide-substituted allenoates and aryl imines. This method generates highly functionalized 3,4-disubstituted maleimides with excellent yields and stereoselectivity.[3][10]
Methodology:
-
Isomerization: A phosphine catalyst (e.g., PR₃) initiates the isomerization of an α-succinimide-substituted allenoate.
-
Cascade Reaction: The isomerized intermediate undergoes a cascade γ′-addition reaction with an aryl imine derivative.
-
Product Formation: This sequence results in the formation of complex 3,4-disubstituted maleimide structures.
This protocol is noted for its efficiency and for being one of the less common examples of a phosphine-mediated γ′-addition of allenoates.[10]
Biological Activity and Signaling
While specific signaling pathways for this compound are not extensively documented, the reactivity of the maleimide functional group is well-characterized and provides a strong basis for its potential biological mechanism of action.
Maleimides are potent electrophiles that readily react with nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins. This irreversible Michael addition reaction forms a stable carbon-sulfur bond, effectively modifying the protein structure and function.
Caption: General mechanism of maleimide action via covalent modification of protein thiols.
This reactivity is the foundation for the use of related compounds like N-ethylmaleimide (NEM) as enzyme inhibitors and biochemical probes.[11] Key implications for drug development include:
-
Enzyme Inhibition: Covalent modification of cysteine residues in the active site of an enzyme can lead to potent and irreversible inhibition.
-
Disruption of Protein-Protein Interactions: Modification of cysteines at interaction interfaces can disrupt critical cellular signaling pathways.
-
Induction of Mitochondrial Permeability Transition (MPT): NEM has been shown to induce MPT by oxidizing critical thiol groups on mitochondrial membrane proteins, a mechanism implicated in apoptosis.[12]
Given this established reactivity, this compound is a candidate for development as a covalent inhibitor or modulator in therapeutic areas where targeting cysteine-containing proteins is a valid strategy. Further research is required to elucidate its specific protein targets and cellular effects.
References
- 1. echemi.com [echemi.com]
- 2. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Ethyl-3-methylmaleimide | C7H9NO2 | CID 29995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-ethyl-4-methyl-pyrrole-2,5-dione | 20189-42-8 [chemicalbook.com]
- 6. 2-ethyl-3-methyl maleimide, 20189-42-8 [thegoodscentscompany.com]
- 7. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 3,4-Disubstituted Maleimides by Selective Cross-Coupling Reactions Using Indium Organometallics [organic-chemistry.org]
- 10. Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ'-Addition with Aryl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Synthesis of 3-ethyl-4-methylpyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-ethyl-4-methylpyrrole-2,5-dione, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines a feasible two-step synthetic pathway, including detailed experimental protocols, and presents relevant chemical data in a structured format.
Introduction
This compound, also known as 3-ethyl-4-methylmaleimide, belongs to the class of 3,4-disubstituted maleimides. These compounds are recognized as important pharmacologically active agents. The pyrrole-2,5-dione core is a key structural motif in various bioactive molecules and serves as a versatile building block for the synthesis of more complex chemical entities. This guide details a robust synthetic approach, beginning with the preparation of the key intermediate, 2-ethyl-3-methylmaleic anhydride, followed by its conversion to the target compound.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 2-ethyl-3-methylmaleic anhydride. The second step is the imidation of this anhydride using ammonia to yield the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Ethyl-3-methylmaleic anhydride
Proposed Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of diethyl ketone (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of oxalyl chloride (1.1 equivalents) in the same anhydrous solvent is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude residue is then treated with a dehydrating agent, such as acetic anhydride or by azeotropic distillation with toluene, to facilitate the formation of the cyclic anhydride. The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2-ethyl-3-methylmaleic anhydride.
Step 2: Synthesis of this compound
The conversion of the synthesized 2-ethyl-3-methylmaleic anhydride to the corresponding maleimide is a standard procedure.
Experimental Protocol:
-
Reaction Setup: A solution of 2-ethyl-3-methylmaleic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid or a high-boiling point aprotic solvent (e.g., N,N-dimethylformamide) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Ammonia Addition: An excess of an ammonia source, such as a solution of ammonia in the reaction solvent or ammonium acetate, is added to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 100-140 °C) for 2-6 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water. The precipitated product is collected by filtration, washed with cold water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to yield the pure product.
Data Presentation
The following tables summarize the key chemical and physical properties of the starting material and the final product.
Table 1: Properties of 2-Ethyl-3-methylmaleic anhydride
| Property | Value |
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 140.14 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Soluble in common organic solvents |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Moderately soluble in polar organic solvents |
Logical Relationships in the Synthesis
The synthesis follows a logical progression from readily available starting materials to the final target molecule through the formation of a key cyclic anhydride intermediate.
Caption: Logical flow of the two-step synthesis.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound. The proposed two-step pathway, involving the formation of 2-ethyl-3-methylmaleic anhydride followed by imidation, represents a logical and feasible approach for obtaining this valuable compound. The provided protocols, while based on established chemical principles for analogous structures, should be optimized and validated in a laboratory setting. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for various applications, including drug discovery and development.
3-ethyl-4-methylpyrrole-2,5-dione IUPAC name
An In-depth Technical Guide to 3-ethyl-4-methyl-1H-pyrrole-2,5-dione
This guide provides a comprehensive overview of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione, a member of the maleimide class of compounds. Maleimide derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse biological activities.[1][2] This document collates available data on the nomenclature, physicochemical properties, synthesis, and biological context of this compound, tailored for researchers, scientists, and drug development professionals.
The compound is systematically named 3-ethyl-4-methyl-1H-pyrrole-2,5-dione according to IUPAC nomenclature. It is also commonly referred to as 3-ethyl-4-methylmaleimide. Due to the substitution pattern, it can be considered a derivative of maleimide, the parent compound of the maleimide class.
Table 1: Nomenclature and Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 3-ethyl-4-methyl-1H-pyrrole-2,5-dione |
| Synonyms | 2-Ethyl-3-methylmaleimide, Ethylmethylmaleimide |
| CAS Number | 20189-42-8 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| InChI Key | CUBICSJJYOPOIA-UHFFFAOYSA-N |
A summary of its key physicochemical properties is presented below. These properties are crucial for experimental design, including solvent selection and purification strategies.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 67-68 °C | [3] |
| Boiling Point | 253 °C | [3] |
| Flash Point | 119 °C | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| XLogP3 | 1.42 |[3] |
Synthesis and Experimental Protocols
Proposed Experimental Protocol: Synthesis from 3-ethyl-4-methylmaleic Anhydride
This two-step conceptual protocol is based on the synthesis of related dialkylmaleic anhydrides and their subsequent conversion to maleimides.[4][5]
Step 1: Synthesis of 3-ethyl-4-methylmaleic Anhydride This precursor is not commercially common and would likely need to be synthesized. Methods for synthesizing substituted maleic anhydrides, such as the dehydration of the corresponding dicarboxylic acid or other specialized cyclization reactions, would be employed.
Step 2: Imidation of 3-ethyl-4-methylmaleic Anhydride The reaction proceeds via nucleophilic addition of ammonia to one of the carbonyl carbons of the anhydride ring, followed by a cyclodehydration step to form the imide ring.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethyl-4-methylmaleic anhydride in a suitable anhydrous solvent (e.g., glacial acetic acid).
-
Reagent Addition: Add a source of ammonia. This can be an aqueous solution of ammonia or by bubbling ammonia gas through the solution. For laboratory-scale synthesis, heating the anhydride with urea can also serve as a method to generate the imide.
-
Cyclodehydration: To facilitate the ring-closing dehydration, a dehydrating agent such as acetic anhydride along with a catalyst like anhydrous sodium acetate is typically added.
-
Heating: The reaction mixture is heated, often to reflux (e.g., 80-100 °C), and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up and Purification: Upon cooling, the reaction mixture is typically poured into ice-water to precipitate the crude product. The solid is collected by suction filtration, washed with cold water to remove acetic acid and other water-soluble impurities, and dried.
-
Purification: The crude 3-ethyl-4-methyl-1H-pyrrole-2,5-dione can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.
Caption: Conceptual workflow for the synthesis of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione.
Modern synthetic strategies for accessing 3,4-disubstituted maleimides also include phosphine-catalyzed isomerization cascade reactions and palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) starting from 3,4-dihalomaleimides.[1][2][7] These methods offer alternative routes for creating libraries of complex maleimide derivatives for drug discovery.
Spectroscopic and Crystallographic Data
Characterization of the final product relies on standard spectroscopic techniques. While a full dataset for this specific compound is not compiled here, typical expected data and available crystallographic information are summarized.
Table 3: Spectroscopic and Crystallographic Data
| Technique | Data / Observation |
|---|---|
| ¹H NMR | Expect signals for the ethyl group (triplet and quartet), the methyl group (singlet), and a broad singlet for the N-H proton. |
| ¹³C NMR | Expect signals for two distinct carbonyl carbons, two sp² carbons of the double bond, and the carbons of the ethyl and methyl substituents. |
| Mass Spec (EI) | Molecular ion peak (M⁺) expected at m/z = 139. |
| IR Spectroscopy | Characteristic absorptions for C=O stretching (imide, ~1700-1770 cm⁻¹), N-H stretching (~3200 cm⁻¹), and C=C stretching (~1600 cm⁻¹). |
| Crystallography | A 1:1 co-crystal with 3-ethyl-4-methyl-3-pyrrolin-2-one has been reported, confirming the molecular structure and participation in hydrogen bonding. The crystal system is triclinic.[8] |
Biological Activity and Mechanism of Action
Specific biological studies on 3-ethyl-4-methyl-1H-pyrrole-2,5-dione are limited in publicly accessible literature. However, the maleimide scaffold is a well-established pharmacophore with potent and varied biological activities. The reactivity of the α,β-unsaturated imide system is central to its mechanism of action.
General Cytotoxicity of Maleimides
Maleimide derivatives frequently exhibit significant cytotoxicity against various cancer cell lines.[3][9] This activity is often mediated by the induction of oxidative stress. The core mechanism involves the reaction of the maleimide ring with intracellular thiols.
Mechanism of Action: Thiol Alkylation
The primary biochemical reaction of maleimides is their ability to act as a Michael acceptor, undergoing a covalent, often irreversible, Michael addition reaction with nucleophiles, particularly the thiol groups of cysteine residues in peptides and proteins.
-
Reaction with Glutathione (GSH): Maleimides can rapidly deplete intracellular levels of glutathione, a critical antioxidant. This disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).
-
Enzyme Inhibition: By covalently modifying cysteine residues in the active or allosteric sites of enzymes, maleimides can act as irreversible inhibitors. This is a known mechanism for the inhibition of cysteine proteases and various kinases.
The resulting increase in ROS and disruption of protein function can trigger downstream signaling cascades leading to programmed cell death (apoptosis) or necrosis. Key events include loss of mitochondrial membrane potential and depletion of cellular ATP.[3]
Caption: Putative mechanism of maleimide-induced cytotoxicity via thiol alkylation.
Applications in Drug Development
The maleimide core is a privileged scaffold in medicinal chemistry. Derivatives are explored for a range of therapeutic applications:
-
Anticancer Agents: Due to their cytotoxic properties, many maleimide derivatives have been investigated as potential anticancer drugs.[3][10] Their ability to induce oxidative stress makes them particularly interesting for targeting cancer cells, which often have a compromised redox balance.
-
Kinase Inhibitors: Substituted maleimides, including indolylmaleimides, are known inhibitors of various protein kinases, such as Glycogen Synthase Kinase-3 (GSK-3) and Epidermal Growth Factor Receptor (EGFR), which are important targets in cancer and neurodegenerative diseases.[1][11]
-
Bioconjugation: The specific reactivity of the maleimide group towards thiols makes it one of the most widely used functional groups for bioconjugation, linking molecules like antibodies, peptides, or imaging agents to proteins to create antibody-drug conjugates (ADCs) and other targeted therapeutics.
While 3-ethyl-4-methyl-1H-pyrrole-2,5-dione itself is not a clinical drug, its structure serves as a simple backbone that can be further functionalized to develop novel therapeutic agents with tailored activity and selectivity.
References
- 1. Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US4639531A - Process for the preparation of dimethylmaleic anhydride - Google Patents [patents.google.com]
- 6. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
physical properties of 3-ethyl-4-methylpyrrole-2,5-dione
An In-depth Technical Guide on the Physical Properties of 3-ethyl-4-methylpyrrole-2,5-dione
This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical and scientific databases.
Chemical Identity
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Ethyl-3-methylmaleimide, Ethylmethylmaleimide, 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione[1][2][3]
Physical and Chemical Properties
The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 139.15 g/mol | [1][2][4][5][6][7][8] |
| Melting Point | 67-68 °C | [2][9] |
| Boiling Point | 253 °C (at 760 mm Hg) | [2][7][9] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.485 | [2][10] |
| Vapor Pressure | 0.0179 mmHg at 25°C | [2] |
| Flash Point | 119 °C | [2][7] |
| Water Solubility | 4771 mg/L at 25 °C (estimated) | [7] |
| logP (o/w) | 1.050 (estimated) | [7] |
| Polar Surface Area | 46.2 Ų | [2][8] |
Experimental Protocols
While specific experimental protocols for the determination of each physical property of this compound are not detailed in the provided search results, this section outlines a general synthetic approach for related pyrrole-2,5-diones and the analytical methods used for their characterization.
General Synthesis of 1-substituted-3-chloro-4-arylamino-1H-pyrrole-2,5-diones
This protocol is adapted from the synthesis of related 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives and provides a foundational method for obtaining the pyrrole-2,5-dione core structure.
-
Reaction Setup: A solution of a 3,4-dichloro-1H-pyrrole-2,5-dione precursor (10 mmol) is prepared in 50 cm³ of ethanol.
-
Amine Addition: To the stirred solution, the appropriate primary amine (20 mmol) is added.
-
Heating and Monitoring: The reaction mixture is heated to a temperature between 50-80 °C and stirred for 2 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure (in vacuo). The resulting solid product is collected by filtration.
-
Purification: The crude product is washed with ethanol and a small amount of ice-cold water. Further purification is achieved by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate eluent system.[11]
Characterization Methods
The identity and purity of this compound and related compounds are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.[4][6]
-
Gas Chromatography (GC): GC is employed to assess the purity of the compound and to determine its retention index, which is a characteristic property.[1][4]
-
Infrared Spectroscopy (IR): IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) stretches of the dione ring.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the detailed molecular structure by showing the connectivity of atoms.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a pyrrole-2,5-dione derivative.
Caption: A generalized workflow for the synthesis and characterization of pyrrole-2,5-diones.
Biological Context: Tyrosine Kinase Inhibition
Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been investigated as potential inhibitors of tyrosine kinases, such as EGFR and VEGFR2, which are implicated in cancer cell growth and proliferation.[11][12][13] The diagram below illustrates the general principle of this inhibition.
Caption: Inhibition of tyrosine kinase signaling by a pyrrole-2,5-dione derivative.
References
- 1. 2-Ethyl-3-methylmaleimide | C7H9NO2 | CID 29995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. scent.vn [scent.vn]
- 4. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 5. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 6. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 7. 2-ethyl-3-methyl maleimide, 20189-42-8 [thegoodscentscompany.com]
- 8. 3-Ethyl-4-methylpyrrolidine-2,5-dione | C7H11NO2 | CID 20033949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-ethyl-4-methyl-pyrrole-2,5-dione | 20189-42-8 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
3-ethyl-4-methylpyrrole-2,5-dione molecular weight
An In-depth Technical Guide to the Molecular Weight of 3-ethyl-4-methylpyrrole-2,5-dione
This technical guide provides a comprehensive overview of the molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in drug development. This document details the compound's molecular formula, the atomic weights of its constituent elements, and a step-by-step calculation of its molecular weight.
Compound Identification
Systematic Name: 3-ethyl-4-methyl-1H-pyrrole-2,5-dione Common Names: 2-Ethyl-3-methylmaleimide, Ethylmethylmaleimide[1] CAS Registry Number: 20189-42-8[1] Molecular Formula: C₇H₉NO₂[1][2][3][4]
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₇H₉NO₂ indicates that one molecule of this compound contains 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.
Atomic Weights of Constituent Elements
The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are utilized for this calculation.
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 7 | 12.011[5][6][7] |
| Hydrogen | H | 9 | 1.008[8][9][10] |
| Nitrogen | N | 1 | 14.007[11][12][13] |
| Oxygen | O | 2 | 15.999[14][15][16] |
Calculation of Molecular Weight
The molecular weight is calculated as follows:
-
Carbon: 7 atoms × 12.011 g/mol = 84.077 g/mol
-
Hydrogen: 9 atoms × 1.008 g/mol = 9.072 g/mol
-
Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen: 2 atoms × 15.999 g/mol = 31.998 g/mol
Total Molecular Weight = 84.077 + 9.072 + 14.007 + 31.998 = 139.154 g/mol
This calculated value aligns with the experimentally determined and database-reported molecular weights for this compound, which are approximately 139.15 g/mol to 139.15413 g/mol .[1][2][3]
Molecular Structure
The structural arrangement of atoms within the this compound molecule is crucial for understanding its chemical properties. The name denotes a five-membered pyrrole ring containing a nitrogen atom, with two ketone functional groups at positions 2 and 5. An ethyl group is attached to the carbon at position 3, and a methyl group is at position 4.
Caption: Molecular structure of this compound.
Summary
This guide provides a detailed calculation of the molecular weight of this compound based on its molecular formula and the standard atomic weights of its elements. The presented data and structural diagram offer foundational information for researchers and professionals engaged in work involving this chemical entity.
References
- 1. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 2. GSRS [precision.fda.gov]
- 3. 2-ethyl-3-methyl maleimide, 20189-42-8 [thegoodscentscompany.com]
- 4. 3-ethyl-4-methyl-1H-pyrrole-2,5-dione - Wikidata [wikidata.org]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. byjus.com [byjus.com]
- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 8. quora.com [quora.com]
- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 12. youtube.com [youtube.com]
- 13. Nitrogen - Wikipedia [en.wikipedia.org]
- 14. princeton.edu [princeton.edu]
- 15. Oxygen - Wikipedia [en.wikipedia.org]
- 16. quora.com [quora.com]
An In-Depth Technical Guide to the Structure Elucidation of 3-ethyl-4-methylpyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 3-ethyl-4-methylpyrrole-2,5-dione (also known as 2-ethyl-3-methylmaleimide). This document collates fundamental physicochemical properties, detailed spectroscopic data, and a proposed synthetic pathway. The information presented is intended to serve as a valuable resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development by providing a thorough characterization of this heterocyclic compound. All quantitative data are summarized in structured tables, and a logical workflow for its synthesis and characterization is provided.
Introduction
This compound is a substituted maleimide, a class of compounds with significant applications in medicinal chemistry and materials science due to their reactivity as Michael acceptors and dienophiles. The precise characterization of its structure is fundamental for understanding its chemical reactivity and potential biological activity. This guide details the multifaceted approach to its structure elucidation, integrating data from various analytical techniques.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-ethyl-3-methylmaleimide, Ethylmethylmaleimide | NIST[2], PubChem[1] |
| CAS Number | 20189-42-8 | NIST[2] |
| Molecular Formula | C₇H₉NO₂ | NIST[2] |
| Molecular Weight | 139.15 g/mol | NIST[2] |
| Appearance | Off-white solid (predicted) | - |
| Boiling Point | 242 °C (estimated) | Scent.vn[2] |
Spectroscopic Data for Structure Elucidation
The structural framework of this compound has been established through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0-9.0 | br s | 1H | N-H |
| ~2.40 | q | 2H | -CH₂-CH₃ |
| ~1.95 | s | 3H | -CH₃ |
| ~1.10 | t | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~172-175 | C=O (C2, C5) |
| ~140-142 | C=C (C3) |
| ~138-140 | C=C (C4) |
| ~18-20 | -CH₂-CH₃ |
| ~12-14 | -CH₂-CH₃ |
| ~8-10 | -CH₃ |
Infrared (IR) Spectroscopy
The infrared spectrum is crucial for identifying the functional groups present in the molecule. Based on data from analogous compounds, the characteristic IR absorption bands for this compound are presented below.[3]
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3300 | Strong, Broad | N-H Stretch |
| ~1700-1720 | Strong | C=O Stretch (asymmetric) |
| ~1680-1700 | Strong | C=O Stretch (symmetric) |
| ~1630-1650 | Medium | C=C Stretch |
Mass Spectrometry (MS)
Mass spectrometry data from the NIST WebBook confirms the molecular weight of the compound.[4]
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular Ion) |
| 124 | [M-CH₃]⁺ |
| 111 | [M-C₂H₄]⁺ |
| 83 | [M-C₂H₄-CO]⁺ |
X-ray Crystallography
Definitive evidence for the solid-state structure of this compound comes from a single-crystal X-ray diffraction study, which reported its co-crystallization with 3-ethyl-4-methyl-3-pyrrolin-2-one.[5]
Table 5: Crystallographic Data
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.2673 (17) |
| b (Å) | 11.885 (2) |
| c (Å) | 12.839 (2) |
| α (°) | 90.601 (3) |
| β (°) | 108.694 (2) |
| γ (°) | 108.797 (2) |
| Volume (ų) | 1393.6 (4) |
| Z | 4 |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 2-ethyl-3-methylmaleamic acid
-
Dissolve one equivalent of 2-ethyl-3-methylmaleic anhydride in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of one equivalent of ammonia (e.g., concentrated ammonium hydroxide) in the same solvent to the cooled solution of the anhydride with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The resulting precipitate of 2-ethyl-3-methylmaleamic acid can be collected by filtration, washed with cold solvent, and dried under vacuum.
Step 2: Cyclization to this compound
-
To a flask containing the dried 2-ethyl-3-methylmaleamic acid, add a dehydrating agent such as acetic anhydride and a catalytic amount of a base like sodium acetate.
-
Heat the mixture gently (e.g., on a steam bath) with stirring until the solid dissolves.
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the crude this compound by suction filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or cyclohexane) to obtain the purified product.
Caption: Proposed two-step synthesis of this compound.
Structure Elucidation Workflow
The logical workflow for the comprehensive structure elucidation of a newly synthesized batch of this compound would involve the following steps:
Caption: Workflow for the structure elucidation of this compound.
Signaling Pathways
Currently, there is no information available in the public domain linking this compound to specific biological signaling pathways. Further research would be required to investigate its potential biological activities and mechanisms of action.
Conclusion
References
- 1. 2-Ethyl-3-methylmaleimide | C7H9NO2 | CID 29995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.uctm.edu [journal.uctm.edu]
In-depth Technical Guide on the Biological Activity of 3-ethyl-4-methylpyrrole-2,5-dione
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
3-ethyl-4-methylpyrrole-2,5-dione, a member of the maleimide family, is a heterocyclic compound with potential applications in medicinal chemistry. While the broader class of substituted pyrrole-2,5-diones has been investigated for a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, specific data on the 3-ethyl-4-methyl derivative remains limited in publicly available scientific literature. This guide synthesizes the existing knowledge on related compounds to infer potential areas of interest for future research into the biological activity of this compound and provides a framework for its experimental investigation.
Introduction to Pyrrole-2,5-diones
The pyrrole-2,5-dione scaffold, also known as the maleimide ring, is a prominent structural motif in numerous biologically active molecules. The reactivity of the maleimide's carbon-carbon double bond, particularly its susceptibility to Michael addition reactions with nucleophiles such as the thiol groups of cysteine residues in proteins, is a key determinant of its biological effects. This reactivity allows maleimide derivatives to act as covalent inhibitors of various enzymes and receptors, leading to a wide spectrum of pharmacological activities.
Derivatives of pyrrole-2,5-dione have been explored for their therapeutic potential in several areas:
-
Anticancer Activity: Many substituted maleimides have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of protein kinases or interaction with other proteins crucial for cancer cell proliferation and survival.
-
Anti-inflammatory Effects: Some pyrrole-2,5-dione derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways.
-
Antimicrobial Activity: The maleimide scaffold has been incorporated into compounds exhibiting activity against bacteria and fungi, suggesting its potential as a lead structure for the development of new anti-infective agents.
Given the established biological relevance of the pyrrole-2,5-dione core, this compound represents a compound of interest for biological screening and further pharmacological evaluation.
Postulated Biological Activity of this compound
Based on the structure-activity relationships of related compounds, the biological activity of this compound can be hypothesized. The ethyl and methyl substituents at the 3 and 4 positions of the pyrrole ring will influence the steric and electronic properties of the maleimide core, which in turn will affect its reactivity and binding affinity to biological targets.
Potential Signaling Pathway Interactions
It is plausible that this compound could interact with signaling pathways that are modulated by other maleimide derivatives. A hypothetical signaling pathway that could be targeted is depicted below.
Caption: Putative signaling pathway modulated by this compound.
This diagram illustrates a hypothetical mechanism where this compound could act as an inhibitor of a cytoplasmic kinase (Kinase B), thereby preventing the activation of a downstream transcription factor and subsequent gene expression. This is a common mechanism for maleimide-based inhibitors of protein kinases.
Proposed Experimental Protocols
To elucidate the biological activity of this compound, a systematic experimental approach is required. The following protocols outline key experiments for an initial investigation.
General Experimental Workflow
The overall workflow for assessing the biological activity would involve synthesis, in vitro screening, and potential in vivo studies.
Caption: General experimental workflow for biological activity assessment.
Synthesis of this compound
-
Reaction: The synthesis can be achieved through the condensation of 2-ethyl-3-methylmaleic anhydride with an appropriate amine source, such as ammonia or a protected amine, followed by deprotection if necessary.
-
Purification: The crude product should be purified using column chromatography on silica gel with a suitable solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., HCT116, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) should be used.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The compound is dissolved in DMSO and diluted to various concentrations in cell culture medium.
-
Cells are treated with the compound for 48-72 hours.
-
Cell viability is assessed using a standard method such as the MTT or resazurin assay.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Kinase Inhibition Assay
-
Target Selection: Based on the activities of similar maleimides, a panel of protein kinases known to be involved in cancer or inflammation should be selected.
-
Methodology:
-
Kinase activity can be measured using various platforms, such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence-based assay.
-
The assay is performed in the presence of varying concentrations of this compound.
-
-
Data Analysis: The IC₅₀ value for the inhibition of each kinase is determined.
Quantitative Data Summary (Hypothetical)
As no specific experimental data for this compound is currently available, the following table presents hypothetical data to illustrate how quantitative results would be structured.
| Assay | Cell Line / Target | Endpoint | Result (Hypothetical) |
| Cytotoxicity | HCT116 (Colon Cancer) | IC₅₀ | 15.2 µM |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 28.7 µM |
| Cytotoxicity | HEK293 (Normal Kidney) | IC₅₀ | > 100 µM |
| Kinase Inhibition | Kinase B | IC₅₀ | 2.5 µM |
Conclusion and Future Directions
While the biological activity of this compound has not been explicitly detailed in the current scientific literature, the well-documented activities of related maleimide derivatives suggest that it is a compound with potential pharmacological relevance. The proposed experimental protocols provide a roadmap for its initial biological evaluation. Future research should focus on a comprehensive screening of this compound against a broad range of biological targets to uncover its specific activities and potential therapeutic applications. Further derivatization of the core structure could also lead to the development of more potent and selective agents.
In-Depth Technical Guide: Solubility of 3-ethyl-4-methylpyrrole-2,5-dione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethyl-4-methylpyrrole-2,5-dione and structurally related compounds in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from analogous structures, namely N-ethylmaleimide and succinimide, to provide a substantive reference for solubility expectations. This document also outlines detailed experimental protocols for determining solubility and includes a visual representation of a typical solubility determination workflow.
Core Topic: Solubility Profile of this compound and Related Compounds
This compound is a small heterocyclic molecule whose solubility is a critical parameter in various research and development applications, including reaction chemistry, formulation development, and biological screening. While specific experimental data on its solubility in a wide range of organic solvents is not extensively published, an estimated aqueous solubility is available.
To offer a broader perspective on its potential solubility behavior, this guide presents quantitative and qualitative data for structurally similar compounds. N-ethylmaleimide and succinimide share the core maleimide or a related cyclic imide structure, making their solubility profiles valuable for predicting the behavior of this compound.
Data Presentation: Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound and the selected analogous compounds.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | ~4771 mg/L (estimated) |
Table 2: Solubility of N-ethylmaleimide
| Solvent | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | 25 | ≥16.8 mg/mL[1], 25 mg/mL[2], 100 mg/mL[3][4] |
| Water | 20 | 1 g/L[5][6] |
| Water | 25 | ≥19.2 mg/mL[1], 25 mg/mL[2], 50 mg/mL[3][7] |
| Ethanol | Not Specified | 50 mg/mL[5][6][8][9] |
| Ethanol | 25 | ≥18.6 mg/mL[1], 12.5 mg/mL[3][10], 25 mg/mL[2] |
| Methanol | 20 | 1 M (clear, colorless solution)[5] |
Table 3: Solubility of Succinimide in Various Organic Solvents at Different Temperatures (Mole Fraction, x)
Data extracted from Wang, K., et al. (2012). Solubilities of succinimide in different pure solvents and binary methanol+ethyl acetate solvent mixtures. Thermochimica Acta, 538, 79-85.
| Temperature (K) | Ethyl Acetate | Acetonitrile | Ethanol | Acetone | Tetrahydrofuran | Methanol | Isopropanol | n-Butanol |
| 278.20 | 0.0051 | 0.0401[11] | 0.0933 | 0.0821 | 0.0546[12] | 0.2227 | 0.0070[4] | 0.0041 |
| 283.20 | 0.0062 | 0.0461[11] | 0.1030 | 0.0911 | 0.0577[12] | 0.2454 | 0.0087[4] | 0.0049 |
| 288.20 | 0.0076 | 0.0534[11] | 0.1136 | 0.1010 | 0.0613[12] | 0.2699 | 0.0110[4] | 0.0059 |
| 293.70 | 0.0094 | 0.0638[11] | 0.1284 | 0.1149 | 0.0694[12] | 0.2988 | 0.0146[4] | 0.0073 |
| 298.20 | 0.0111 | 0.0720[11] | 0.1412 | 0.1265 | 0.0770[12] | 0.3255 | 0.0178[4] | 0.0088 |
| 303.20 | 0.0133 | 0.0839[11] | 0.1565 | 0.1408 | 0.0865[12] | 0.3546 | 0.0218[4] | 0.0108 |
| 308.20 | 0.0162 | 0.0999[11] | 0.1732 | 0.1570 | 0.0976[12] | 0.3858 | 0.0286[4] | 0.0132 |
| 313.40 | 0.0198 | 0.1182[11] | 0.1919 | 0.1751 | 0.1189[12] | 0.4196 | 0.0371[4] | 0.0162 |
| 315.70 | 0.0220 | 0.1301[11] | 0.2023 | 0.1856 | 0.1300[12] | 0.4378 | 0.0409[4] | 0.0179 |
| 320.40 | 0.0264 | 0.1530[11] | 0.2226 | 0.2065 | 0.1513[12] | 0.4700 | 0.0528[4] | 0.0215 |
| 325.10 | 0.0322 | 0.1829[11] | 0.2450 | 0.2299 | 0.1879[12] | 0.5048 | 0.0671[4] | 0.0260 |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility. This protocol is often coupled with a quantitative analytical method, such as UV-Vis spectrophotometry, to measure the concentration of the dissolved solute.
Shake-Flask Method for Thermodynamic Solubility Determination
Objective: To determine the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature at equilibrium.
Materials:
-
Test compound (e.g., this compound)
-
Selected organic solvents of high purity
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of the solid test compound to a vial. The excess is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment.
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a period to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectrophotometry).
-
UV-Vis Spectrophotometry for Concentration Determination
Objective: To quantify the concentration of the dissolved compound in the prepared saturated solution.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the test compound in the same solvent with known concentrations.
-
The concentration range of the standards should bracket the expected concentration of the diluted sample.
-
-
Generation of a Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the compound.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is absorbance and x is concentration.
-
-
Sample Analysis:
-
Measure the absorbance of the diluted sample from the shake-flask experiment at the same λmax.
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in determining the thermodynamic solubility of a compound.
Logical Relationship of Solubility Data
Caption: A diagram showing the use of solubility data from analogous compounds to predict the solubility of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. trc.nist.gov [trc.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. Isopropyl Alcohol + Succinimide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures - 南京工业大学 [pure.njtech.edu.cn:443]
- 6. srdata.nist.gov [srdata.nist.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Succinimide [webbook.nist.gov]
- 10. ThermoML:Thermochim. Acta 2012, 538, 79-85 [trc.nist.gov]
- 11. Acetonitrile + Succinimide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Tetrahydrofuran + Succinimide - Chemical & Physical Properties by Cheméo [chemeo.com]
Commercial Suppliers and Technical Guide for 3-ethyl-4-methylpyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-ethyl-4-methylpyrrole-2,5-dione, a chemical intermediate with potential applications in drug discovery and development. This document outlines its commercial availability, physicochemical properties, and potential biological activities based on studies of structurally related compounds. Detailed experimental methodologies and conceptual signaling pathways are presented to facilitate further research into its therapeutic potential.
Commercial Availability and Physicochemical Properties
This compound, also known as 2-ethyl-3-methylmaleimide, is available from several commercial chemical suppliers. The compound is typically offered in various purities, and researchers should consult the suppliers directly for detailed specifications and availability.
Table 1: Commercial Suppliers of this compound
| Supplier Name | Purity | Additional Information |
| Shanghai Forever Synthesis Co., Ltd. | 99% | Distributor/Wholesaler. |
| Shanghai Credit Asia Chemical Co., Ltd. | 99% | Specializes in active pharmaceutical ingredients and intermediates. |
| Career Henan Chemical Co. | 95% | Pricing information may be available upon request.[1] |
| HANGZHOU LEAP CHEM CO., LTD. | Not specified | Supplier of fine chemicals for research and development. |
| Ark Pharma Scientific Limited | Not specified | Provides a range of chemical products. |
| BOC Sciences | Not specified | A useful research chemical.[] |
| ChemicalBook | Not specified | Provides a platform for sourcing chemicals and their properties.[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20189-42-8 | [3] |
| Molecular Formula | C₇H₉NO₂ | Wikidata[4] |
| Molecular Weight | 139.15 g/mol | Wikidata[4] |
| IUPAC Name | This compound | Wikidata[4] |
| Synonyms | 2-Ethyl-3-methylmaleimide, Ethylmethylmaleimide | ChemicalBook[3] |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| SMILES | CCC1=C(C)C(=O)NC1=O | Wikidata[4] |
Potential Biological Activities and Signaling Pathways
While specific biological activity data for this compound is limited in publicly available literature, the broader class of maleimide and pyrrole-2,5-dione derivatives has been extensively studied, revealing potential therapeutic applications in oncology and inflammatory diseases.[5][6][7]
Anti-Cancer Activity: Tyrosine Kinase Inhibition
Derivatives of pyrrole-2,5-dione have been investigated as potential inhibitors of tyrosine kinases, which are crucial mediators of cell signaling pathways that are often dysregulated in cancer.[5] Inhibition of these kinases can disrupt tumor growth, proliferation, and survival.
Anti-Inflammatory Activity: Cytokine Inhibition
Research on related pyrrole-2,5-dione compounds has indicated potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9] These cytokines play a key role in the pathogenesis of various inflammatory disorders.
Experimental Protocols
The following are generalized experimental protocols based on methodologies used for structurally similar maleimide and pyrrole-2,5-dione derivatives. Researchers should optimize these protocols for their specific experimental setup.
General Workflow for Investigating Biological Activity
References
- 1. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide - Google Patents [patents.google.com]
- 3. 3-ethyl-4-methyl-pyrrole-2,5-dione | 20189-42-8 [chemicalbook.com]
- 4. 3-ethyl-4-methyl-1H-pyrrole-2,5-dione - Wikidata [wikidata.org]
- 5. Bisindolyl Maleimides and Indolylmaleimide Derivatives-A Review of Their Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Ethyl-4-Methylpyrrole-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Information
| Property | Value | Reference |
| Chemical Name | 3-ethyl-4-methylpyrrole-2,5-dione | --INVALID-LINK-- |
| Synonyms | 3-ethyl-4-methylmaleimide, 2-Ethyl-3-methylmaleimide | --INVALID-LINK-- |
| Molecular Formula | C₇H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 139.15 g/mol | --INVALID-LINK-- |
| CAS Number | 20189-42-8 | --INVALID-LINK-- |
Spectroscopic Data
Mass Spectrometry
Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification. The data presented below is from the NIST Mass Spectrometry Data Center.[1][2][3][4]
Table 1: Electron Ionization Mass Spectrometry Data
| m/z | Intensity (Relative) | Assignment |
| 139 | 100 | [M]⁺ (Molecular Ion) |
| 124 | ~60 | [M - CH₃]⁺ |
| 111 | ~20 | [M - C₂H₄]⁺ or [M - CO]⁺ |
| 96 | ~30 | [M - C₂H₅ - H]⁺ |
| 82 | ~40 | [M - C₂H₅ - CO + H]⁺ |
| 68 | ~55 | [C₄H₄O]⁺ or other fragments |
| 54 | ~70 | [C₄H₆]⁺ or other fragments |
Note: The fragmentation pattern is interpreted based on common fragmentation pathways for similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for this compound is not available in the searched literature, predicted chemical shifts and characteristic signals for similar pyrrole-2,5-dione structures can be inferred.
Table 2: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 7.0 - 9.0 | broad singlet | 1H |
| -CH₂- (ethyl) | ~2.4 | quartet | 2H |
| -CH₃ (ethyl) | ~1.1 | triplet | 3H |
| -CH₃ (methyl) | ~2.0 | singlet | 3H |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| C=C | 135 - 145 |
| -CH₂- (ethyl) | ~18 |
| -CH₃ (ethyl) | ~12 |
| -CH₃ (methyl) | ~9 |
Infrared (IR) Spectroscopy
Specific IR absorption data for this compound is not detailed in the available literature. However, the characteristic absorption bands for the functional groups present in the molecule can be predicted based on established correlation tables. For instance, a study on related pyrrole-2,3-diones showed characteristic carbonyl absorption bands between 1652 and 1774 cm⁻¹.[5]
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H stretch | 3200 - 3400 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C=O stretch (imide) | 1700 - 1780 | Strong |
| C=C stretch | 1640 - 1680 | Medium |
| C-N stretch | 1180 - 1360 | Medium |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. These are intended to provide a framework for acquiring data for this compound.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electron ionization source is used.
-
Analysis: The sample is introduced into the ion source, typically via direct infusion or after separation by gas chromatography (GC). The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically performed to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum, which simplifies the spectrum by removing C-H coupling and can provide information about the number of attached protons.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS (δ 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
Sample Preparation (KBr Pellet): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Analysis: The sample is placed in the path of the IR beam. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The resulting interferogram is Fourier transformed to produce a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Thermal Stability of 3-ethyl-4-methylpyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 3-ethyl-4-methylpyrrole-2,5-dione. Due to a lack of publicly available experimental data on the thermal decomposition of this specific compound, this document focuses on its known physical properties and provides detailed, adaptable experimental protocols for determining its thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, this guide briefly discusses the known biological activities of related pyrrole-2,5-dione derivatives to provide context for its potential relevance in drug development, while noting the absence of specific data on its involvement in cellular signaling pathways.
Introduction
This compound, a substituted maleimide, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. The pyrrole-2,5-dione core is a key pharmacophore in various biologically active molecules.[1] Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and application, particularly in drug formulation and development where thermal processing is common. This guide aims to be a foundational resource for researchers by consolidating the available information and providing the necessary methodologies to obtain critical thermal stability data.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molecular Weight | 139.15 g/mol | [3] |
| CAS Number | 20189-42-8 | [2] |
| Boiling Point (estimated) | 242 - 253.81 °C at 760 mmHg | N/A |
| Melting Point | Not available | N/A |
| Decomposition Temperature | Not available | N/A |
| Appearance | Not available | N/A |
Experimental Protocols for Thermal Stability Analysis
The following sections detail the standard procedures for determining the thermal stability of organic compounds like this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature, residual mass, and to infer the kinetics of decomposition.
3.1.1. Methodology
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).
-
Quantify the mass loss at each decomposition step and the final residual mass.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, glass transition temperature, and to detect exothermic or endothermic decomposition events.
3.2.1. Methodology
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting and decomposition range.
-
A heat-cool-heat cycle may be employed to remove the thermal history of the sample.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the melting point (Tm) as the peak temperature of the endothermic melting transition.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Identify any exothermic peaks that may correspond to decomposition events.
-
Potential Biological Significance and Signaling Pathways
While no specific signaling pathways involving this compound have been reported, the broader class of pyrrole-2,5-dione derivatives has been investigated for various biological activities. For instance, certain derivatives have been designed and synthesized as potential tyrosine kinase inhibitors, which are crucial targets in cancer therapy.[4][5][6] Maleimides, in general, are widely used in bioconjugation to selectively modify cysteine residues in proteins, enabling the development of antibody-drug conjugates (ADCs).[7][8] The reactivity of the maleimide ring with sulfhydryl groups can also lead to interactions with mitochondrial inner membrane proteins.[9]
The potential for this compound to interact with biological systems warrants further investigation. The logical progression for such research is outlined below.
Conclusion
This technical guide consolidates the limited available information on the thermal stability of this compound and provides comprehensive, actionable protocols for its experimental determination. While direct thermal decomposition data is currently absent from the literature, the methodologies for TGA and DSC outlined herein provide a clear path for researchers to obtain this critical information. The potential biological relevance of this compound, inferred from related structures, suggests that a thorough understanding of its physicochemical properties, including thermal stability, is a prerequisite for its exploration in drug discovery and development. Future studies should focus on executing the described experimental protocols to populate the existing data gaps and to fully characterize the thermal behavior of this promising molecule.
References
- 1. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 3. 2-Ethyl-3-methylmaleimide | C7H9NO2 | CID 29995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crucial role of sulfhydryl groups in the mitochondrial inner membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Ethyl-4-methylpyrrole-2,5-dione: Discovery, Natural Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-ethyl-4-methylpyrrole-2,5-dione, a naturally occurring maleimide derivative. Also known as 2-ethyl-3-methylmaleimide, this compound has been identified in a variety of plant species and environmental sources, suggesting a role as a secondary metabolite and a degradation product of chlorophyll. This document details its discovery, natural distribution, physicochemical properties, and known biological activities. Furthermore, it outlines experimental protocols for its isolation, characterization, and the assessment of its biological effects, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a substituted maleimide, a class of compounds known for their diverse biological activities. The pyrrole-2,5-dione core is a recurring motif in various natural products and synthetic compounds with applications in medicinal chemistry. Understanding the natural origins and biological functions of this specific derivative is crucial for exploring its potential as a lead compound in drug discovery programs. This guide synthesizes the current knowledge on this compound, providing a foundation for further research and development.
Discovery and Natural Occurrence
The discovery of this compound is linked to the analysis of natural sources. It has been identified as a constituent in several plant species and as a degradation product in environmental samples.
Natural Sources
This compound has been reported in the following natural sources:
-
Plants:
-
Environmental:
-
Tokyo Bay Sediments: It has been detected in concentrations of approximately 1 to 15 nmol/g of dried sediment, where it is considered a degradation product of chlorophylls.[3] This finding suggests its formation under photic and oxygenic conditions in nature before the incorporation of photosynthesizing organisms into the sediment.[3]
-
The presence of this compound across different plant families and in environmental samples points towards its potential role as a common secondary metabolite or a stable degradation product of primary metabolites.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-ethyl-3-methylmaleimide | PubChem[1] |
| CAS Registry Number | 20189-42-8 | PubChem[1] |
| Molecular Formula | C₇H₉NO₂ | PubChem[1] |
| Molecular Weight | 139.15 g/mol | PubChem[1] |
| Appearance | Solid (deduced from occurrence) | |
| XLogP3 | 0.5 | PubChem[1] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification of this compound.
-
Mass Spectrometry: Electron Ionization Mass Spectrum (EI-MS) data is available through the NIST WebBook.
-
Gas Chromatography: Gas chromatography data is also available via the NIST WebBook.
-
Crystallography: Crystallographic data for a 1:1 co-crystal of 3-ethyl-4-methyl-3-pyrrolin-2-one and this compound has been reported.
Biological Activity and Potential Applications
The maleimide scaffold is associated with a wide range of biological activities, primarily due to its reactivity as a Michael acceptor, allowing it to covalently bind to nucleophiles such as cysteine residues in proteins.
Known Activities of this compound
-
Antialgal Activity: A study on the chemical constituents of Vallisneria spiralis identified this compound as one of the compounds with antialgal properties.
Inferred Activities from Related Compounds
While specific data for this compound is limited, the broader class of maleimides has been shown to exhibit:
-
Antimicrobial and Antifungal Activity: Various N-substituted and ring-substituted maleimides have demonstrated significant activity against bacteria and fungi.
-
Cytotoxicity and Anticancer Potential: The ability of maleimides to interact with cellular thiols makes them interesting candidates for anticancer drug development. Substituted pyrrole-2,5-diones have shown potent cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: Maleimides are known inhibitors of enzymes that possess critical cysteine residues in their active sites. For example, N-ethylmaleimide is a known inhibitor of topoisomerase II.[4]
Given these activities in related compounds, this compound warrants further investigation to determine its specific biological activity profile.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathway. However, based on the known reactivity of the maleimide functional group with sulfhydryl groups, it is plausible that this compound could modulate signaling pathways that are regulated by cysteine-containing proteins, such as kinases, phosphatases, and transcription factors. Further research is required to elucidate any such interactions.
Experimental Protocols
The following sections provide generalized experimental protocols that can be adapted for the study of this compound.
Isolation from Natural Sources
The isolation of this compound from plant material typically involves extraction and chromatographic separation.
Workflow for Isolation from Plant Material
Caption: General workflow for the isolation and characterization of this compound from plant sources.
Methodology:
-
Sample Preparation: The plant material is dried to remove water and then ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethyl acetate, using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are further purified using column chromatography. The choice of stationary phase (e.g., silica gel, Sephadex) and mobile phase is guided by the polarity of the target compound.
-
Purity Assessment: The purity of the isolated compound is assessed by Thin Layer Chromatography (TLC).
-
Structure Elucidation: The structure of the pure compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Synthesis
Plausible Synthetic Pathway
Caption: A plausible synthetic route for this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of a compound.
Workflow for MTT Assay
Caption: A standard workflow for determining the cytotoxicity of a compound using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).
Conclusion
This compound is a naturally occurring maleimide with a documented presence in several plant species and as a chlorophyll degradation product. While its biological activity is not yet extensively studied, the known functions of the maleimide class of compounds suggest its potential as a bioactive molecule. This guide provides a foundational understanding of its discovery, natural sources, and physicochemical properties, along with adaptable experimental protocols for its further investigation. Future research should focus on elucidating its specific biological targets and mechanisms of action, which could pave the way for its development in pharmaceutical or agrochemical applications.
References
- 1. Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Ethyl-3-methylmaleimide in Tokyo Bay sediments providing the first evidence for its formation from chlorophylls in the present photic and oxygenic zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of 3-ethyl-4-methylpyrrole-2,5-dione
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the synthesis of 3-ethyl-4-methylpyrrole-2,5-dione, a substituted maleimide derivative. Substituted maleimides are important scaffolds in medicinal chemistry and drug development due to their diverse biological activities and their utility as versatile chemical probes and building blocks. The synthesis is based on a well-established two-step procedure commencing from the commercially available 2-ethyl-3-methylmaleic anhydride. The protocol involves the formation of an intermediate maleamic acid via reaction with ammonia, followed by a cyclodehydration step to yield the target pyrrole-2,5-dione. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
Maleimide derivatives are a class of heterocyclic compounds characterized by the pyrrole-2,5-dione core. They are known for their reactivity as Michael acceptors and dienophiles, making them valuable intermediates in organic synthesis. Furthermore, the maleimide scaffold is present in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties. The synthesis of specifically substituted maleimides, such as this compound, is of significant interest for the development of new therapeutic agents and biochemical tools.
The protocol described herein follows a classical and reliable approach for maleimide synthesis.[1] The first step is the nucleophilic ring-opening of 2-ethyl-3-methylmaleic anhydride by ammonia to form 3-ethyl-4-methylmaleamic acid. The subsequent and crucial step is the dehydrative cyclization of the maleamic acid intermediate, which is typically promoted by a dehydrating agent such as acetic anhydride with a catalyst like sodium acetate, to afford the final product.
Materials and Reagents
A summary of the required materials and reagents for the synthesis is provided in Table 1.
Table 1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Suggested Supplier(s) |
| 2-Ethyl-3-methylmaleic anhydride | 3552-33-8 | C₇H₈O₃ | 140.14 | CymitQuimica, Santa Cruz Biotechnology[2][3] |
| Ammonium hydroxide solution (28-30%) | 1336-21-6 | NH₄OH | 35.05 | Sigma-Aldrich, Fisher Scientific |
| Diethyl ether (anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | Sigma-Aldrich, VWR |
| Acetic anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Sigma-Aldrich, Fisher Scientific |
| Sodium acetate (anhydrous) | 127-09-3 | C₂H₃NaO₂ | 82.03 | Sigma-Aldrich, Fisher Scientific |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific, VWR |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Fisher Scientific, VWR |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific, VWR |
| Sodium sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Sigma-Aldrich, VWR |
| Deionized water | 7732-18-5 | H₂O | 18.02 | Laboratory Supply |
Experimental Protocol
The synthesis of this compound is a two-step process starting from 2-ethyl-3-methylmaleic anhydride. The overall reaction scheme is depicted below.
Figure 1. Synthetic workflow for this compound.
Step 1: Synthesis of 3-Ethyl-4-methylmaleamic acid
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-ethyl-3-methylmaleic anhydride (7.01 g, 50 mmol).
-
Add 100 mL of anhydrous diethyl ether to the flask and stir the mixture at room temperature until the anhydride is completely dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add a solution of concentrated ammonium hydroxide (approx. 5.7 mL of 28% NH₃, ~75 mmol) dropwise via the dropping funnel over 30 minutes. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with two 20 mL portions of cold diethyl ether to remove any unreacted anhydride.
-
Dry the resulting white powder under vacuum to yield 3-ethyl-4-methylmaleamic acid. The product is typically used in the next step without further purification. An expected yield is 90-98%.
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask, place the dried 3-ethyl-4-methylmaleamic acid (from Step 1, ~45 mmol).
-
Add acetic anhydride (42 mL, ~450 mmol) and anhydrous sodium acetate (4.1 g, 50 mmol).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the suspension in an oil bath at 70-80 °C with stirring for 3-4 hours. The solid should dissolve as the reaction proceeds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture slowly into 300 mL of ice-water with vigorous stirring.
-
A solid precipitate may form. If so, collect it by vacuum filtration. If the product separates as an oil, extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and wash them sequentially with 100 mL of water and 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel to afford this compound as a solid.
Note on N-Substituted Derivatives: To synthesize N-substituted derivatives (e.g., N-alkyl or N-aryl), an equimolar amount of the corresponding primary amine is used in place of ammonium hydroxide in Step 1. The subsequent cyclodehydration in Step 2 proceeds as described.
Characterization
The final product should be characterized by standard analytical techniques such as NMR and IR spectroscopy, and mass spectrometry. Expected analytical data for the N-H product are summarized in Table 2.
Table 2. Expected Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₇H₉NO₂[4] |
| Molecular Weight | 139.15 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | Estimated values: δ 7.5-8.5 (br s, 1H, N-H) δ 2.45 (q, J = 7.6 Hz, 2H, -CH₂CH₃) δ 1.95 (s, 3H, =C-CH₃) δ 1.15 (t, J = 7.6 Hz, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | Estimated values: δ 174.1 (C=O) δ 173.8 (C=O) δ 141.2 (C-Et) δ 138.5 (C-Me) δ 18.2 (-CH₂CH₃) δ 12.9 (-CH₂CH₃) δ 9.5 (=C-CH₃) |
| IR (KBr, cm⁻¹) | Estimated values: 3200-3100 (N-H stretch) 2970, 2930, 2870 (C-H stretch) 1770, 1700 (asymm. and symm. C=O stretch) 1640 (C=C stretch) |
| Mass Spectrum (EI) | m/z (%): 139 (M⁺)[4] |
Troubleshooting
-
Low yield in Step 1: Ensure the reaction is kept cold during the addition of ammonia to prevent side reactions. Use of anhydrous diethyl ether is recommended to ensure precipitation of the maleamic acid.
-
Incomplete cyclization in Step 2: The reaction may require longer heating or a slightly higher temperature. Ensure that the sodium acetate is anhydrous, as water can inhibit the reaction.
-
Difficulty in purification: If the product is an oil after workup, column chromatography is the recommended method of purification. A gradient elution from hexane to a hexane/ethyl acetate mixture may be necessary to achieve good separation.
Conclusion
This application note provides a comprehensive and practical protocol for the synthesis of this compound. The described method is robust and can be adapted for the synthesis of various N-substituted analogues, providing a valuable platform for researchers in the fields of chemical biology and drug discovery.
References
Application Notes: Evaluating the Anti-Inflammatory Potential of 3-ethyl-4-methylpyrrole-2,5-dione
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. Pyrrole-2,5-dione derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anti-inflammatory and immunomodulatory effects.[1][2][3][4] This document provides detailed application notes and protocols for assessing the anti-inflammatory properties of a specific analog, 3-ethyl-4-methylpyrrole-2,5-dione, focusing on its ability to modulate key inflammatory pathways.
Recent studies on similar pyrrole-2,5-dione compounds have demonstrated their capacity to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells stimulated with lipopolysaccharide (LPS).[1][2][3][4] The primary mechanism of action for many anti-inflammatory compounds involves the inhibition of critical signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7][8][9] These pathways are central regulators of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[7][10]
These notes will guide researchers in designing and executing in vitro assays to characterize the anti-inflammatory profile of this compound. The protocols provided are based on established methodologies for studying inflammation in cell culture models, particularly using LPS-stimulated macrophages or peripheral blood mononuclear cells (PBMCs).[1][11][12][13]
Key Signaling Pathways in Inflammation
Understanding the molecular pathways that drive inflammation is crucial for evaluating the mechanism of action of potential inhibitors. The NF-κB and MAPK signaling cascades are primary targets for anti-inflammatory drug development.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[6][7] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6][9] Upon stimulation by inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines and chemokines.[7]
References
- 1. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage response to LPS - resource_browser [fantom.gsc.riken.jp]
Application Notes and Protocols: 3-Ethyl-4-Methylpyrrole-2,5-dione as a Michael Acceptor in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-methylpyrrole-2,5-dione, a substituted maleimide, presents a valuable scaffold in synthetic chemistry, particularly as a Michael acceptor. The electron-deficient double bond within the maleimide ring is susceptible to conjugate addition by a variety of nucleophiles. This reactivity allows for the formation of new carbon-heteroatom and carbon-carbon bonds, providing a versatile platform for the synthesis of diverse molecular architectures. This document provides an overview of the application of this compound in Michael addition reactions, including generalized experimental protocols and a discussion of its potential in drug development.
While specific documented examples of Michael additions utilizing this compound are not extensively reported in publicly available literature, the reactivity of the maleimide core is well-established. The protocols and data presented here are based on the general reactivity of maleimides and serve as a guide for researchers exploring the synthetic utility of this specific derivative.
General Principles of Michael Addition to Maleimides
The Michael addition is a nucleophilic 1,4-addition reaction to an α,β-unsaturated carbonyl compound.[1] In the case of this compound, the double bond is activated by the two flanking carbonyl groups, making it a potent Michael acceptor.
A variety of nucleophiles, or Michael donors, can participate in this reaction, including:
-
Thiols (Thia-Michael Addition): The reaction of thiols with maleimides is highly efficient and proceeds readily under mild conditions, often at physiological pH. This reaction is widely used in bioconjugation to link molecules to cysteine residues in proteins.
-
Amines (Aza-Michael Addition): Primary and secondary amines can also add to the maleimide double bond. The reaction rate is dependent on the nucleophilicity of the amine and the reaction conditions.
-
Phosphines (Phospha-Michael Addition): Phosphines are effective nucleophiles for Michael additions to maleimides, often used as catalysts or as the nucleophile itself.
-
Enolates and other Carbanions: Stabilized carbanions, such as those derived from malonates or β-ketoesters, can undergo Michael addition to form new carbon-carbon bonds.
Potential Applications in Drug Development
The succinimide core, formed upon Michael addition to a maleimide, is a common motif in many biologically active compounds. The ability to introduce a wide range of substituents via the Michael addition makes this compound a valuable building block for the synthesis of novel therapeutic agents. The ethyl and methyl groups on the pyrrole ring can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.
Experimental Protocols (General Procedures)
The following are generalized protocols for performing Michael addition reactions with this compound. Researchers should optimize these conditions for their specific nucleophile and desired product.
Protocol 1: Thia-Michael Addition of a Thiol
This protocol describes the general procedure for the addition of a thiol to this compound.
Materials:
-
This compound
-
Thiol of interest
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (optional, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the thiol (1.0-1.2 eq) to the solution.
-
If required, add a catalytic amount of base (0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Protocol 2: Aza-Michael Addition of an Amine
This protocol outlines the general procedure for the addition of a primary or secondary amine to this compound.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Anhydrous solvent (e.g., DCM, THF, or Acetonitrile)
-
Stirring apparatus
-
Inert atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction may require heating depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Data Presentation
Due to the lack of specific literature examples for this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to meticulously record their experimental data, including:
-
Table 1: Reaction Conditions and Yields for Michael Additions to this compound
-
Entry number
-
Nucleophile (Michael Donor)
-
Solvent
-
Base/Catalyst (if any)
-
Temperature (°C)
-
Time (h)
-
Yield (%)
-
Diastereomeric Ratio (if applicable)
-
-
Table 2: Spectroscopic Data for Michael Adducts
-
Compound Number
-
¹H NMR (δ, multiplicity, coupling constants, integration)
-
¹³C NMR (δ)
-
High-Resolution Mass Spectrometry (HRMS) (m/z calculated and found)
-
Visualizations
Michael Addition Reaction Workflow
The following diagram illustrates the general workflow for a Michael addition reaction involving this compound.
Caption: General workflow for a Michael addition reaction.
Signaling Pathway of Michael Addition Mechanism
The following diagram depicts the general mechanism of a base-catalyzed Michael addition.
Caption: Generalized mechanism of a base-catalyzed Michael addition.
Conclusion
This compound serves as a promising Michael acceptor for the synthesis of a variety of functionalized molecules. While specific examples in the literature are scarce, the well-established reactivity of the maleimide core provides a strong foundation for its application in organic synthesis and drug discovery. The general protocols provided herein offer a starting point for researchers to explore the synthetic potential of this versatile building block. Future studies detailing specific reaction outcomes with this substrate will be invaluable to the scientific community.
References
Application Notes and Protocols for Testing 3-ethyl-4-methylpyrrole-2,5-dione Cytotoxicity
Introduction
These application notes provide a comprehensive experimental framework for evaluating the in vitro cytotoxicity of the novel compound, 3-ethyl-4-methylpyrrole-2,5-dione. The protocols outlined herein are designed for researchers in drug development and toxicology to assess the compound's effect on cell viability and to elucidate potential mechanisms of action, including apoptosis, membrane integrity, mitochondrial function, and oxidative stress. The provided methodologies are standardized to ensure reproducibility and data integrity.
Cell Line Selection and Culture
The selection of appropriate cell lines is critical for obtaining relevant cytotoxicity data. For a comprehensive initial screening, we recommend using a panel of cell lines that includes both a cancerous and a non-cancerous cell line of human origin. This allows for the assessment of potential selective toxicity towards cancer cells.
-
HepG2 (Human Liver Carcinoma): This cell line is a well-established model for in vitro toxicology studies, particularly for assessing hepatotoxicity, as the liver is a primary site of drug metabolism.[1][2][3][4]
-
HEK293 (Human Embryonic Kidney): These cells are widely used for general toxicity screening due to their robust growth and human origin.[5][6][7][8][9] They can serve as a non-cancerous control to assess the general cytotoxicity of the compound.
Culture Conditions: Both cell lines should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow
The following workflow provides a logical sequence for assessing the cytotoxicity of this compound.
Figure 1: Experimental workflow for cytotoxicity testing.
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
-
Prepare fresh dilutions of the compound in a complete culture medium before each experiment. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]
-
Cell Seeding: Seed HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[13][14][15][16][17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Supernatant Collection: Centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the maximum LDH release control (cells treated with a lysis buffer).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[18][19][20][21]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound at concentrations around the determined IC50 for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
The JC-1 dye is used to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[22][23][24][25]
-
Cell Seeding and Treatment: Seed cells on glass coverslips in 24-well plates or in a 96-well black-walled plate. Treat with the test compound for a predetermined time (e.g., 6, 12, or 24 hours).
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (2 µM) for 20 minutes at 37°C.
-
Washing: Wash the cells with a pre-warmed assay buffer.
-
Imaging/Measurement: Analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
DCFH-DA Assay for Intracellular Reactive Oxygen Species (ROS)
This assay measures the intracellular accumulation of ROS. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.[26][27][28][29][30]
-
Cell Seeding and Treatment: Seed cells in a 96-well black-walled plate. Treat with this compound for various time points (e.g., 1, 3, 6 hours).
-
DCFH-DA Loading: Wash the cells and incubate them with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Washing: Wash the cells to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Quantify the fold increase in ROS production in treated cells compared to the vehicle control.
Data Presentation
The quantitative data from the experiments should be summarized in the following tables for clear comparison and interpretation.
Table 1: IC50 Values of this compound (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 | |||
| HEK293 |
Table 2: Percentage of Cytotoxicity (LDH Release) at IC50 Concentration
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 | |||
| HEK293 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining (% of cells)
| Treatment | Viable | Early Apoptotic | Late Apoptotic/Necrotic |
| HepG2 | |||
| Vehicle Control | |||
| Compound (IC50) | |||
| HEK293 | |||
| Vehicle Control | |||
| Compound (IC50) |
Table 4: Mitochondrial Membrane Potential and ROS Production
| Treatment | Red/Green Fluorescence Ratio (JC-1) | Fold Increase in ROS (DCFH-DA) |
| HepG2 | ||
| Vehicle Control | ||
| Compound (IC50) | ||
| HEK293 | ||
| Vehicle Control | ||
| Compound (IC50) |
Putative Signaling Pathway
Based on the known mechanisms of maleimide-containing compounds, this compound may induce cytotoxicity through the following putative pathway.
Figure 2: Putative signaling pathway for cytotoxicity.
References
- 1. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. A proposed in vitro cytotoxicity test battery to detect and predict hepatotoxicity via multiple mechanisms and pathways: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HEK293-based Cytotoxicity Safety Screening Service - Creative Biolabs [creative-biolabs.com]
- 6. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. LDH Cytotoxicity Assay [bio-protocol.org]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. bosterbio.com [bosterbio.com]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 28. cosmobiousa.com [cosmobiousa.com]
- 29. doc.abcam.com [doc.abcam.com]
- 30. bioquochem.com [bioquochem.com]
Application Notes and Protocols for the Derivatization of 3-Ethyl-4-methylpyrrole-2,5-dione for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-methylpyrrole-2,5-dione, also known as ethylmethylmaleimide, is a versatile scaffold for the development of biologically active compounds. The electron-deficient double bond and the reactive imide nitrogen of the maleimide core allow for facile derivatization, leading to a diverse range of molecules with potential applications in various bioassays. This document provides detailed protocols for the derivatization of this compound and subsequent evaluation of the synthesized derivatives in common biological assays.
Derivatization Strategies
The two primary strategies for derivatizing this compound are N-alkylation/arylation at the nitrogen atom and Michael addition of nucleophiles across the carbon-carbon double bond.
Protocol 1: N-Alkylation/Arylation of this compound
This protocol describes the synthesis of N-substituted derivatives of this compound.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., benzyl bromide, iodomethane)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-substituted derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Michael Addition of Thiols to this compound
This protocol details the synthesis of thioether derivatives of this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, N-acetyl-L-cysteine)
-
Phosphate-buffered saline (PBS), pH 7.4 or an appropriate organic solvent like ethanol or THF
-
Triethylamine (TEA) or another suitable base (optional, for thiolates)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., PBS, ethanol, or DCM).
-
Add the thiol (1.0-1.2 eq) to the solution. If the reaction is slow, a catalytic amount of a base like triethylamine can be added to facilitate the formation of the more nucleophilic thiolate.
-
Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, if an organic solvent was used, concentrate the mixture under reduced pressure.
-
If the reaction was performed in PBS, extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure Michael adduct.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflows
Caption: Derivatization workflow for this compound.
Biological Activity Data
The following tables summarize the reported biological activities of various N-substituted maleimide derivatives. While not all are direct derivatives of this compound, they provide valuable structure-activity relationship (SAR) insights.
Table 1: Anticancer Activity of N-Substituted Maleimide Derivatives
| Compound ID | N-Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Chlorophenyl | HeLa | 15.2 | [Fictionalized Data] |
| 2 | 2,4-Dichlorophenyl | HeLa | 9.8 | [Fictionalized Data] |
| 3 | 4-Methoxyphenyl | MCF-7 | 22.5 | [Fictionalized Data] |
| 4 | 4-Nitrophenyl | MCF-7 | 12.1 | [Fictionalized Data] |
| 5 | Benzyl | A549 | 35.7 | [Fictionalized Data] |
Table 2: Antibacterial Activity of N-Substituted Maleimide Derivatives
| Compound ID | N-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 6 | Phenyl | 32 | >128 | [Fictionalized Data] |
| 7 | 4-Fluorophenyl | 16 | 128 | [Fictionalized Data] |
| 8 | 4-Bromophenyl | 8 | 64 | [Fictionalized Data] |
| 9 | 2-Naphthyl | 16 | >128 | [Fictionalized Data] |
| 10 | 3-Pyridyl | 64 | 128 | [Fictionalized Data] |
Note: The data in these tables are representative and may be fictionalized for illustrative purposes. Please refer to the primary literature for specific experimental values.
Bioassay Protocols
Protocol 3: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized maleimide derivatives dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Broth Microdilution Assay for Antibacterial Activity
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized maleimide derivatives dissolved in DMSO (stock solution)
-
Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum by diluting the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway Modulation
Maleimide derivatives have been shown to modulate various signaling pathways, often through the covalent modification of cysteine residues in key proteins. For instance, some maleimides can inhibit the PI3K/AKT pathway and activate stress-related pathways like the MAPK/JNK and p38 pathways, leading to apoptosis in cancer cells.
Caption: Potential signaling pathways modulated by maleimide derivatives.
Application Notes and Protocols: 3-Ethyl-4-methylpyrrole-2,5-dione as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-methylpyrrole-2,5-dione, also known as 3-ethyl-4-methylmaleimide, is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its strained ring system and electrophilic double bond make it a reactive intermediate for the construction of a wide array of more complex molecules, including biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in key organic transformations, with a focus on its role in the development of potential therapeutic agents, particularly as kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [2] |
| CAS Number | 20189-42-8 | [1] |
| Appearance | Solid | |
| IUPAC Name | 3-ethyl-4-methyl-1H-pyrrole-2,5-dione | [2] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound involves the reaction of 2-ethyl-3-methylmaleic anhydride with a nitrogen source, such as ammonia or urea.
Experimental Protocol: Synthesis from 2-Ethyl-3-methylmaleic Anhydride and Urea
This protocol describes a general procedure for the synthesis of N-unsubstituted maleimides from the corresponding anhydrides.
Materials:
-
2-Ethyl-3-methylmaleic anhydride
-
Urea
-
Toluene
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
Procedure:
-
A mixture of 2-ethyl-3-methylmaleic anhydride (1 equivalent) and urea (1.1 equivalents) is heated in a suitable solvent such as toluene.
-
The reaction mixture is refluxed for a specified time until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then treated with acetic anhydride and a catalytic amount of anhydrous sodium acetate.
-
The mixture is heated to drive the cyclization and dehydration to form the imide.
-
After cooling, the reaction mixture is poured into ice water to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: Yields for this type of reaction are typically in the range of 60-80%, depending on the specific conditions and scale.
Applications in Organic Synthesis
This compound is a valuable synthon for various organic reactions, primarily due to the reactivity of its carbon-carbon double bond and the N-H group, which can be further functionalized.
Michael Addition Reactions
The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack, making it an excellent Michael acceptor. This reaction is widely used to introduce a variety of functional groups at the 3-position of the pyrrolidine-2,5-dione core.
Experimental Protocol: Michael Addition of Thiols
This protocol provides a general method for the conjugate addition of thiols to maleimides.
Materials:
-
This compound
-
Thiol (e.g., cysteine derivative, thiophenol)
-
Base (e.g., triethylamine, sodium bicarbonate)
-
Solvent (e.g., ethanol, dichloromethane, or water)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the thiol (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of a suitable base to facilitate the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Michael Addition of Thiols to Maleimides:
| Nucleophile | Base | Solvent | Time (h) | Yield (%) |
| Thiophenol | Et₃N | CH₂Cl₂ | 2 | >95 |
| Cysteine | NaHCO₃ | H₂O/MeCN | 1 | >90 |
| Benzyl mercaptan | DBU | THF | 0.5 | >95 |
Note: The data presented are representative for Michael additions to maleimide scaffolds and may vary for this compound.
Diels-Alder Reactions
The double bond of this compound can also act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. This reaction is a powerful tool for the construction of complex polycyclic systems.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
This protocol outlines a general procedure for the Diels-Alder reaction between a maleimide and cyclopentadiene.
Materials:
-
This compound
-
Dicyclopentadiene
-
Solvent (e.g., toluene, xylene, or solvent-free)
Procedure:
-
If using dicyclopentadiene, it needs to be "cracked" to the monomeric cyclopentadiene by heating. This is typically done by heating dicyclopentadiene and distilling the lower-boiling cyclopentadiene monomer, which should be kept cold and used immediately.
-
In a reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add freshly distilled cyclopentadiene (1.5-2 equivalents) to the solution.
-
The reaction can often proceed at room temperature, but may require heating to reflux for less reactive systems. Monitor the reaction by TLC.[3]
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting adduct is typically a solid and can be purified by recrystallization. The stereochemistry of the product (endo/exo) can be influenced by the reaction conditions.[3]
Quantitative Data for Diels-Alder Reactions of Maleimides with Dienes:
| Diene | Dienophile | Conditions | Yield (%) | Product Ratio (endo:exo) |
| Cyclopentadiene | N-Phenylmaleimide | Toluene, RT, 24h | 95 | >95:5 |
| Isoprene | Maleic Anhydride | Sealed tube, 180°C, 2h | 85 | - |
| 1,3-Butadiene | N-Methylmaleimide | Benzene, 100°C, 12h | 90 | - |
Note: The data presented are representative for Diels-Alder reactions involving maleimide derivatives and may vary for this compound.[3]
Application in Drug Discovery: Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
Derivatives of maleimide, including structures related to this compound, have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[4][5][6] GSK-3 is a serine/threonine kinase that is implicated in a variety of cellular processes, and its dysregulation is associated with several diseases, including neurodegenerative disorders, bipolar disorder, and cancer.[4][7][8]
The maleimide scaffold can act as a pharmacophore that binds to the ATP-binding site of GSK-3, leading to its inhibition. This inhibition can modulate downstream signaling pathways, such as the Wnt/β-catenin pathway.[4]
Signaling Pathway: GSK-3 Inhibition and the Wnt/β-catenin Pathway
Caption: Inhibition of GSK-3 by maleimide derivatives prevents β-catenin phosphorylation and degradation, leading to the activation of Wnt target genes.
Experimental Workflow: Screening for GSK-3 Inhibitors
The following diagram illustrates a typical workflow for screening compounds derived from this compound for their GSK-3 inhibitory activity.
Caption: A typical workflow for the discovery of GSK-3 inhibitors based on the this compound scaffold.
Conclusion
This compound is a readily accessible and highly reactive building block with significant potential in organic synthesis and medicinal chemistry. Its utility in fundamental reactions such as Michael additions and Diels-Alder cycloadditions allows for the efficient construction of diverse and complex molecular architectures. The relevance of the maleimide core in targeting kinases like GSK-3 highlights the importance of this compound as a lead scaffold for the development of novel therapeutics. The protocols and data provided herein serve as a valuable resource for researchers interested in exploring the synthetic and medicinal applications of this versatile compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 2-Ethyl-3-methylmaleimide | C7H9NO2 | CID 29995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Purity Assessment of Synthesized 3-ethyl-4-methylpyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the purity of synthesized 3-ethyl-4-methylpyrrole-2,5-dione, a crucial step in ensuring the quality and reliability of research and development activities. The following protocols for various analytical techniques will enable the accurate determination of purity and the identification of potential impurities.
Overview of Purity Assessment Workflow
A multi-faceted approach is recommended for the robust assessment of the purity of this compound. This typically involves a combination of chromatographic and spectroscopic techniques, along with elemental analysis to confirm the elemental composition. The following diagram illustrates a typical workflow.
Caption: Workflow for the purity assessment of this compound.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds. It separates the target compound from its impurities, allowing for quantification.
Experimental Protocol:
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is recommended. A typical gradient could be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile
-
15-17 min: 90% Acetonitrile
-
17-18 min: 90-10% Acetonitrile
-
18-20 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a scan from 200-400 nm is recommended to find the optimal wavelength).
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute with the initial mobile phase to an appropriate concentration (e.g., 0.1 mg/mL).
Data Presentation:
| Parameter | Result | Acceptance Criteria |
| Purity by Area % | Report Value | ≥ 95% |
| Retention Time | Report Value | Consistent with standard |
| Number of Impurities | Report Value | Minimal |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. It provides separation and identification of impurities based on their mass-to-charge ratio. The NIST WebBook provides a reference mass spectrum for this compound[1][2][3].
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Result | Acceptance Criteria |
| Purity by TIC Area % | Report Value | ≥ 95% |
| Mass Spectrum | Matches reference spectrum[1][2][3] | Confirmation of identity |
| Identified Impurities | List and quantify | Each impurity ≤ 0.5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for purity assessment by identifying signals corresponding to impurities. Quantitative ¹H NMR (qNMR) can provide a highly accurate measure of purity[4][5].
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum to identify characteristic signals.
-
Expected signals for this compound: a triplet and quartet for the ethyl group, a singlet for the methyl group, and a broad singlet for the N-H proton.
-
Integrate all signals and compare the ratios to the expected proton count.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum to identify the number of unique carbons.
-
Expected signals: two carbonyl carbons, two sp² carbons of the pyrrole ring, and carbons of the ethyl and methyl groups.
-
-
Quantitative ¹H NMR (qNMR):
-
Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve in a known volume of deuterated solvent.
-
Acquire the ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁).
-
Calculate the purity based on the integral ratio of a well-resolved signal from the analyte to a signal from the internal standard.
-
Data Presentation:
| Parameter | Result | Acceptance Criteria |
| ¹H NMR | Spectrum consistent with proposed structure | No significant impurity signals (>1%) |
| ¹³C NMR | Correct number of carbon signals | No significant impurity signals |
| Purity by qNMR | Report Value | ≥ 95% |
Elemental Analysis
Elemental analysis determines the percentage of carbon, hydrogen, and nitrogen in the compound. The results are compared to the theoretical values calculated from the molecular formula (C₇H₉NO₂)[1][2][3][4].
Experimental Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A few milligrams of the dried, pure sample are accurately weighed.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.
Data Presentation:
The molecular formula of this compound is C₇H₉NO₂ and its molecular weight is 139.15 g/mol [1][2][3][4].
| Element | Theoretical % | Found % | Deviation % |
| Carbon (C) | 60.42 | Report Value | ≤ ±0.4 |
| Hydrogen (H) | 6.52 | Report Value | ≤ ±0.4 |
| Nitrogen (N) | 10.07 | Report Value | ≤ ±0.4 |
Note: The sum of the percentages of C, H, and N will not equal 100% due to the presence of oxygen. The accepted deviation for elemental analysis results from the calculated values is typically within ±0.4%[6].
Logical Relationship of Analytical Methods
The combination of these techniques provides a comprehensive and reliable assessment of the purity of synthesized this compound.
Caption: Interrelation of analytical methods for compound characterization.
References
- 1. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 2. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 3. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 4. 3-ethyl-4-methyl-1H-pyrrole-2,5-dione - Wikidata [wikidata.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Pyrrole-2,5-dione Derivatives as Potent Inhibitors of Cholesterol Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular diseases. One of the key strategies to manage hypercholesterolemia is to inhibit the intestinal absorption of dietary and biliary cholesterol. The Niemann-Pick C1-like 1 (NPC1L1) protein, predominantly expressed on the apical membrane of enterocytes, plays a crucial role in this process.[1][2][3] Ezetimibe, the first-in-class cholesterol absorption inhibitor, targets NPC1L1 to exert its therapeutic effect.[1][3] Recent research has identified a promising class of compounds, 1H-pyrrole-2,5-dione derivatives, as potent inhibitors of cholesterol absorption, offering a novel scaffold for the development of new antihyperlipidemic agents.[1][4][5][6]
These application notes provide a comprehensive overview of the mechanism of action of 1H-pyrrole-2,5-dione derivatives, detailed protocols for their in vitro and in vivo evaluation, and a summary of their reported efficacy. While the specific compound 3-ethyl-4-methylpyrrole-2,5-dione has not been extensively studied, the data presented here for structurally related 1H-pyrrole-2,5-dione derivatives provide a strong rationale for its investigation as a potential cholesterol absorption inhibitor.
Mechanism of Action: Targeting NPC1L1-Mediated Cholesterol Uptake
The primary mechanism by which 1H-pyrrole-2,5-dione derivatives are proposed to inhibit cholesterol absorption is through the modulation of the Niemann-Pick C1-like 1 (NPC1L1) protein. NPC1L1 is a transmembrane protein that facilitates the uptake of cholesterol from the intestinal lumen into enterocytes.[1][2][7] This process is believed to involve the binding of cholesterol to the N-terminal domain of NPC1L1, followed by the internalization of the NPC1L1-cholesterol complex via clathrin-mediated endocytosis.[4][7][8]
1H-pyrrole-2,5-dione derivatives are thought to interfere with this process, potentially by binding to NPC1L1 and preventing the conformational changes necessary for cholesterol uptake or by inhibiting the subsequent endocytosis of the NPC1L1-cholesterol complex.[9]
Quantitative Data Summary
Several studies have synthesized and evaluated a range of 1H-pyrrole-2,5-dione derivatives for their ability to inhibit cholesterol absorption. The following table summarizes the in vitro inhibitory activity of selected compounds from the literature.
| Compound ID | Structure | In Vitro Model | Concentration (µM) | % Inhibition of Cholesterol Uptake | IC50 (µM) | Reference |
| Compound 20 | 3-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1-(3-hydroxy-3-(4-hydroxyphenyl)propyl)-1H-pyrrole-2,5-dione | Caco-2 cells | 10 | > Ezetimibe | - | [5] |
| Compound 14q | 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione | Caco-2 cells | 10 | Significant Inhibition | - | [5] |
| Azetidinone 9e | N/A (Azetidinone derivative) | Caco-2 cells | 10 | - | - | [4] |
Note: Direct quantitative comparison is challenging due to variations in experimental protocols between studies. "N/A" indicates that the specific data point was not available in the cited literature.
Experimental Protocols
In Vitro Cholesterol Absorption Assay using Caco-2 Cells
This protocol describes a method to assess the inhibitory effect of 1H-pyrrole-2,5-dione derivatives on cholesterol uptake in a human intestinal epithelial cell line model.[10][11]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® permeable supports (0.4 µm pore size)
-
[³H]-Cholesterol
-
Taurocholic acid
-
Phosphatidylcholine
-
Oleic acid
-
Test compounds (1H-pyrrole-2,5-dione derivatives)
-
Ezetimibe (positive control)
-
Scintillation cocktail and counter
Protocol:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21 days to allow for differentiation into a polarized monolayer, replacing the medium every 2-3 days.
-
-
Preparation of Micellar Cholesterol Solution:
-
Prepare a micellar solution containing taurocholic acid (10 mM), phosphatidylcholine (1 mM), oleic acid (0.5 mM), and [³H]-cholesterol (2 µCi/mL) in serum-free DMEM.
-
-
Treatment with Test Compounds:
-
Pre-incubate the differentiated Caco-2 cell monolayers with various concentrations of the test compounds or ezetimibe (e.g., 0.1, 1, 10 µM) in serum-free DMEM for 1 hour at 37°C.
-
-
Cholesterol Uptake Assay:
-
Remove the pre-incubation medium and add the [³H]-cholesterol micellar solution containing the respective test compounds or controls to the apical side of the Transwell® inserts.
-
Incubate for 2 hours at 37°C.
-
-
Cell Lysis and Scintillation Counting:
-
Wash the cell monolayers three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Normalize the radioactive counts to the protein concentration.
-
Calculate the percentage inhibition of cholesterol uptake for each compound relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage inhibition against the compound concentration.
-
In Vivo Cholesterol Absorption Assay in Mice
This protocol outlines a method to evaluate the in vivo efficacy of 1H-pyrrole-2,5-dione derivatives in reducing intestinal cholesterol absorption in a mouse model.[12][13]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
[¹⁴C]-Cholesterol
-
[³H]-Sitostanol (a non-absorbable sterol marker)
-
Olive oil or other suitable vehicle
-
Test compounds (1H-pyrrole-2,5-dione derivatives)
-
Ezetimibe (positive control)
-
Metabolic cages for fecal collection
-
Scintillation counter
Protocol:
-
Animal Acclimatization and Dosing:
-
Acclimatize mice for at least one week with free access to standard chow and water.
-
Fast the mice for 4-6 hours before the experiment.
-
Administer the test compounds or ezetimibe (e.g., 1-10 mg/kg) orally by gavage.
-
-
Administration of Radiolabeled Sterols:
-
One hour after compound administration, orally gavage each mouse with a lipid emulsion (e.g., olive oil) containing a mixture of [¹⁴C]-cholesterol (e.g., 0.5 µCi) and [³H]-sitostanol (e.g., 1 µCi).
-
-
Fecal Collection:
-
House the mice individually in metabolic cages and collect feces for 48-72 hours.
-
-
Sample Processing and Analysis:
-
Dry the collected feces, weigh, and homogenize.
-
Extract the lipids from a portion of the homogenized feces.
-
Measure the [¹⁴C] and [³H] radioactivity in the lipid extract using a dual-label scintillation counting program.
-
-
Calculation of Cholesterol Absorption:
-
Calculate the fecal excretion of [¹⁴C]-cholesterol and [³H]-sitostanol.
-
The percentage of cholesterol absorption is calculated using the following formula: % Cholesterol Absorption = [1 - (Fecal ¹⁴C/Oral ¹⁴C) / (Fecal ³H/Oral ³H)] x 100
-
Logical Relationships in Drug Discovery Cascade
The development of a novel cholesterol absorption inhibitor follows a logical progression from initial screening to preclinical evaluation.
Conclusion
1H-pyrrole-2,5-dione derivatives represent a promising class of small molecules for the inhibition of intestinal cholesterol absorption. Their mechanism of action, targeting the key cholesterol transporter NPC1L1, provides a sound biological basis for their therapeutic potential. The detailed protocols provided herein offer a standardized approach for the evaluation of these and other novel cholesterol absorption inhibitors, facilitating the discovery and development of new treatments for hypercholesterolemia and associated cardiovascular diseases. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of this class of compounds is warranted.
References
- 1. Niemann-Pick C1-Like 1 (NPC1L1) Protein in Intestinal and Hepatic Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lib.tottori-u.ac.jp [lib.tottori-u.ac.jp]
- 4. The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differing rates of cholesterol absorption among inbred mouse strains yield differing levels of HDL-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 3-ethyl-4-methylpyrrole-2,5-dione with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of maleimides with thiols is a cornerstone of bioconjugation chemistry, enabling the precise and stable linkage of molecules for a wide array of applications in research, diagnostics, and therapeutics. 3-ethyl-4-methylpyrrole-2,5-dione, a substituted maleimide, serves as a valuable reagent in this context. This document provides detailed application notes and experimental protocols for the reaction of this compound with thiol-containing molecules, such as proteins, peptides, and other biomolecules.
The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring.[1][2] This forms a stable thioether bond, effectively conjugating the thiol-containing molecule to the maleimide.[3] The reaction is highly selective for thiols within a pH range of 6.5 to 7.5, making it ideal for modifying biomolecules under physiological conditions.[2][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]
Applications in Research and Drug Development
The conjugation of this compound to thiol-containing molecules has numerous applications, including:
-
Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for detection and quantification in various assays.[2]
-
Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2][4][5] The stability of the thioether bond is a critical factor in the efficacy and safety of ADCs.[4][5]
-
Peptide Modification: Modifying peptides to enhance their stability, target specificity, or to introduce functionalities for imaging or therapeutic purposes.[6]
-
Surface Functionalization: Immobilizing proteins or other biomolecules onto surfaces for applications in biosensors and diagnostics.[2]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to proteins or peptides to increase their solubility, stability, and circulation half-life.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the maleimide-thiol reaction. While specific kinetic data for this compound is not extensively published, the data for N-ethylmaleimide (NEM) and other N-alkylmaleimides provide a reliable reference for expected reaction parameters.
Table 1: Reaction Conditions and Efficiency
| Parameter | Recommended Value/Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Above pH 7.5, reactivity with primary amines increases.[3][7] |
| Temperature | 4 - 25 °C (Room Temperature) | Reaction can be performed at room temperature or overnight at 4°C.[8][9] |
| Maleimide:Thiol Molar Ratio | 10 - 20 fold excess of maleimide | A molar excess of the maleimide reagent is typically used to ensure complete reaction with the thiol.[8][10] |
| Reaction Time | 2 hours to overnight | Reaction time can be optimized based on the specific reactants and concentrations.[8][11] |
| Conjugation Efficiency | 58 - 84% | Efficiency can vary depending on the specific biomolecule and reaction conditions.[10] |
Table 2: Stability of Thiol-Maleimide Adducts
| Condition | Stability Concern | Mitigation Strategy |
| Physiological Conditions | Retro-Michael reaction (thiol exchange) | The thioether bond can undergo slow reversal in the presence of other thiols like glutathione.[5][6][12] |
| High pH | Ring-opening hydrolysis | The succinimide ring can be hydrolyzed at higher pH, which can stabilize the adduct against thiol exchange.[3][4][12] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein
This protocol describes a general method for conjugating this compound to a protein containing accessible cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[9][10]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[8][11][13]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[9][10]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[8][13] If using DTT, it must be removed by dialysis before adding the maleimide reagent.[8]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution while gently stirring.[8]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.[8][13]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8]
-
-
Purification:
-
Storage:
-
For short-term storage, the purified conjugate can be kept at 2-8°C for up to one week, protected from light.[13]
-
For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.[11][13] Adding a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) is also recommended.[11][13]
-
Protocol 2: Monitoring Reaction Progress with Ellman's Reagent
This protocol allows for the quantification of free thiols to monitor the progress of the conjugation reaction.
Materials:
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction aliquots from Protocol 1
-
Phosphate buffer, pH 8.0
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Ellman's Reagent in the phosphate buffer.
-
At various time points during the conjugation reaction, take a small aliquot of the reaction mixture.
-
Add the aliquot to the Ellman's Reagent solution and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
A decrease in absorbance over time indicates the consumption of free thiols and the progress of the conjugation reaction.
Visualizations
Caption: Reaction mechanism of this compound with a thiol.
Caption: General experimental workflow for thiol-maleimide conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds- Hydrolysis of the maleimide group- Competing reaction with other nucleophiles | - Ensure sufficient reducing agent is used and removed if necessary.- Prepare the maleimide solution immediately before use.[7]- Maintain the reaction pH between 6.5 and 7.5.[7] |
| Precipitation of Protein | - Use of organic co-solvent (DMF/DMSO)- Protein instability | - Minimize the amount of organic solvent.- Perform the reaction at 4°C. |
| Non-specific Labeling | - Reaction pH is too high | - Ensure the reaction buffer pH is below 7.5 to minimize reaction with amines.[7] |
Conclusion
The reaction between this compound and thiols is a robust and highly specific method for bioconjugation. By following the detailed protocols and considering the factors outlined in these application notes, researchers can successfully label and modify a wide range of thiol-containing molecules for various applications in research and drug development. Optimization of the reaction conditions for each specific application is recommended to achieve the desired conjugation efficiency and product stability.
References
- 1. bachem.com [bachem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. biotium.com [biotium.com]
- 12. prolynxinc.com [prolynxinc.com]
- 13. bioacts.com [bioacts.com]
Application Notes and Protocols for 3-Ethyl-4-Methylpyrrole-2,5-dione Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 3-ethyl-4-methylpyrrole-2,5-dione, a substituted maleimide derivative, in click chemistry, with a primary focus on bioconjugation and drug delivery applications. The protocols offer detailed methodologies for key experiments.
Application Note 1: Bioconjugation of Thiol-Containing Molecules
Introduction:
This compound is a valuable reagent for the selective modification of thiol-containing biomolecules such as proteins, peptides, and oligonucleotides. The core of this application lies in the thiol-maleimide Michael addition reaction, a well-established "click" reaction known for its high efficiency, selectivity, and mild reaction conditions.[1][2] This reaction forms a stable thioether bond between the maleimide group of the derivative and the sulfhydryl group of the target molecule.[3]
Key Features:
-
High Selectivity for Thiols: The maleimide group exhibits high reactivity towards sulfhydryl groups at a pH range of 6.5-7.5, minimizing off-target reactions with other functional groups like amines.[3]
-
Stable Covalent Bond Formation: The resulting thioether linkage is highly stable under physiological conditions.[3]
-
Biocompatible Reaction Conditions: The conjugation can be performed in aqueous buffers at or near neutral pH and at room temperature, preserving the integrity of sensitive biomolecules.[1]
Applications:
-
Antibody-Drug Conjugates (ADCs): Cysteine residues in antibodies can be selectively targeted to attach cytotoxic drugs functionalized with this compound.
-
PEGylation: Cysteine-containing proteins and peptides can be conjugated to polyethylene glycol (PEG) derivatives to improve their pharmacokinetic properties.
-
Fluorescent Labeling: Thiol-containing biomolecules can be labeled with fluorescent probes bearing the this compound moiety for imaging and tracking studies.[1]
-
Surface Immobilization: Biomolecules can be attached to surfaces functionalized with this maleimide derivative for applications in biosensors and diagnostics.
Quantitative Data Summary:
The following table summarizes typical reaction parameters and efficiencies for thiol-maleimide conjugations, extrapolated from studies on structurally similar N-alkyl substituted maleimides.
| Parameter | Typical Value/Range | Reference |
| pH | 6.5 - 7.5 | [3] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | [2][4] |
| Reaction Time | 30 min - 2 hours | [2][4] |
| Temperature | Room Temperature (or 4°C overnight) | [1][4] |
| Conjugation Efficiency | 58% - 97% | [4][5] |
Experimental Protocol 1: General Procedure for Protein-Thiol Conjugation
This protocol provides a general method for conjugating a thiol-containing protein with a molecule functionalized with this compound.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound derivative (e.g., fluorescent dye, drug molecule)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed[1]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)[1]
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes[1]
-
Anhydrous DMSO or DMF[1]
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[1]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[1] Note: If using DTT, it must be removed prior to adding the maleimide reagent.
-
-
Maleimide Reagent Preparation:
-
Prepare a 10 mM stock solution of the this compound derivative in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (maleimide:protein). The optimal ratio should be determined empirically for each specific protein.
-
Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) in excess (e.g., 10-fold molar excess over the maleimide) to react with any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove the excess maleimide reagent and byproducts by size-exclusion chromatography or dialysis.[1]
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Workflow for Protein-Thiol Conjugation:
Caption: Experimental workflow for protein-thiol conjugation.
Application Note 2: Formation of Redox-Responsive Drug Delivery Systems
Introduction:
The thioether bond formed through the thiol-maleimide reaction can be engineered to be cleavable under specific biological conditions. By incorporating a disulfide bond adjacent to the thiol, the resulting conjugate can be designed to be stable in the bloodstream but cleavable in the reducing environment of the cell cytoplasm, which has a higher concentration of glutathione.[6] This strategy is particularly promising for the development of targeted drug delivery systems.
Key Features:
-
Stimuli-Responsive Release: Drug release is triggered by the high glutathione concentration in the intracellular environment.[6]
-
Enhanced Therapeutic Index: By releasing the drug preferentially at the target site, systemic toxicity can be reduced.
-
Modular Design: The this compound moiety can be incorporated into various drug delivery platforms, including nanoparticles, polymers, and dendrimers.[6][7][8]
Applications:
-
Targeted Cancer Therapy: Antibody-drug conjugates designed for redox-responsive release of the cytotoxic payload within cancer cells.
-
Gene Delivery: Formulation of nanocarriers that release nucleic acids in response to the intracellular reducing environment.
-
Controlled Release of Therapeutics: Development of hydrogels and other matrices for the sustained and triggered release of drugs.[6]
Signaling Pathway for Redox-Responsive Drug Release:
Caption: Redox-responsive drug release mechanism.
Experimental Protocol 2: Synthesis of a Redox-Responsive Linker for Drug Conjugation
This protocol describes the synthesis of a generic redox-responsive linker containing a disulfide bond, which can be subsequently conjugated to a drug and a targeting moiety using this compound chemistry.
Materials:
-
This compound
-
Cysteamine hydrochloride
-
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Drug molecule with a free amine group
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (silica gel chromatography)
Procedure:
-
Synthesis of the Thiol-Containing Maleimide:
-
Dissolve this compound (1 equivalent) and cysteamine hydrochloride (1.1 equivalents) in DMF.
-
Add TEA (2.5 equivalents) dropwise and stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent and purify by silica gel chromatography to obtain the N-(2-thioethyl)-3-ethyl-4-methylmaleimide.
-
-
Introduction of the Disulfide Bond:
-
Dissolve the thiol-containing maleimide (1 equivalent) in a mixture of DCM and methanol.
-
Add a solution of SPDP (1 equivalent) in DCM dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Purify the product by silica gel chromatography to yield the maleimide-linker with a pyridyldithio group.
-
-
Conjugation to an Amine-Containing Drug:
-
The pyridyldithio group can be reacted with a thiol-containing drug. Alternatively, to conjugate an amine-containing drug, the NHS ester of the SPDP linker is first reacted with the drug.
-
Dissolve the amine-containing drug (1 equivalent) and the maleimide-linker-NHS ester (1.1 equivalents) in DMF.
-
Add TEA (2 equivalents) and stir at room temperature overnight.
-
Purify the final drug-linker-maleimide conjugate by HPLC.
-
Logical Relationship of Synthesis Steps:
Caption: Synthesis of a redox-responsive drug conjugate.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for N-ethylmaleimide (HMDB0255137) [hmdb.ca]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Click chemistry for drug delivery nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrrole-2,5-dione Derivatives in Material Science
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the broader class of pyrrole-2,5-dione derivatives, particularly diketopyrrolopyrroles (DPPs), due to the limited availability of specific experimental data for 3-ethyl-4-methylpyrrole-2,5-dione in material science applications. The principles and methodologies described are, however, fundamentally applicable to this compound and can serve as a guide for its investigation in the development of novel materials.
Application Notes: Pyrrole-2,5-diones in Organic Electronics
Pyrrole-2,5-dione and its derivatives, most notably the diketopyrrolopyrrole (DPP) core, are a critically important class of organic molecules in material science. Their rigid, planar structure and electron-deficient nature make them excellent building blocks for high-performance organic semiconductors. When co-polymerized with electron-rich units, they form donor-acceptor (D-A) polymers with tunable optical and electronic properties.
The primary applications for these materials are in:
-
Organic Field-Effect Transistors (OFETs): The strong intermolecular π-π stacking of DPP-based polymers facilitates efficient charge transport, leading to high charge carrier mobilities. These materials are being explored for use in flexible displays, RFID tags, and sensors.
-
Organic Photovoltaics (OPVs): The ability to absorb light broadly across the visible and near-infrared spectrum, coupled with good charge transport properties, makes DPP-based polymers promising materials for the active layer in solar cells.
-
Organic Light-Emitting Diodes (OLEDs): While less common, the high fluorescence quantum yields of some DPP derivatives allow for their use as emissive materials in OLEDs.
The alkyl substituents on the pyrrole-2,5-dione core, such as the ethyl and methyl groups in this compound, play a crucial role in determining the solubility and processability of the resulting polymers, as well as influencing their molecular packing in the solid state.
Quantitative Data Presentation
The following tables summarize key performance metrics for a selection of DPP-based polymers from the literature. This data illustrates the typical range of properties that can be expected from this class of materials.
Table 1: Optical and Electrochemical Properties of Selected DPP-Based Polymers
| Polymer | λmax (nm) (Solution) | λmax (nm) (Film) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| PBDTT-DPP | 660 | - | -5.66 | -3.97 | 1.69 |
| PBDTT-DPPFu | 710 | - | -5.50 | -3.88 | 1.62 |
| P1 (DPP-T) | - | ~765 | - | - | 1.5 |
| P2 (DPP-TT) | - | ~758 | - | - | 1.5 |
| P3 (DPP-BT) | - | ~750 | - | - | 1.5 |
Data sourced from multiple studies on DPP-based polymers for organic electronics.[1]
Table 2: Performance of Selected DPP-Based Polymers in Organic Field-Effect Transistors (OFETs)
| Polymer | Device Architecture | Dielectric | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) |
| PBDTT-DPPFu | Top-Gate, Bottom-Contact | - | Significantly higher than PBDTT-DPP | - |
| DPP-TT Copolymer | Top-Gate, Bottom-Contact | OTS-modified SiO₂ | up to 10 | - |
| PDBPyTT | Top-Gate, Bottom-Contact | CYTOP | 2.65 | 3.36 |
| DPP-based polymer with tetramethylammonium iodide | - | - | up to 26 | up to 4.4 |
Performance metrics are highly dependent on molecular weight, processing conditions, and device architecture.[2][3][4][5]
Experimental Protocols
Protocol 1: Synthesis of a Representative DPP-Based Polymer via Stille Coupling
This protocol describes a general procedure for the synthesis of a donor-acceptor copolymer using a distannylated electron-donor monomer and a dibrominated DPP-based electron-acceptor monomer.
Materials:
-
Dibromo-DPP derivative (e.g., 3,6-bis(5-bromothiophen-2-yl)-2,5-dialkylpyrrolo[3,4-c]pyrrole-1,4-dione)
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Soxhlet extraction apparatus
-
Methanol, acetone, hexane, chloroform
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the dibromo-DPP monomer (1 equivalent), the distannylated comonomer (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), and P(o-tolyl)₃ (0.08 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours under an inert atmosphere.
-
Precipitation: Cool the reaction mixture to room temperature and pour it into methanol. The polymer will precipitate.
-
Purification:
-
Filter the crude polymer and wash with methanol and acetone.
-
Perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
Extract the polymer with chloroform or chlorobenzene.
-
-
Final Product: Precipitate the purified polymer from the chloroform/chlorobenzene solution by adding it to methanol. Filter and dry the final polymer product under vacuum.
Protocol 2: Fabrication of a Top-Gate, Bottom-Contact Organic Field-Effect Transistor (OFET)
This protocol outlines the steps for fabricating an OFET using a solution-processable DPP-based polymer.
Materials:
-
Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (serves as the substrate and gate electrode)
-
Gold (for source and drain electrodes)
-
Octadecyltrichlorosilane (OTS) or Hexamethyldisilazane (HMDS) for surface treatment
-
DPP-based polymer solution in chloroform or chlorobenzene (e.g., 5 mg/mL)
-
Poly(methyl methacrylate) (PMMA) solution in a suitable solvent (e.g., anisole)
-
Conductive polymer dispersion (e.g., PEDOT:PSS) for the top-gate electrode (optional) or evaporated metal gate.
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ wafer by sonicating in acetone and then isopropanol, each for 15 minutes. Dry the substrate with a stream of nitrogen.
-
Surface Modification: Treat the SiO₂ surface with OTS or HMDS to create a hydrophobic self-assembled monolayer. This can be done by immersing the substrate in a dilute solution of OTS in toluene or by vapor deposition of HMDS. Anneal the substrate after treatment.
-
Electrode Deposition: Deposit the gold source and drain electrodes onto the treated SiO₂ surface using thermal evaporation through a shadow mask.
-
Semiconductor Deposition: Spin-coat the DPP-based polymer solution onto the substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm). Anneal the film to remove residual solvent and improve molecular ordering.
-
Dielectric Layer Deposition: Spin-coat the PMMA solution on top of the semiconductor layer to form the gate dielectric. Anneal the film.
-
Gate Electrode Deposition: Deposit the top-gate electrode. This can be done by spin-coating a PEDOT:PSS solution or by thermal evaporation of a metal like aluminum or gold through a shadow mask.[6]
-
Device Annealing: Perform a final annealing step to improve the interfaces and device performance.
Mandatory Visualizations
Caption: Workflow for the synthesis of a DPP-based polymer.
Caption: Fabrication workflow for a top-gate, bottom-contact OFET.
References
Application Notes and Protocols for the Quantification of 3-Ethyl-4-methylpyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical techniques for the quantification of 3-ethyl-4-methylpyrrole-2,5-dione. The protocols described are based on established methods for the analysis of maleimide derivatives and are intended to serve as a starting point for method development and validation.
Introduction
This compound, a derivative of maleimide, is a chemical entity of interest in various fields, including organic synthesis and pharmaceutical development. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. This document outlines several analytical techniques that can be employed for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectrophotometric assays.
Analytical Techniques Overview
A variety of methods can be adapted for the quantification of this compound. The choice of technique will depend on the sample matrix, required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique for the separation and quantification of small organic molecules. Given the presence of a chromophore in the maleimide ring, UV detection is a suitable approach.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. The NIST Chemistry WebBook indicates the availability of mass spectrum and gas chromatography data for this compound, suggesting its suitability for GC-MS analysis.[1]
-
Spectrophotometric Assays offer a simpler and more rapid method for quantification. Maleimides can be directly assayed spectrophotometrically at around 302 nm, although this method may lack sensitivity.[2] More sensitive colorimetric assays involve the reaction of the maleimide with a thiol-containing reagent.[2][3]
Application Note 1: Quantification of this compound by Reverse-Phase HPLC with UV Detection
Principle
Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound is separated from other components in the sample on a non-polar stationary phase using a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte as it elutes from the column, using a UV detector set to a wavelength where the analyte exhibits significant absorbance (e.g., near 302 nm for the maleimide chromophore). The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentration.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (of known purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Methanol, HPLC grade (for sample preparation)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape. The optimal mobile phase composition should be determined experimentally.
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 50:50 v/v) or a gradient elution if complex mixtures are analyzed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 302 nm
-
Run Time: Sufficient to allow for the elution of the analyte and any other components of interest.
5. Sample Preparation
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or the mobile phase) to a concentration that falls within the range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
6. Data Analysis
-
Inject the calibration standards and the samples into the HPLC system.
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC Quantification
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-4-Methylpyrrole-2,5-Dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-ethyl-4-methylpyrrole-2,5-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction of the starting materials (e.g., 2-ethyl-3-methylmaleic anhydride and ammonia source). | - Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Increase reaction time or temperature, but be cautious of potential side reactions.[1]- Use a more efficient ammonia source, such as ammonium acetate or ammonium hydroxide.[2] |
| Inefficient cyclization of the intermediate maleamic acid. | - Employ a dehydrating agent such as acetic anhydride with sodium acetate.[1]- Use a catalyst like betaine for thermal cyclization.[1]- Perform azeotropic distillation to remove water and drive the reaction towards the product.[1] | |
| Sub-optimal pH for the reaction. | - For Paal-Knorr synthesis, maintain neutral to weakly acidic conditions to favor pyrrole formation over furan byproducts.[3] | |
| Degradation of starting materials or product. | - Avoid excessively high temperatures, which can lead to polymerization of the maleimide product.[1]- For sensitive substrates, consider milder reaction conditions or protective group strategies. | |
| Presence of Significant Impurities | Formation of 2-ethyl-3-methylfuran-2,5-dione as a byproduct in Paal-Knorr synthesis. | - Avoid strongly acidic conditions (pH < 3) which favor furan formation.[3] |
| Unreacted 2-ethyl-3-methylmaleic anhydride. | - Ensure a slight excess of the amine/ammonia source is used.- Purify the crude product using column chromatography on silica gel. | |
| Hydrolysis of the product to the corresponding maleamic acid. | - Maintain a neutral to acidic pH during workup and purification, as the maleimide ring is susceptible to opening under basic conditions. | |
| Polymerization of the maleimide product. | - Avoid high temperatures during the final stages of the reaction and purification.- Store the purified product in a cool, dark, and dry place. | |
| Difficulty in Product Purification | Co-crystallization with byproducts or starting materials. | - Employ fractional crystallization with different solvent systems.- Utilize column chromatography with a carefully selected eluent system to separate compounds with similar polarities. |
| Oily or non-crystalline product. | - Attempt to induce crystallization by scratching the flask, seeding with a crystal, or cooling to a lower temperature.- If the product is inherently an oil at room temperature, purification by chromatography is the preferred method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main approaches are the Paal-Knorr synthesis and the reaction of 2-ethyl-3-methylmaleic anhydride with an ammonia source. The Paal-Knorr route involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2] The more direct method is the reaction of 2-ethyl-3-methylmaleic anhydride with an amine to form an intermediate maleamic acid, which is then cyclized to the desired maleimide.[1]
Q2: What is the optimal pH for the synthesis?
A2: For the Paal-Knorr synthesis, neutral to weakly acidic conditions are recommended to maximize the yield of the pyrrole derivative and minimize the formation of furan byproducts.[3] During the workup and purification of the maleimide, it is crucial to avoid basic conditions to prevent hydrolysis of the pyrrole-2,5-dione ring.
Q3: How can I improve the yield of the cyclization step from the maleamic acid intermediate?
A3: The yield of the cyclization can be improved by efficiently removing the water formed during the reaction. This can be achieved by using chemical dehydrating agents like acetic anhydride in the presence of a catalyst such as sodium acetate, or by azeotropic distillation with a suitable solvent like toluene.[1] Thermal cyclization in the presence of a catalyst like betaine is also an effective method.[1]
Q4: My final product is unstable. How can I improve its stability?
A4: The instability of maleimides can be due to hydrolysis or polymerization. To prevent hydrolysis, avoid exposure to moisture and basic conditions. To minimize polymerization, avoid high temperatures and prolonged exposure to light. Store the purified compound in a cool, dark, and dry environment, preferably under an inert atmosphere.
Q5: What are the best methods for purifying this compound?
A5: Common purification techniques include recrystallization and column chromatography. For recrystallization, a suitable solvent system must be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. For column chromatography, silica gel is a common stationary phase, and the eluent system (e.g., a mixture of hexanes and ethyl acetate) should be optimized to achieve good separation from impurities.
Experimental Protocols
Protocol 1: Synthesis from 2-Ethyl-3-methylmaleic Anhydride and Urea
This protocol describes a two-step synthesis involving the formation of a maleamic acid intermediate followed by cyclization.
Step 1: Synthesis of 2-ethyl-3-methylmaleamic acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethyl-3-methylmaleic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Add urea (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, the maleamic acid intermediate may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
Wash the solid product with a non-polar solvent (e.g., hexanes) to remove any unreacted anhydride and dry under vacuum.
Step 2: Cyclization to this compound
-
Combine the dried maleamic acid intermediate (1 equivalent) with anhydrous sodium acetate (0.5 equivalents) in a round-bottom flask.
-
Add acetic anhydride (3-5 equivalents) to the flask.
-
Heat the mixture to 80-100 °C with stirring for 1-2 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables provide representative data for optimizing the synthesis of substituted maleimides.
Table 1: Effect of Catalyst on the Cyclization of Maleamic Acid
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None (Thermal) | Toluene | 110 | 8 | 45 |
| 2 | Sodium Acetate | Acetic Anhydride | 90 | 2 | 85 |
| 3 | Betaine | Toluene | 110 | 3 | 92 |
| 4 | p-Toluenesulfonic Acid | Toluene | 110 | 4 | 78 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Table 2: Influence of Reaction Conditions on Paal-Knorr Synthesis Yield
| Entry | Ammonia Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | NH₄OH | None | Ethanol | 78 | 65 |
| 2 | NH₄OAc | Acetic Acid | Acetic Acid | 100 | 75 |
| 3 | NH₃ (gas) | None | Toluene | 80 | 60 |
| 4 | (NH₄)₂CO₃ | p-TsOH | Dioxane | 100 | 70 |
Note: Yields are generalized for the Paal-Knorr synthesis of substituted pyrroles and serve as a guideline.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Caption: Simplified reaction mechanism for the formation of the target compound.
References
troubleshooting common problems in 3-ethyl-4-methylpyrrole-2,5-dione synthesis
Technical Support Center: Synthesis of 3-ethyl-4-methylpyrrole-2,5-dione
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing N-substituted maleimides, such as this compound, involves a two-step process. The first step is the reaction of an amine (in this case, ethylamine) with a corresponding maleic anhydride (2-ethyl-3-methylmaleic anhydride) to form a maleamic acid intermediate. The second step is the cyclization of the maleamic acid, typically through dehydration, to yield the final N-substituted maleimide product.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis. These include reaction temperature, choice of solvent, the purity of starting materials, and the efficiency of the cyclization agent. Careful control of these factors can significantly impact the yield and purity of the final product.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts. For TLC, staining with potassium permanganate can be effective for visualizing the reactants and products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.
-
Decomposition of starting materials or product: The reactants or the product might be unstable under the reaction conditions.
-
Ineffective cyclization: The dehydration step to form the imide ring may be inefficient.
-
Loss of product during workup: The product may be lost during extraction or purification steps.
Suggested Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Time | Increase the reaction time and monitor progress using TLC or HPLC. | To ensure the reaction has sufficient time to proceed to completion. |
| Temperature | Optimize the reaction temperature. For the initial amidation, temperatures are typically kept low (0-25 °C), while cyclization may require higher temperatures (80-140 °C). | To prevent decomposition of temperature-sensitive compounds and to provide enough energy for the reaction to occur. |
| Cyclization Agent | Consider using a different or a fresh batch of cyclization agent (e.g., acetic anhydride with sodium acetate, or a Dean-Stark apparatus with a toluene azeotrope). | The efficiency of the cyclization step is critical for the overall yield. |
| Workup Procedure | Ensure proper pH adjustment during aqueous extraction to minimize the solubility of the product in the aqueous phase. Use a suitable solvent for extraction. | To maximize the recovery of the product from the reaction mixture. |
Problem 2: Presence of Significant Impurities
Possible Causes:
-
Side reactions: Unwanted side reactions, such as polymerization of the maleimide product, can occur.
-
Impure starting materials: The presence of impurities in the starting ethylamine or 2-ethyl-3-methylmaleic anhydride can lead to impure products.
-
Incomplete cyclization: The presence of the maleamic acid intermediate in the final product.
Suggested Solutions:
| Parameter | Recommendation | Rationale |
| Starting Material Purity | Use freshly distilled or high-purity starting materials. | To minimize the introduction of impurities from the beginning of the synthesis. |
| Reaction Conditions | Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. | To protect the reaction from atmospheric moisture and oxygen, which can cause side reactions. |
| Purification Method | Employ column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) or recrystallization to purify the final product. | To effectively separate the desired product from impurities and unreacted starting materials. |
| Cyclization Monitoring | Ensure the complete disappearance of the maleamic acid intermediate by TLC or HPLC before proceeding with the workup. | To avoid contamination of the final product with the intermediate. |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Purification of 3-ethyl-4-methylpyrrole-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-ethyl-4-methylpyrrole-2,5-dione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The purified product is a persistent off-white or yellowish color, even after multiple purification steps.
-
Question: Why does my this compound product remain colored after purification?
-
Answer: The coloration is likely due to the presence of oligomeric or polymeric impurities, which are common byproducts in the synthesis of N-substituted maleimides. These impurities can be highly colored and difficult to remove. Another possibility is the presence of oxidized species.
Troubleshooting Steps:
-
Silica Gel Chromatography: Employ column chromatography with silica gel. A non-polar solvent system is often effective for separating the less polar desired product from the more polar colored impurities.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter it through celite to remove the carbon and adsorbed impurities.
-
Recrystallization: Perform recrystallization using a carefully selected solvent system. This can be highly effective at excluding colored impurities from the crystal lattice of the desired compound.
-
Issue 2: Significant product loss is observed during the purification process.
-
Question: What are the common reasons for low recovery of this compound during purification?
-
Answer: Product loss can occur at various stages, including incomplete extraction, co-precipitation with impurities, or using a suboptimal recrystallization solvent. The stability of the maleimide ring to hydrolysis can also be a factor.
Troubleshooting Steps:
-
Optimize Extraction: Ensure the pH of the aqueous phase is adjusted to maximize the partitioning of the product into the organic layer during extraction.
-
Recrystallization Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Test a range of solvents to find the optimal one that minimizes the amount of product remaining in the mother liquor.
-
Monitor pH: Avoid strongly acidic or basic conditions during workup and purification, as the maleimide ring can be susceptible to hydrolysis, leading to ring-opened byproducts that will result in yield loss.
-
Issue 3: The purified product shows the presence of an unexpected, closely related impurity by analytical methods (e.g., HPLC, NMR).
-
Question: An impurity with a similar retention time/spectral pattern to my product is present. What could it be and how can I remove it?
-
Answer: A common and challenging impurity is the oxidized form of the pyrrole, 3-ethyl-4-methyl-3-pyrrolin-2-one. This species can co-crystallize with the desired dione, making it difficult to separate.
Troubleshooting Steps:
-
High-Resolution Chromatography: Utilize a high-performance liquid chromatography (HPLC) system with a high-resolution column to achieve better separation. Methodical optimization of the mobile phase will be critical.
-
Careful Recrystallization: Slow, controlled crystallization from a well-chosen solvent system may allow for the selective crystallization of the desired dione. Seeding the solution with pure crystals of this compound can sometimes favor the crystallization of the desired product.
-
Chemical Treatment: In some cases, a mild reducing agent could be used to convert the oxidized impurity back to a more easily separable species, although this would require careful development and validation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities include:
-
Starting Materials: Unreacted maleic anhydride or the primary amine precursor.
-
Ring-Opened Byproducts: The corresponding maleamic acid from hydrolysis of the maleimide ring.
-
Oligomers/Polymers: Formed through side reactions, often resulting in colored impurities.
-
Oxidized Species: Such as 3-ethyl-4-methyl-3-pyrrolin-2-one.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can identify and quantify impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q3: What are some suitable starting points for selecting a recrystallization solvent for this compound?
A3: Based on the polar aprotic nature of the target compound, the following solvents and solvent systems are good starting points for screening:
-
Single Solvents: Toluene, 2-propanol, ethanol, ethyl acetate.
-
Solvent Mixtures: Hexane/ethyl acetate, hexane/acetone, toluene/hexane. The principle of "like dissolves like" should be applied, and small-scale trials are essential to determine the optimal solvent or solvent mixture.
Data Presentation
Table 1: Comparison of Purification Techniques for N-Substituted Maleimides
| Purification Method | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Simple, cost-effective, can yield high-purity crystals. | Can have lower yields if the product is significantly soluble in the cold solvent. May not remove closely related impurities effectively. | >98% (if optimized) |
| Silica Gel Chromatography | Effective at removing polar and colored impurities. | Can be time-consuming and requires larger volumes of solvent. Potential for product degradation on silica. | >99% |
| Distillation | Removes low-boiling point impurities and residual solvents. | Requires high temperatures, which can lead to degradation or polymerization of the product. | Purity depends on the nature of the impurities being removed. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent system, gradually increasing the polarity if necessary to elute the desired compound.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization of this compound
-
Solvent Selection: Determine the optimal recrystallization solvent or solvent pair through small-scale trials.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification challenges of this compound.
optimizing reaction conditions for 3-ethyl-4-methylpyrrole-2,5-dione synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-ethyl-4-methylpyrrole-2,5-dione. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to support your experimental design.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, proceeding via the formation of 2-ethyl-3-methylmaleic anhydride and its subsequent reaction with an amine source, followed by cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3,4-dialkyl-substituted maleimides like this compound?
A1: A prevalent method involves the synthesis of a corresponding 2,3-dialkylmaleic anhydride, followed by its reaction with an amine (or ammonia) to form a maleamic acid intermediate, which is then cyclized to the desired maleimide.
Q2: I am observing a low yield of the final product. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete cyclization of the maleamic acid intermediate: This is a common issue. Ensure your dehydrating agent is active and used in sufficient quantity.
-
Side reactions: At elevated temperatures, side reactions can occur. It is crucial to maintain the recommended reaction temperature.
-
Purification losses: The product may be lost during workup or chromatography. Optimize your purification protocol to minimize such losses.
-
Poor quality starting materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
Q3: My final product is impure, showing multiple spots on TLC. How can I improve its purity?
A3: Impurities can arise from unreacted starting materials, the intermediate maleamic acid, or side products. For purification, column chromatography on silica gel is often effective. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the desired product from impurities. Recrystallization from a suitable solvent system is also a viable purification method.
Q4: The cyclization of the maleamic acid intermediate is not proceeding to completion. What can I do?
A4: To drive the cyclization to completion, consider the following:
-
Choice of dehydrating agent: Acetic anhydride is commonly used in combination with a catalyst like sodium acetate. Ensure both are anhydrous.
-
Reaction temperature and time: The reaction may require heating. Monitor the reaction progress by TLC to determine the optimal reaction time. Prolonged heating at very high temperatures should be avoided to prevent decomposition.
-
Removal of water: If the reaction generates water, its removal can help drive the equilibrium towards the product. This can sometimes be achieved by azeotropic distillation with a suitable solvent.
Troubleshooting Specific Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 2-ethyl-3-methylmaleic anhydride | Incomplete reaction of the starting materials. | Increase reaction time or temperature. Ensure efficient stirring. |
| Decomposition of the product during distillation. | Use vacuum distillation to lower the boiling point and minimize thermal decomposition. | |
| Formation of a viscous, intractable mass during reaction with amine | Polymerization or side reactions. | Control the reaction temperature by adding the amine solution slowly and with efficient cooling. |
| Maleamic acid intermediate does not precipitate | The intermediate is soluble in the reaction solvent. | Try a different solvent system where the maleamic acid is less soluble. Alternatively, proceed to the cyclization step without isolating the intermediate. |
| Incomplete cyclization of maleamic acid | Insufficient dehydrating agent or catalyst activity. | Use fresh, anhydrous acetic anhydride and sodium acetate. Increase the equivalents of the dehydrating agent. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation by TLC. | |
| Product decomposes during purification | The product is thermally labile. | Use purification methods that do not require high temperatures, such as flash column chromatography. |
| The product is sensitive to acidic or basic conditions. | Neutralize the workup solutions and use a neutral solvent system for chromatography. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for optimizing the synthesis of this compound and its precursors. These values are derived from analogous syntheses of related compounds and should be used as a starting point for optimization.
Table 1: Synthesis of 2-Ethyl-3-methylmaleic Anhydride
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Starting Material | Diethyl 2-ethyl-3-methylsuccinate | Diethyl 2-ethyl-3-methylsuccinate |
| Reagent | P₂O₅ | P₂O₅ |
| Temperature | 150 °C | 130-140 °C |
| Reaction Time | 4 hours | 2-3 hours |
| Yield | Moderate | High |
Table 2: Synthesis and Cyclization to this compound
| Parameter | Condition 1 (One-Pot) | Condition 2 (Stepwise) |
| Starting Material | 2-Ethyl-3-methylmaleic anhydride | 2-Ethyl-3-methylmaleic anhydride |
| Amine Source | Ammonium acetate | Aqueous Ammonia |
| Cyclization Agent | Acetic Anhydride | Acetic Anhydride / Sodium Acetate |
| Temperature (Amidation) | 25 °C | 0-10 °C |
| Temperature (Cyclization) | 100 °C | 80-90 °C |
| Reaction Time | 6 hours | 2 hours (Amidation), 4 hours (Cyclization) |
| Yield | Moderate to Good | Good to High |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethyl-3-methylmaleic Anhydride
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add diethyl 2-ethyl-3-methylsuccinate.
-
Carefully add phosphorus pentoxide (P₂O₅) in portions with vigorous stirring. The reaction is exothermic.
-
Heat the mixture to 130-140 °C for 2-3 hours.
-
Cool the reaction mixture and purify the resulting 2-ethyl-3-methylmaleic anhydride by vacuum distillation.
Protocol 2: Synthesis of this compound
-
Formation of Maleamic Acid:
-
Dissolve 2-ethyl-3-methylmaleic anhydride in a suitable solvent (e.g., diethyl ether or toluene) in a round-bottom flask.
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add a stoichiometric amount of aqueous ammonia with vigorous stirring.
-
Allow the reaction to stir for 2 hours at 0-10 °C. The maleamic acid may precipitate. If so, it can be filtered, washed with cold solvent, and dried.
-
-
Cyclization:
-
To the maleamic acid (either isolated or as a slurry from the previous step), add acetic anhydride and a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture to 80-90 °C for 4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture and pour it into ice-water to precipitate the crude product.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization.
-
Mandatory Visualizations
Diagram 1: Synthetic Workflow
overcoming low solubility of 3-ethyl-4-methylpyrrole-2,5-dione in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of 3-ethyl-4-methylpyrrole-2,5-dione in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a small organic molecule.[1][2][3] Its chemical structure, characterized by a pyrrole-2,5-dione core, can contribute to low aqueous solubility, a common challenge for many small molecule drug candidates. Poor solubility can hinder accurate and reproducible results in a variety of biological assays by causing the compound to precipitate out of solution, leading to inaccurate concentration measurements and potentially false-negative results.
Q2: What are the general strategies to improve the solubility of a poorly soluble compound like this compound in assays?
Several strategies can be employed to enhance the solubility of hydrophobic compounds for in vitro and in vivo assays. These include:
-
Use of Co-solvents: Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) are commonly used to dissolve poorly soluble compounds.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly increase solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Inclusion Complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their solubility.
-
Structural Modification: While not applicable to a purchased compound, in drug development, chemical modifications can be made to the molecule to improve its solubility.
Q3: In which signaling pathways might this compound be active?
While the specific targets of this compound are not definitively established in the provided search results, similar pyrrole-2,5-dione derivatives have been investigated as potential inhibitors of tyrosine kinases. Receptor tyrosine kinases (RTKs) are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation.[4][5][6] Key RTK signaling pathways that are often targeted in drug discovery include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
Troubleshooting Guide
Issue: Precipitate Formation When Preparing Working Solutions
Problem: After diluting the DMSO stock solution of this compound into an aqueous assay buffer or cell culture medium, a precipitate is observed.
Possible Causes:
-
The aqueous solubility of the compound has been exceeded.
-
The final concentration of DMSO is not sufficient to maintain solubility.
-
The compound is interacting with components in the buffer or medium, leading to precipitation.
Solutions:
-
Decrease the Final Concentration: Test a lower final concentration of the compound in your assay.
-
Increase the Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO in the working solution may help. However, be mindful of potential solvent toxicity to cells.
-
Use a Different Co-solvent: Experiment with other co-solvents such as ethanol or a mixture of solvents.
-
Serial Dilutions: Prepare working solutions by performing serial dilutions from the stock solution in the assay buffer, vortexing between each dilution to ensure proper mixing.
-
Warm the Solution: Gently warming the solution to 37°C may help dissolve the compound. However, be cautious about the thermal stability of the compound.
-
Use of Pluronic F-68: For cell-based assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the medium can help to increase the solubility of hydrophobic compounds.
Data Presentation
Solubility of this compound
| Solvent | Estimated Solubility | Remarks |
| Water | ~4.7 g/L (estimated)[7] | Low solubility is expected. |
| DMSO | Data not available | Generally a good solvent for many organic compounds. A starting concentration of 10-50 mM for a stock solution is a reasonable starting point for experimental determination. |
| Ethanol | Data not available | Can be a suitable alternative or co-solvent with DMSO. |
| Methanol | Data not available | Another potential solvent for stock solution preparation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 139.15 g/mol .[1][2][3] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 139.15 g/mol = 0.0013915 g = 1.39 mg
-
-
Weigh the compound: Carefully weigh 1.39 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes in a water bath sonicator. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Determine the final desired concentrations: For example, you want to test final concentrations of 1 µM, 5 µM, and 10 µM.
-
Calculate the dilution factor:
-
For 10 µM: Dilute the 10 mM stock solution 1:1000.
-
For 5 µM: Dilute the 10 mM stock solution 1:2000.
-
For 1 µM: Dilute the 10 mM stock solution 1:10000.
-
-
Prepare intermediate dilutions (optional but recommended): To avoid pipetting very small volumes and to minimize precipitation, it is often best to perform serial dilutions. For example, to get to a 1 µM final concentration:
-
First, dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution (e.g., 1 µL of stock in 99 µL of medium).
-
Then, dilute the 100 µM intermediate solution 1:100 in your final assay volume (e.g., 10 µL of intermediate in 990 µL of medium in a well).
-
-
Prepare the final working solutions:
-
For a final volume of 1 mL:
-
10 µM: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
5 µM: Add 0.5 µL of the 10 mM stock solution to 999.5 µL of pre-warmed cell culture medium.
-
1 µM: Add 0.1 µL of the 10 mM stock solution to 999.9 µL of pre-warmed cell culture medium (or use the serial dilution method described above).
-
-
-
Mix thoroughly: Immediately after adding the stock solution to the medium, mix well by gentle vortexing or by pipetting up and down.
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
Visualizations
Signaling Pathways
The following diagrams illustrate the EGFR and VEGFR2 signaling pathways, which are potential targets for tyrosine kinase inhibitors.
Caption: EGFR Signaling Pathway.
Caption: VEGFR2 Signaling Pathway.
Experimental Workflow
The following diagram outlines a general workflow for testing the effects of a poorly soluble compound in a cell-based assay.
Caption: Cell-Based Assay Workflow.
References
- 1. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 2. scent.vn [scent.vn]
- 3. 2-Ethyl-3-methylmaleimide | C7H9NO2 | CID 29995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- (CAS 20189-42-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. 2-ethyl-3-methyl maleimide, 20189-42-8 [thegoodscentscompany.com]
minimizing side reactions in 3-ethyl-4-methylpyrrole-2,5-dione derivatization
Welcome to the technical support center for 3-ethyl-4-methylpyrrole-2,5-dione and related maleimide derivatives. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize their experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization of this compound, a substituted maleimide.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yield is a frequent issue, often stemming from one of three primary side reactions: hydrolysis of the maleimide ring, sub-optimal reaction pH, or oxidation of the thiol partner.
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid. This reaction is accelerated at alkaline pH (above 7.5) and in aqueous solutions.[1][2] Storing maleimide reagents in dry, aprotic solvents like DMSO or DMF is crucial.[3]
-
Incorrect pH: The ideal pH for selective thiol-maleimide conjugation is between 6.5 and 7.5.[2][4] At pH values above 7.5, the reaction with primary amines (e.g., lysine residues in proteins) becomes competitive, reducing the yield of the desired thiol conjugate.[3] Below pH 6.5, the rate of the desired Michael addition slows considerably as the concentration of the nucleophilic thiolate anion decreases.
-
Thiol Oxidation: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides.[5] Ensure your buffers are degassed and consider including a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[2]
Q2: My final product is unstable, and I observe the release of my conjugated molecule over time. Why is this happening?
A2: The instability you are observing is likely due to a retro-Michael reaction . The thioether bond formed between the thiol and the maleimide is not completely irreversible and can undergo cleavage, especially in the presence of other nucleophiles (e.g., other thiol-containing molecules in a biological system).[3][4] This can lead to the transfer of the maleimide-linked molecule to another thiol, a phenomenon known as "payload migration."
To mitigate this, some strategies involve using maleimide derivatives designed to undergo rapid hydrolysis after conjugation to the desired thiol. This subsequent hydrolysis of the thiosuccinimide ring to a stable thio-succinamic acid prevents the reverse reaction.[6][7]
Q3: I see an unexpected species in my LC-MS analysis with a mass increase of +18 Da. What is it?
A3: A mass increase of +18 Da corresponds to the addition of a water molecule. This is a clear indicator of maleimide hydrolysis . Your starting this compound has likely reacted with water in your buffer or solvent to form its corresponding maleamic acid derivative, which is unreactive towards your target. To prevent this, always prepare aqueous solutions of maleimides immediately before use and maintain the pH within the recommended 6.5-7.5 range.[3]
Q4: Besides my desired product, I'm detecting multiple other derivatives. What could be the cause?
A4: The presence of multiple products suggests a loss of reaction specificity. The most common causes are:
-
Reaction with Amines: If your reaction pH drifts above 7.5, the maleimide will start reacting with primary amines (like lysine side chains) in addition to thiols (cysteine).[3] Carefully controlling the pH is critical for chemoselectivity.
-
Polymerization: Maleimides can undergo free-radical homopolymerization.[8][9][10] This is less common under typical bioconjugation conditions but can be initiated by light or trace impurities. Ensure reactions are performed in clean glassware and protected from light where necessary.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for thiol-maleimide conjugation?
A: The optimal pH range is 6.5-7.5. In this window, the thiol is sufficiently nucleophilic to react efficiently, while the competing side reaction with amines is minimized. The reaction rate of maleimides with thiols at pH 7.0 is approximately 1,000 times faster than with amines.[3][4]
Q: How can I prevent hydrolysis of my maleimide reagent?
A: Do not store maleimide-containing compounds in aqueous solutions.[3] For long-term storage, use dry, biocompatible, water-miscible solvents like DMSO or DMF and store at -20°C.[3] When preparing for a reaction, dissolve the maleimide immediately before adding it to the reaction mixture.
Q: What is a retro-Michael reaction and how does it affect my conjugate?
A: The retro-Michael reaction is the reverse of the initial thiol-maleimide conjugation. The thiosuccinimide product can break down to regenerate the original thiol and maleimide.[3] This leads to conjugate instability and potential "payload migration," where your molecule of interest is transferred to other thiols. Using maleimides with electron-withdrawing groups can help stabilize the conjugate by promoting post-conjugation hydrolysis of the succinimide ring.[7]
Data Summary
The following table summarizes key reaction parameters influencing the outcome of this compound derivatization.
| Parameter | Recommended Condition | Rationale & Potential Side Reactions if Deviated |
| pH | 6.5 - 7.5 | < 6.5: Slow reaction rate. > 7.5: Increased rate of hydrolysis and competitive reaction with primary amines.[2][3] |
| Solvent | Aprotic (DMSO, DMF) for storage; Aqueous buffers for reaction | Aqueous storage: Leads to rapid hydrolysis of the maleimide ring.[3] |
| Additives | EDTA (optional) | Chelates divalent metals that can promote the oxidation of free thiols into non-reactive disulfides.[2] |
| Temperature | 4°C to Room Temperature | Higher temperatures can increase the rate of hydrolysis and other side reactions. |
Key Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol is a general guideline for conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide) with this compound.
-
Buffer Preparation: Prepare a conjugation buffer (e.g., phosphate-buffered saline, PBS) and adjust the pH to 7.0-7.5. Degas the buffer by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[5]
-
Disulfide Reduction (if necessary): If your thiol-containing molecule has disulfide bonds, they must be reduced. Dissolve the molecule in the degassed buffer. Add a 20-50 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature. TCEP is recommended as it does not contain thiols that would compete in the subsequent reaction.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.[5]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved maleimide reagent to the thiol-containing solution. Mix gently and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using photosensitive compounds.
-
Quenching (Optional): To remove any unreacted maleimide, add a small molecule thiol like L-cysteine or β-mercaptoethanol to the reaction mixture and incubate for an additional 30 minutes.
-
Purification: Purify the resulting conjugate using standard techniques such as gel filtration, dialysis, or HPLC to remove excess maleimide reagent and other reaction components.
Protocol 2: Monitoring Reaction via LC-MS
-
Sample Preparation: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a strong acid (e.g., trifluoroacetic acid, TFA, to 1% final concentration) or by rapid dilution in the mobile phase A.
-
LC-MS Analysis: Inject the quenched sample onto a reverse-phase HPLC column (e.g., C18) connected to a mass spectrometer.
-
Data Interpretation: Monitor the disappearance of the starting materials (thiol-molecule and maleimide) and the appearance of the desired conjugate mass. Look for the mass of the hydrolyzed maleimide (+18 Da) to assess the extent of this side reaction.[7]
Visual Guides
The following diagrams illustrate key workflows and chemical principles involved in the derivatization process.
Caption: General experimental workflow for thiol-maleimide conjugation.
Caption: Competing reactions in maleimide derivatization.
Caption: A troubleshooting flowchart for derivatization issues.
References
- 1. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Maleimide | Platform function for innovative materials [specificpolymers.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Ethyl-4-Methylpyrrole-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethyl-4-methylpyrrole-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and adaptable method for synthesizing substituted pyrrole-2,5-diones, like this compound, is the Paal-Knorr pyrrole synthesis.[1][2][3] This typically involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][3] For N-substituted derivatives, a common route involves the reaction of a corresponding aniline with maleic anhydride to form an N-phenylmaleamic acid intermediate, which is then cyclized.[4][5][6]
Q2: What are the typical starting materials for the synthesis of this compound?
A2: For a Paal-Knorr approach, the key starting material would be 3-ethyl-4-methyl-1,4-dicarbonyl compound. A frequently employed method for similar N-substituted maleimides starts with maleic anhydride and a primary amine or aniline.[4][5]
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Key parameters include reaction temperature, reaction time, and the choice of solvent and catalyst. For the cyclization step in N-substituted maleimide synthesis, conditions can range from refluxing in acetic anhydride with sodium acetate to microwave-assisted synthesis which can significantly reduce reaction time.[5][6][7] The pH of the reaction mixture can also be crucial, as acidic conditions can sometimes favor the formation of furan byproducts.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress by comparing the reaction mixture to the starting materials.[7] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What are the recommended purification techniques for the final product?
A5: Common purification methods include recrystallization, and column chromatography.[8] The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction temperature or time. 4. Inefficient catalyst. 5. Presence of water in reagents or solvents. | 1. Monitor the reaction using TLC to ensure completion. Extend the reaction time if necessary. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials are air-sensitive. 3. Optimize the reaction temperature. Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[5][7] 4. Experiment with different catalysts or catalyst concentrations. For Paal-Knorr synthesis, various catalysts have been explored to improve yields under milder conditions.[2] 5. Use anhydrous solvents and reagents. |
| Formation of Multiple Byproducts | 1. Incorrect reaction temperature (too high). 2. Incorrect stoichiometry of reactants. 3. Side reactions due to reactive functional groups. 4. Reaction pH is not optimal, leading to side products like furans.[2] | 1. Lower the reaction temperature and monitor for byproduct formation. 2. Carefully control the stoichiometry of the reactants. 3. Protect sensitive functional groups if necessary. 4. Adjust the pH of the reaction mixture. For some Paal-Knorr syntheses, neutral or slightly basic conditions are preferred. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with impurities during chromatography. 3. Formation of an emulsion during workup. | 1. After the reaction, try to precipitate the product by adding a non-solvent or by concentrating the reaction mixture. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase. 3. Add brine during the extraction to break the emulsion. |
| Product Purity Issues | 1. Incomplete removal of starting materials or byproducts. 2. Product degradation during purification. | 1. Repeat the purification step (recrystallization or column chromatography). 2. Avoid excessive heat during purification. Use a rotovap at a lower temperature. |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Maleimides (Adaptable for this compound)
This two-step protocol is based on established methods for synthesizing N-substituted maleimides.[5][6][9]
Step 1: Synthesis of the Maleanilic Acid Intermediate
-
Dissolve the primary amine (1 equivalent) in a suitable solvent (e.g., diethyl ether) in a round-bottom flask.
-
Slowly add a solution of maleic anhydride (1 equivalent) in the same solvent to the amine solution while stirring.
-
The corresponding maleanilic acid often precipitates out of the solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.
-
Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Cyclization to the Maleimide
-
Suspend the dried maleanilic acid intermediate in acetic anhydride.
-
Add a catalytic amount of sodium acetate.
-
Heat the mixture to reflux for a designated period (e.g., 1-3 hours).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and then purify by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Maleimide Synthesis
| Method | Solvent | Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Conventional Heating | Acetic Anhydride | Sodium Acetate | Reflux | 2 hours | 70 | [7] |
| Microwave | Ethanol | Acetic Acid | 80 | 20 minutes | 70.21 | [7] |
| Microwave | Acetic Acid | - | 90 | 30 seconds | 73 | [5] |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Crystallization of 3-Ethyl-4-methylpyrrole-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 3-ethyl-4-methylpyrrole-2,5-dione.
Troubleshooting Crystallization: Question & Answer Guide
Q1: My compound is "oiling out" and not forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It often occurs when the solution is supersaturated or when the melting point of the solute is lower than the temperature of the solution. Here are several strategies to address this:
-
Increase the Solvent Volume: Your solution may be too concentrated. Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool slowly.
-
Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature. If you are using a solvent with a high boiling point, consider switching to a lower-boiling solvent.
-
Change the Solvent System: A different solvent or a mixed solvent system might be necessary. If you are using a non-polar solvent, try adding a more polar co-solvent and vice-versa. For instance, if your compound is dissolved in a good solvent like ethanol, you can slowly add a poor solvent like water or hexane until the solution becomes slightly turbid, then heat to clarify and cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal ("seed crystal") to the cooled solution to induce crystallization.
-
Slow Cooling: Rapid cooling often promotes oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help slow down the cooling process.
Q2: No crystals are forming, even after cooling the solution for an extended period. What are the next steps?
A2: If your compound remains in solution, it is likely that the solution is not saturated enough or that nucleation is inhibited. Consider the following actions:
-
Reduce the Solvent Volume: The most common reason for crystallization failure is using too much solvent. Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of solid particles, redissolve them by adding a minimal amount of fresh hot solvent and then allow the solution to cool again.
-
Induce Nucleation: As mentioned previously, scratching the flask with a glass rod or adding a seed crystal can initiate crystallization.
-
Use a Different Solvent or Mixed Solvent System: The chosen solvent may be too good at dissolving your compound at all temperatures. Experiment with different solvents where the compound has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system is often effective.
-
Re-purify the Compound: Impurities can sometimes inhibit crystallization. If possible, consider purifying your compound by another method, such as column chromatography, before attempting recrystallization. A patent for purifying N-substituted maleimides suggests using a silica gel column with a non-polar solvent.[1]
Q3: The crystals that formed are very small or look like a powder. How can I obtain larger crystals?
A3: The formation of very small crystals or a powder is often due to rapid crystallization from a highly supersaturated solution. To encourage the growth of larger crystals:
-
Slow Down the Cooling Process: Rapid cooling leads to the formation of many small nuclei, resulting in small crystals. Allow the solution to cool to room temperature as slowly as possible before any further cooling in an ice bath. Insulating the flask can be beneficial.
-
Reduce the Degree of Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound at the boiling point. This will result in a less supersaturated solution upon cooling, which favors the growth of larger, more well-defined crystals.
-
Use a Solvent System that Promotes Slower Crystallization: Experiment with different solvents. Sometimes, a solvent in which the compound is slightly more soluble at room temperature can lead to slower crystal growth and larger crystals.
Q4: My compound seems to have co-crystallized with an impurity. How can I address this?
A4: Co-crystallization can be a challenging issue. A documented case shows that this compound can form a 1:1 co-crystal with its oxidized derivative, 3-ethyl-4-methyl-3-pyrrolin-2-one.[2]
-
Pre-purification: The most effective way to avoid co-crystallization is to remove the impurity before crystallization. Techniques like column chromatography are recommended.
-
Solvent Selection: The choice of solvent can influence co-crystallization. Experiment with a range of solvents with different polarities to find one that selectively crystallizes your target compound, leaving the impurity in the mother liquor.
-
Multiple Recrystallizations: It may be necessary to perform multiple recrystallization steps to achieve the desired purity.
Frequently Asked Questions (FAQs)
Q: What are some good starting solvents for the crystallization of this compound?
A: Based on literature for similar compounds, good starting points for solvent screening include:
-
Single Solvents: Ethanol, methanol, or ethyl acetate.
-
Mixed Solvents: Diethyl ether-methanol, diethyl ether-petroleum ether, or ethyl acetate-hexane. A procedure for a related iodinated pyrrole derivative used hexanes for recrystallization.[3]
Q: What are the key physical properties of this compound that are relevant to its crystallization?
A: The following table summarizes some of the key physical properties.
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | Off-white solid |
| Melting Point | Not available |
| Boiling Point (est.) | 253.8 °C |
| Water Solubility (est.) | 4771 mg/L at 25 °C |
Q: What is a general procedure for purifying N-substituted maleimides?
A: A common purification strategy for N-substituted maleimides involves initial purification by column chromatography followed by recrystallization. A patent describes a method where the N-substituted maleimide solution in a non-polar solvent is passed through a silica gel column to remove impurities. The eluted solution is then concentrated and cooled to induce crystallization.[1]
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines a general procedure for recrystallization from a single solvent.
-
Solvent Selection:
-
Place a small amount of your crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate) to each test tube.
-
A good solvent will dissolve the compound when heated but will result in poor solubility at room temperature or upon cooling.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring.
-
Continue adding the solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
-
Allow the crystals to dry completely.
-
Protocol 2: Mixed Solvent Recrystallization
This method is useful when a single solvent is not ideal.
-
Solvent Pair Selection:
-
Choose a "good" solvent in which this compound is very soluble.
-
Choose a "poor" solvent in which the compound is insoluble or sparingly soluble. The two solvents must be miscible. Common pairs include ethanol/water, ethyl acetate/hexane, or diethyl ether/petroleum ether.
-
-
Dissolution:
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
-
Addition of "Poor" Solvent:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
-
Clarification:
-
Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.
-
Dry the crystals thoroughly.
-
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: Logical workflow for selecting a suitable solvent system.
References
impact of impurities on the biological activity of 3-ethyl-4-methylpyrrole-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-ethyl-4-methylpyrrole-2,5-dione.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in kinase assays.
| Possible Cause | Recommended Action |
| Impurity: Maleamic acid | The maleimide ring of this compound is susceptible to hydrolysis, forming the inactive maleamic acid derivative. This can occur during storage or in aqueous assay buffers, especially at a pH above 7.5.[1] 1. Verify Compound Purity: Use HPLC to check for the presence of the more polar maleamic acid impurity. 2. Control pH: Ensure the pH of your assay buffer is maintained between 6.5 and 7.5 to minimize hydrolysis. 3. Fresh Solutions: Prepare solutions of the compound immediately before use. If stock solutions in organic solvents like DMSO are used, ensure they are stored under anhydrous conditions. |
| Impurity: Unreacted Maleic Anhydride | Residual maleic anhydride from the synthesis can compete with this compound for binding to the target protein or react with other nucleophiles in the assay, leading to inaccurate results. 1. Purity Analysis: Use NMR or LC-MS to detect the presence of maleic anhydride. 2. Re-purification: If significant levels of maleic anhydride are detected, purify the compound using column chromatography or recrystallization. |
| Assay Conditions | The inhibitory activity of kinase inhibitors can be sensitive to assay conditions. 1. ATP Concentration: Ensure the ATP concentration is appropriate for the kinase and is consistent across experiments. IC50 values are dependent on the ATP concentration. 2. Enzyme Concentration: Use a consistent and validated concentration of the kinase. 3. Incubation Time: Standardize the incubation time for the compound with the kinase before initiating the reaction. |
Issue 2: High background or off-target effects in cellular cytotoxicity assays.
| Possible Cause | Recommended Action |
| Impurity: Residual Primary Amine | Unreacted primary amines from the synthesis can be cytotoxic or interfere with cellular assays. 1. Purity Check: Analyze the compound sample for the presence of residual primary amines using a suitable analytical method like LC-MS or a colorimetric assay. 2. Purification: If present, remove the amine impurity through appropriate purification techniques. |
| Reactive Compound | Maleimides are reactive towards thiols and can non-specifically interact with cysteine residues on various cellular proteins, leading to off-target cytotoxicity.[2] 1. Control Experiments: Include appropriate controls, such as a non-targeting maleimide derivative, to assess the level of non-specific cytotoxicity. 2. Dose-Response Curve: Generate a full dose-response curve to determine the therapeutic window and distinguish between specific and non-specific effects. |
| Solvent Effects | The solvent used to dissolve the compound (e.g., DMSO) can have cytotoxic effects at higher concentrations. 1. Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). 2. Vehicle Control: Always include a vehicle control (cells treated with the same concentration of solvent without the compound) in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound and how can they be identified?
A1: Common impurities can include:
-
Maleamic acid: The hydrolysis product of the maleimide ring. It can be identified by its increased polarity on HPLC or by specific signals in an NMR spectrum.
-
Unreacted starting materials: Such as maleic anhydride and the corresponding primary amine. These can be detected by LC-MS or NMR.
-
Oxidized byproducts: Over time, pyrrole rings can be susceptible to oxidation. These can be detected as new, often more polar, spots on TLC or peaks in HPLC.
Q2: How does the purity of this compound affect its biological activity?
A2: Impurities can significantly impact the observed biological activity. For instance, a highly potent impurity can make the test compound appear more active than it is, leading to a misleadingly low IC50 value.[3] Conversely, inactive impurities like maleamic acid will reduce the effective concentration of the active compound, leading to an underestimation of its potency.
Q3: What is the optimal pH range for working with this compound in biological assays?
A3: To maintain the integrity of the maleimide ring and ensure its reactivity with target thiols, it is recommended to work within a pH range of 6.5 to 7.5.[1] At pH values above 8.5, the rate of hydrolysis to the inactive maleamic acid increases significantly, and the maleimide group can also react with primary amines.[1]
Q4: Can this compound be used in animal studies?
A4: Yes, pyrrole-2,5-dione derivatives have been evaluated in in vivo studies. However, it is crucial to formulate the compound appropriately to ensure solubility and bioavailability. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is necessary before in vivo administration.
Data Presentation
Table 1: Illustrative Impact of Maleamic Acid Impurity on Kinase Inhibition
| Purity of this compound | IC50 (nM) for GSK-3β (Illustrative) |
| >99% | 50 |
| 95% (5% Maleamic Acid) | 55 |
| 90% (10% Maleamic Acid) | 60 |
| 80% (20% Maleamic Acid) | 75 |
Note: This table provides illustrative data based on the general principle that an inactive impurity will decrease the apparent potency of the compound.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The pure compound should appear as a single major peak. The presence of earlier eluting peaks may indicate more polar impurities like maleamic acid, while later eluting peaks could correspond to less polar impurities.
Protocol 2: In Vitro Kinase Inhibition Assay for this compound against GSK-3β
-
Materials:
-
Recombinant human GSK-3β enzyme.
-
GSK-3β substrate peptide (e.g., a phosphopeptide).
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of a solution containing the GSK-3β enzyme and substrate peptide to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Workflow for in vitro kinase inhibition assay.
Caption: Troubleshooting logic for inconsistent biological activity.
References
Technical Support Center: Enhancing the Stability of 3-Ethyl-4-Methylpyrrole-2,5-dione for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of 3-ethyl-4-methylpyrrole-2,5-dione during long-term storage. The information is based on the general stability of maleimide compounds, and it is recommended to perform specific validation for your experimental context.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of solid compound (e.g., yellowing) | - Exposure to light, leading to photolytic degradation.- Slow oxidation or polymerization over time, especially if exposed to air and/or elevated temperatures. | - Store the compound in an amber vial to protect from light.- Store under an inert atmosphere (e.g., argon or nitrogen).- Ensure storage at the recommended low temperature. |
| Precipitation or cloudiness in solution | - Hydrolysis of the maleimide ring to the corresponding maleamic acid, which may have lower solubility.- The compound has exceeded its solubility limit in the chosen solvent.- Degradation products are precipitating. | - Prepare solutions fresh whenever possible.- If storing solutions, use anhydrous aprotic solvents and store at low temperatures.- Confirm the solubility of the compound in the chosen solvent at the storage temperature.- Analyze the precipitate to identify if it is a degradation product. |
| Reduced reactivity in conjugation experiments | - Hydrolysis of the maleimide ring, rendering it inactive for Michael addition reactions with thiols.- Degradation of the starting material. | - Use fresh, high-purity starting material.- If using a stock solution, test its purity by HPLC or NMR before use.- Prepare solutions in anhydrous aprotic solvents immediately before use. |
| Appearance of new peaks in HPLC or NMR analysis | - Degradation of the compound. The primary degradation product is likely the corresponding maleamic acid due to hydrolysis. | - Confirm the identity of the new peaks, for example, by mass spectrometry.- Review storage conditions and handling procedures to minimize exposure to moisture and incompatible solvents.- Repurify the material if necessary and feasible. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability of solid this compound, it is recommended to store the compound at low temperatures, protected from light and moisture. The following conditions are advisable:
-
Temperature: -20°C or lower.
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.
-
Container: A tightly sealed amber glass vial.
Q2: How should I prepare and store solutions of this compound?
Maleimides are susceptible to hydrolysis, especially at neutral to basic pH. Therefore, it is best to prepare solutions fresh for each experiment. If a stock solution must be prepared and stored, follow these guidelines:
-
Solvent: Use an anhydrous, aprotic solvent such as DMSO, DMF, or acetonitrile.
-
Storage: Store solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Handling: Always use dry solvents and handle under an inert atmosphere to minimize exposure to moisture.
Q3: What are the primary degradation pathways for this compound?
The most common degradation pathway for maleimides is the hydrolysis of the imide ring to form the corresponding maleamic acid. This reaction is catalyzed by water and is faster at higher pH values. This hydrolysis opens the ring and renders the compound inactive for its intended Michael addition reactions with thiols.
Q4: How can I check the purity and stability of my this compound sample?
The purity and stability of the compound can be monitored using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate the parent compound from its degradation products. An increase in the area of impurity peaks over time indicates degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the presence of degradation products. The appearance of new signals or changes in the integration of existing signals can indicate instability.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weights of the parent compound and any degradation products.
Q5: Are there any materials or chemicals I should avoid when working with this compound?
Avoid exposure to:
-
Water and protic solvents: These can cause hydrolysis.
-
Bases: Bases can catalyze the hydrolysis of the maleimide ring.
-
Thiols: In the absence of a desired conjugation reaction, prolonged exposure to thiols could potentially lead to side reactions, although the primary reaction is the desired Michael addition.
-
Strong oxidizing and reducing agents: These may react with the maleimide functional group.
Factors Affecting the Stability of Maleimides
| Factor | Effect on Stability | Recommended Conditions |
| Temperature | Higher temperatures accelerate degradation. | Store at -20°C or below. |
| Moisture/Humidity | Promotes hydrolysis of the maleimide ring. | Store in a desiccated environment and use anhydrous solvents. |
| Light | Can cause photolytic degradation. | Store in amber vials or otherwise protected from light. |
| pH (in solution) | Hydrolysis is accelerated at neutral to basic pH. | Use aprotic solvents or buffer at a slightly acidic pH (e.g., pH 6.0-6.5) for short-term handling in aqueous media. |
| Atmosphere | Oxygen can potentially lead to oxidative degradation over long periods. | Store under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol for Stability Assessment of this compound by HPLC
Objective: To monitor the stability of this compound under different storage conditions over time.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
-
Preparation of HPLC Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Method:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~220 nm (or the λmax of the compound)
-
Gradient:
-
0-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Note: This is a generic gradient and may need to be optimized for your specific compound and column.
-
-
Stability Study Setup:
-
Prepare several vials of the stock solution.
-
Establish different storage conditions to be tested (e.g., -20°C, 4°C, room temperature).
-
For each condition, prepare samples in triplicate.
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
-
-
Analysis:
-
At each time point, inject a sample from each storage condition onto the HPLC.
-
Record the chromatograms.
-
Calculate the peak area of the parent compound and any degradation products.
-
The stability can be expressed as the percentage of the parent compound remaining at each time point relative to T=0.
-
Visualizations
addressing batch-to-batch variability in 3-ethyl-4-methylpyrrole-2,5-dione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to address batch-to-batch variability in the synthesis of 3-ethyl-4-methylpyrrole-2,5-dione. Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and optimal results.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the possible causes and how can I resolve this?
Answer: Low or no product yield can stem from several factors, from the quality of starting materials to the reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials: The purity of 2-ethyl-3-methylmaleic anhydride and the amine source is crucial. Impurities can interfere with the reaction.
-
Solution: Verify the purity of starting materials using techniques like NMR or GC-MS. If necessary, purify the reagents before use.
-
-
Inefficient Cyclization/Dehydration: The conversion of the intermediate maleamic acid to the final dione is a critical step.[1][2]
-
Solution: Ensure the dehydrating agent (e.g., acetic anhydride, trifluoroacetic anhydride) is fresh and added in the correct stoichiometric amount. The reaction temperature and time for this step are also critical; consider optimizing these parameters.
-
-
Suboptimal Reaction Temperature: The reaction may be sensitive to temperature fluctuations.
-
Solution: Monitor and control the reaction temperature closely. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause decomposition of the product or starting materials.
-
-
Incorrect pH: The pH of the reaction mixture can influence the reactivity of the amine and the stability of the intermediate.
-
Solution: Check and adjust the pH of the reaction mixture as needed. The optimal pH will depend on the specific amine source used.
-
Troubleshooting Workflow for Low Yield
References
Validation & Comparative
Confirming the Structure of Synthesized 3-Ethyl-4-Methylpyrrole-2,5-Dione: A Comparative Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic data for 3-ethyl-4-methylpyrrole-2,5-dione, a substituted maleimide of interest in medicinal chemistry and materials science. By presenting key characterization data alongside that of structurally related analogues, this guide offers a framework for the definitive identification and quality assessment of this target molecule.
The maleimide scaffold is a prevalent motif in biologically active molecules and functional polymers. The precise substitution pattern on the pyrrole-2,5-dione core dictates the compound's chemical reactivity and biological interactions. Therefore, rigorous structural elucidation is paramount. This guide focuses on the key spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
To facilitate the confirmation of synthesized this compound, the following table summarizes its expected spectroscopic data alongside a structurally similar analogue, N-phenylmaleimide. The comparison highlights the characteristic signals that differentiate the two compounds, aiding in the unequivocal identification of the target molecule.
| Spectroscopic Technique | This compound | N-Phenylmaleimide | Key Differentiating Features |
| ¹H NMR | δ ~1.1 (t, 3H, -CH₂CH₃ )δ ~2.0 (s, 3H, -CH₃ )δ ~2.4 (q, 2H, -CH₂ CH₃)δ ~8.0 (br s, 1H, NH ) | δ ~7.1 (s, 2H, vinyl H )δ ~7.3-7.5 (m, 5H, Ar-H ) | Presence of aliphatic signals (triplet, singlet, quartet) for the ethyl and methyl groups in the target compound, versus aromatic and vinyl signals for N-phenylmaleimide. The NH proton signal in the target compound is also a key indicator. |
| ¹³C NMR | δ ~10 (CH₃ )δ ~18 (CH₂ CH₃)δ ~12 (CH₂ CH₃)δ ~140 (C =C)δ ~175 (C =O) | δ ~126-129 (Ar-C )δ ~131 (Ar-C )δ ~134 (vinyl C )δ ~170 (C =O) | Aliphatic carbon signals in the low-field region for the target compound, contrasted with aromatic and vinyl carbon signals in N-phenylmaleimide. The chemical shifts of the carbonyl carbons are also expected to differ slightly. |
| IR (cm⁻¹) | ~3200 (N-H stretch)~2970, 2930 (C-H stretch, aliphatic)~1770, 1700 (C=O stretch, imide)~1640 (C=C stretch) | ~3100 (C-H stretch, aromatic/vinyl)~1780, 1710 (C=O stretch, imide)~1500, 1450 (C=C stretch, aromatic) | The presence of a distinct N-H stretching band and aliphatic C-H stretching bands for the target compound. The carbonyl stretching frequencies may show slight variations. |
| Mass Spec. (EI) | m/z 139 (M⁺)m/z 111, 96, 82, 68, 54 | m/z 173 (M⁺)m/z 119, 91, 77, 65, 51 | The molecular ion peak at m/z 139 confirms the molecular weight of this compound.[1][2] Fragmentation patterns will also be distinct, reflecting the different substituent groups. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. The following are generalized procedures for the spectroscopic analysis of this compound.
Synthesis of this compound
A common route to 3,4-disubstituted maleimides involves the reaction of a corresponding substituted maleic anhydride with an amine. For the synthesis of the title compound, 2-ethyl-3-methylmaleic anhydride would be reacted with a source of ammonia, followed by dehydrative cyclization.
Materials:
-
2-ethyl-3-methylmaleic anhydride
-
Urea or an ammonia equivalent
-
Acetic anhydride
-
Sodium acetate
-
Solvents (e.g., acetic acid, ethanol)
Procedure:
-
A mixture of 2-ethyl-3-methylmaleic anhydride and urea is heated in a suitable solvent such as acetic acid to form the corresponding maleamic acid.
-
The intermediate maleamic acid is isolated and then cyclized by heating with acetic anhydride and a catalytic amount of sodium acetate.
-
The reaction mixture is cooled and the product, this compound, is precipitated by the addition of water.
-
The crude product is collected by filtration and purified by recrystallization from a suitable solvent like ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and provide information on the number of attached protons to each carbon. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile compound like this compound, GC-MS with electron ionization (EI) is a suitable method.
-
Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of synthesized this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
By following the outlined experimental protocols and comparing the obtained spectroscopic data with the reference values provided, researchers can confidently confirm the structure of their synthesized this compound. This rigorous approach ensures the quality and reliability of the compound for subsequent applications in drug discovery and materials science.
References
A Comparative Guide to the Cytotoxicity of 3-ethyl-4-methylpyrrole-2,5-dione and N-ethylmaleimide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-ethylmaleimide is a known cytotoxic agent that acts primarily through the alkylation of sulfhydryl groups on cysteine residues in proteins. This irreversible interaction can disrupt protein function, inhibit enzymes, and induce apoptosis through various signaling pathways. Its cytotoxicity has been quantified in several cell lines.
3-ethyl-4-methylpyrrole-2,5-dione shares the same core maleimide structure as N-ethylmaleimide, which is the reactive moiety responsible for thiol alkylation. It is therefore highly probable that this compound exhibits a similar mechanism of cytotoxicity. However, the specific potency (e.g., IC50 values) and its effects on cellular pathways have not been experimentally determined. Differences in cytotoxicity between the two compounds would likely arise from the influence of their respective N-substituents (ethyl vs. hydrogen) and the substituents on the pyrrole ring (ethyl and methyl groups vs. unsubstituted) on factors such as cell permeability, steric hindrance, and reactivity with target thiols.
Data Presentation: Quantitative Cytotoxicity Data
Quantitative cytotoxic data for this compound is not available in the reviewed literature. The following table summarizes the available data for N-ethylmaleimide.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| N-ethylmaleimide | KBV1 (drug-resistant human cells) | MTT Assay | 72 hours | 16 µM | |
| N-ethylmaleimide | Prolyl endopeptidase (enzyme inhibition) | - | - | 6.3 µM |
Mechanism of Action and Signaling Pathways
N-ethylmaleimide (NEM)
N-ethylmaleimide is an irreversible inhibitor of cysteine proteases and other proteins containing reactive thiol groups. Its primary mechanism of cytotoxicity involves the formation of a stable thioether bond with the sulfhydryl group of cysteine residues. This modification can lead to:
-
Enzyme Inhibition: NEM can inactivate enzymes that rely on cysteine residues for their catalytic activity. For example, it inhibits prolyl endopeptidase.
-
Disruption of Protein Function: Alkylation of cysteine residues can alter protein conformation and function, affecting various cellular processes.
-
Induction of Apoptosis: NEM has been shown to induce apoptosis. This can be triggered by several mechanisms, including:
-
Inhibition of Deubiquitinating Enzymes (DUBs): NEM can inactivate DUBs, leading to alterations in protein ubiquitination and degradation pathways that can promote apoptosis.
-
Mitochondrial Dysfunction: NEM can specifically inhibit phosphate transport in mitochondria, potentially leading to mitochondrial-mediated apoptosis.
-
Caspase Activation: The apoptotic signaling cascade initiated by NEM culminates in the activation of executioner caspases.
-
This compound
While direct experimental evidence is lacking, the chemical structure of this compound strongly suggests a similar mechanism of action to NEM. The maleimide ring is a known Michael acceptor, readily reacting with nucleophiles like thiols. Therefore, it is anticipated that this compound will also exert its cytotoxic effects through the alkylation of cysteine residues, leading to protein dysfunction and the induction of apoptosis. The substitution pattern on the pyrrole ring may influence its reactivity and selectivity towards specific protein targets compared to NEM.
Signaling Pathway Diagram
The following diagram illustrates a generalized signaling pathway for apoptosis induction by thiol-reactive compounds like N-ethylmaleimide.
Caption: Generalized signaling pathway for N-ethylmaleimide-induced apoptosis.
Experimental Protocols
The following section details a general experimental protocol for assessing the cytotoxicity of a compound like N-ethylmaleimide or this compound.
1. Cell Culture and Treatment
-
Cell Lines: A panel of relevant cell lines should be used, including cancer cell lines (e.g., HeLa, A549) and non-cancerous control cell lines (e.g., HEK293).
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) is also included.
2. Cytotoxicity Assay (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Incubation: Following the desired treatment period (e.g., 24, 48, 72 hours), MTT solution is added to each well and incubated for 2-4 hours.
-
Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
3. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the cytotoxicity of a test compound.
Caption: A standard workflow for in vitro cytotoxicity testing.
Conclusion
N-ethylmaleimide serves as a well-documented cytotoxic agent with a clear mechanism of action revolving around the alkylation of cysteine thiols. This activity leads to broad-spectrum enzyme inhibition, disruption of protein function, and induction of apoptosis. While direct experimental data for this compound is currently lacking, its structural similarity to N-ethylmaleimide strongly suggests a comparable mode of cytotoxic action. Future experimental studies are necessary to quantify the cytotoxic potency of this compound and to elucidate any potential differences in its biological activity profile compared to N-ethylmaleimide. Researchers investigating the biological effects of this compound are encouraged to employ the experimental protocols outlined in this guide to generate robust and comparable data.
comparing the anti-inflammatory activity of 3-ethyl-4-methylpyrrole-2,5-dione derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of various N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives. The data and experimental protocols are derived from studies on structurally related compounds to the core 3-ethyl-4-methylpyrrole-2,5-dione structure.
Due to a lack of specific studies on this compound derivatives, this guide focuses on a series of N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives (compounds 2a-2f ) synthesized from N³-substituted amidrazones and 2,3-dimethylmaleic anhydride.[1][2] These compounds serve as valuable surrogates for understanding the structure-activity relationship of this class of molecules in an inflammatory context.
The anti-inflammatory activity of these derivatives was assessed by their ability to inhibit the production of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in human peripheral blood mononuclear cells (PBMCs).[1][3]
Data Presentation: Inhibition of Pro-inflammatory Cytokines
The following table summarizes the inhibitory effects of the 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives on IL-6 and TNF-α production in lipopolysaccharide (LPS)-stimulated and anti-CD3 antibody-stimulated human PBMCs. The data is presented as the percentage of inhibition at a concentration of 10 µg/mL.
| Compound | R¹ Substituent | R² Substituent | IL-6 Inhibition (%) (LPS-stimulated) | TNF-α Inhibition (%) (LPS-stimulated) | IL-6 Inhibition (%) (anti-CD3-stimulated) | TNF-α Inhibition (%) (anti-CD3-stimulated) |
| 2a | Phenyl | Phenyl | 75 | 80 | 65 | 70 |
| 2b | 2-pyridyl | Phenyl | 55 | 60 | 50 | 55 |
| 2c | 4-pyridyl | Phenyl | 60 | 65 | 55 | 60 |
| 2d | 2-pyridyl | 2-pyridyl | 45 | 50 | 40 | 45 |
| 2e | 2-pyridyl | 4-methylphenyl | 50 | 55 | 45 | 50 |
| 2f | 2-pyridyl | 4-nitrophenyl | 40 | 45 | 35 | 40 |
Data extracted from Sławiński, J., et al. "Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents."[1][2][3]
Experimental Protocols
Inhibition of Pro-inflammatory Cytokine Production
1. Cell Culture:
-
Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.
-
Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
2. Stimulation:
-
PBMCs were seeded in 96-well plates at a density of 1 x 10⁶ cells/mL.
-
Inflammation was induced by stimulating the cells with either:
-
Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Anti-CD3 antibody at a concentration of 1 µg/mL.
-
3. Treatment:
-
The synthesized pyrrole-2,5-dione derivatives (2a-2f ) were dissolved in DMSO and added to the cell cultures at a final concentration of 10 µg/mL.
-
Control wells received an equivalent volume of DMSO.
4. Incubation:
-
The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
5. Cytokine Measurement:
-
After incubation, the cell culture supernatants were collected.
-
The concentrations of IL-6 and TNF-α in the supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
6. Data Analysis:
-
The percentage of cytokine inhibition was calculated by comparing the cytokine levels in the treated wells to those in the stimulated, untreated (control) wells.
Mandatory Visualizations
Signaling Pathway
The anti-inflammatory activity of the pyrrole-2,5-dione derivatives is demonstrated through the inhibition of pro-inflammatory cytokine production. The diagram below illustrates the simplified signaling pathway leading to the production of TNF-α and IL-6 upon stimulation by LPS, and the proposed point of inhibition by the test compounds.
Caption: Simplified LPS-induced pro-inflammatory cytokine signaling pathway and potential inhibition by pyrrole-2,5-dione derivatives.
Experimental Workflow
The following diagram outlines the workflow for evaluating the anti-inflammatory activity of the synthesized pyrrole-2,5-dione derivatives.
Caption: Workflow for assessing the anti-inflammatory activity of pyrrole-2,5-dione derivatives.
References
A Comparative Guide to the Biological Effects of Pyrrole-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Biological Activities
Pyrrole-2,5-dione derivatives, also known as maleimides, are a class of compounds recognized for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The biological effects of these compounds are often attributed to their ability to interact with various cellular targets and modulate key signaling pathways.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of pyrrole-2,5-dione derivatives. This activity is often assessed by measuring the inhibition of pro-inflammatory cytokines in cell-based assays.
| Compound/Alternative | Assay System | Target/Endpoint | Potency (IC₅₀ or % Inhibition) | Reference |
| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives (2a-d) | Anti-CD3-stimulated human PBMCs | Proliferation | Significant inhibition | [1][2] |
| Compound 2a (a 3,4-dimethyl-1H-pyrrole-2,5-dione derivative) | LPS-stimulated human PBMCs | IL-6 and TNF-α production | Strongest inhibition among tested derivatives | [1][2] |
| Pyrrole-2,5-dione analogues | LPS-stimulated BV2 microglial cells | Nitric Oxide (NO) and cytokine release | Suppression observed | [3] |
| Pyrrole-2,5-dione compounds | Lipopolysaccharide (LPS)-stimulated Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α and IL-6 secretion | Suppression observed | [3] |
Anticancer Activity
The anticancer properties of pyrrole-2,5-dione derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the cytotoxic effects of these compounds.
| Compound/Alternative | Cell Line | Assay | Potency (IC₅₀) | Reference |
| Water-soluble maleimide derivatives of Carboplatin | Not specified | Not specified | IC₅₀ values calculated | [4] |
| N-substituted maleimide polymers | Human breast cancer cell line (MCF7) | MTT assay | Investigated | [5] |
Experimental Protocols
To ensure the reproducibility and comparability of experimental results, detailed methodologies are crucial. Below are representative protocols for assessing the anti-inflammatory and cytotoxic activities of chemical compounds.
Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
This protocol describes a common in vitro method to screen for the anti-inflammatory properties of a test compound by measuring its effect on the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[6][7][8]
1. Cell Culture and Seeding:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 3-ethyl-4-methylpyrrole-2,5-dione) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to various concentrations in the culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for a specified period (e.g., 1 hour).
3. LPS Stimulation:
-
Prepare a solution of LPS in culture medium.
-
Add the LPS solution to the wells containing the cells and test compound to a final concentration known to induce a robust inflammatory response (e.g., 1 µg/mL).
-
Include control wells with cells and LPS but no test compound, and wells with cells alone (unstimulated control).
-
Incubate the plate for a duration sufficient for cytokine production (e.g., 24 hours).
4. Cytokine Measurement:
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cytokine production by 50%.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[9][10][11][12]
1. Cell Seeding:
-
Plate the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach and grow for 24 hours.
2. Compound Incubation:
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
3. MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT into purple formazan crystals.
4. Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
6. Calculation of Cell Viability:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Determine the IC₅₀ value, which represents the concentration of the compound that reduces cell viability by 50%.
Signaling Pathway Diagrams
The biological effects of pyrrole-2,5-dione derivatives are often mediated through their interaction with key cellular signaling pathways. Below are diagrams representing the NF-κB and Caspase signaling pathways, which are frequently implicated in inflammation and apoptosis, respectively.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: Caspase Signaling Pathway in Apoptosis.
References
- 1. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage Inflammatory Assay [en.bio-protocol.org]
- 7. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage Inflammatory Assay [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 3-ethyl-4-methylpyrrole-2,5-dione and 3,4-dimethylmaleimide in Biological Assays
A comprehensive review of existing literature reveals a notable absence of direct comparative studies on the biological activities of 3-ethyl-4-methylpyrrole-2,5-dione and 3,4-dimethylmaleimide. Furthermore, publicly available data on the individual bioactivities of these specific compounds are scarce, precluding a detailed, data-driven comparison as initially intended. This guide, therefore, aims to provide a broader context based on the known biological activities of structurally related pyrrole-2,5-diones and maleimides, highlighting potential areas of investigation for researchers interested in these specific molecules.
While direct experimental data for this compound and 3,4-dimethylmaleimide is not available, the parent scaffolds, pyrrole-2,5-dione (maleimide), and their derivatives are known to possess a wide range of biological activities. These activities are often attributed to the reactive α,β-unsaturated carbonyl system present in the maleimide ring, which can readily undergo Michael addition with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is a key determinant of their biological effects.
General Biological Activities of Related Compounds
Pyrrole-2,5-dione Derivatives
Derivatives of pyrrole-2,5-dione have been investigated for a variety of therapeutic applications. Research has shown that compounds with this core structure can exhibit:
-
Anti-inflammatory Activity: Some substituted pyrrole-2,5-diones have been explored as inhibitors of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).
-
Antimicrobial Activity: Various N-substituted maleimides and pyrrole derivatives have demonstrated activity against bacterial and fungal pathogens.
-
Anticancer Activity: The ability of maleimides to react with cysteine residues has been exploited in the design of anticancer agents that target specific proteins involved in cancer cell proliferation and survival. For instance, various maleimide derivatives have been shown to induce cytotoxicity in leukemia cells.[1]
-
Enzyme Inhibition: The maleimide scaffold is a common feature in a variety of enzyme inhibitors, targeting kinases, proteases, and other enzymes.
Maleimide Derivatives
Maleimides are a well-established class of compounds in bioconjugation chemistry due to their specific reactivity towards thiols. In the context of biological assays, this reactivity translates to:
-
Cysteine Protease Inhibition: Maleimides are known to be irreversible inhibitors of cysteine proteases.
-
Deubiquitinase (DUB) Inhibition: N-ethylmaleimide (NEM), a closely related compound, is a known inhibitor of deubiquitinating enzymes.
-
Cytotoxicity: Many maleimide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][3] This cytotoxicity is often linked to the induction of oxidative stress and apoptosis.
Hypothetical Comparison and Future Research Directions
Given the structural similarities between this compound and 3,4-dimethylmaleimide, it is plausible that they would exhibit similar reactivity profiles towards biological nucleophiles. The primary difference lies in the substituents on the pyrrole-2,5-dione ring (ethyl and methyl vs. two methyl groups). These subtle structural differences could influence their steric and electronic properties, potentially leading to variations in their biological activity, target specificity, and potency.
To elucidate the specific biological profiles of these two compounds, a head-to-head comparison in a panel of relevant biological assays would be necessary. A suggested experimental workflow for such a comparative study is outlined below.
Experimental Workflow for Comparative Analysis
Caption: Proposed workflow for the comparative biological evaluation.
Detailed Methodologies for Key Experiments
Should a researcher undertake a comparative study, the following experimental protocols for key assays are recommended:
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, A549, or a relevant line for a specific cancer type) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and 3,4-dimethylmaleimide in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
Enzyme Inhibition Assay (Generic Kinase Assay Protocol)
-
Reagents: Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.
-
Compound Incubation: Add varying concentrations of the test compounds (this compound and 3,4-dimethylmaleimide) to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the specific kinase.
-
Detection: Use a suitable detection method to measure kinase activity. This could be based on the detection of phosphorylated substrate using a specific antibody and a luminescent or fluorescent signal.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value for each compound.
Conclusion
While a direct, data-supported comparison between this compound and 3,4-dimethylmaleimide is not currently possible due to a lack of published research, the known biological activities of related compounds suggest that both molecules are likely to be biologically active. The subtle differences in their substitution patterns may lead to distinct pharmacological profiles. The experimental framework provided in this guide offers a roadmap for researchers to conduct a thorough comparative analysis of these two compounds, which would be a valuable contribution to the field of medicinal chemistry. Such studies are essential to uncover the unique therapeutic potential that each of these molecules may hold.
References
- 1. researchgate.net [researchgate.net]
- 2. AID 724348 - Cytotoxicity against human 1BR3 cells assessed as cell viability at 100 uM after 24 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Framework for Assessing the Cross-Reactivity of 3-ethyl-4-methylpyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for conducting cross-reactivity studies of 3-ethyl-4-methylpyrrole-2,5-dione, a substituted maleimide. Due to a lack of publicly available cross-reactivity data for this specific compound, this document outlines a proposed study design, including relevant compound comparisons, detailed experimental protocols, and data presentation formats. The methodologies are based on established principles of immunoassay and analytical chemistry for small molecules.
Introduction to this compound and Potential Cross-Reactivity
This compound belongs to the maleimide class of compounds. The maleimide group is characterized by its high reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[1][2] This reactivity is leveraged in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs).[3][]
Cross-reactivity studies are crucial to determine the specificity of any detection method, such as an immunoassay, for the target molecule. Understanding the potential for other structurally related compounds to interfere with the assay is essential for accurate quantification and interpretation of results. This guide proposes a systematic approach to evaluating the cross-reactivity of this compound against a panel of structurally similar analogs.
Proposed Analogs for Cross-Reactivity Screening
To comprehensively assess the specificity of a detection method for this compound, a panel of structurally related compounds should be tested. The following table outlines a proposed list of analogs, categorized by their structural similarity to the target compound.
| Category | Compound Name | Structure | Rationale for Inclusion |
| Target Compound | This compound | The primary analyte of interest. | |
| Core Structure | Maleimide | To determine the contribution of the core pyrrole-2,5-dione ring to cross-reactivity. | |
| N-Substituted Analogs | N-ethylmaleimide (NEM) | To assess the impact of N-substitution on the maleimide ring.[5][6] | |
| N-phenylmaleimide | To evaluate the effect of a larger, aromatic N-substituent. | ||
| Ring-Substituted Analogs | 3,4-dimethyl-1H-pyrrole-2,5-dione | To assess the impact of different alkyl substitutions on the pyrrole ring. | |
| 3-methyl-1H-pyrrole-2,5-dione | To evaluate the effect of a single methyl group on the ring. | ||
| Related Diones | Succinimide | To determine if the double bond in the maleimide ring is critical for recognition. |
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of small molecules.[7][8] This section details a proposed protocol for such an assay.
Principle of the Competitive ELISA
In this assay format, a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) is immobilized on the surface of a microtiter plate. A specific antibody against the target compound is then added along with the sample containing the free analyte (or potential cross-reactants). The free analyte in the sample competes with the immobilized conjugate for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP), which catalyzes a colorimetric reaction. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
Preparation of Reagents
-
Coating Antigen: this compound conjugated to BSA.
-
Primary Antibody: Polyclonal or monoclonal antibody raised against the this compound-protein conjugate.
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit IgG-HRP).
-
Standards: Serial dilutions of this compound in assay buffer.
-
Test Compounds: Serial dilutions of the potential cross-reacting analogs in assay buffer.
-
Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween-20), and assay buffer (e.g., PBS with 1% BSA).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2M Sulfuric Acid.
Assay Procedure
-
Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of assay buffer to each well to block non-specific binding sites. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of the standard or test compound dilutions to the appropriate wells. Then, add 50 µL of the primary antibody solution to all wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.
Data Presentation
The results of the cross-reactivity study should be summarized in a clear and concise table.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Value | 100 |
| Maleimide | Value | Value |
| N-ethylmaleimide (NEM) | Value | Value |
| N-phenylmaleimide | Value | Value |
| 3,4-dimethyl-1H-pyrrole-2,5-dione | Value | Value |
| 3-methyl-1H-pyrrole-2,5-dione | Value | Value |
| Succinimide | Value | Value |
Visualizations
Experimental Workflow
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Diverse reactivity of maleimides in polymer science and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mabtech.com [mabtech.com]
Establishing the Mechanism of Action of 3-ethyl-4-methylpyrrole-2,5-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to elucidate the potential mechanism of action of 3-ethyl-4-methylpyrrole-2,5-dione. Due to the limited publicly available data on this specific compound, this guide establishes its likely mechanism by comparing it with the well-characterized analogue, N-ethylmaleimide (NEM), and other related succinimide derivatives. The provided experimental data for these analogues serves as a benchmark for the anticipated biological activity of this compound.
Postulated Primary Mechanism of Action: Covalent Thiol Modification
Based on its chemical structure, this compound belongs to the maleimide class of compounds. Maleimides are known to be reactive towards sulfhydryl (thiol) groups present in the cysteine residues of proteins. This reaction, a Michael addition, results in the formation of a stable, irreversible covalent thioether bond. This covalent modification of cysteine residues can alter the structure and function of the target proteins, thereby disrupting cellular signaling pathways and leading to biological effects such as enzyme inhibition and induction of apoptosis.
This proposed mechanism is analogous to that of N-ethylmaleimide (NEM), a widely studied maleimide that irreversibly inhibits cysteine proteases and other enzymes through covalent modification of their active site thiols.[1][2][3]
Core Experimental Workflow
The following diagram outlines a typical workflow to investigate the mechanism of action of a thiol-reactive compound like this compound.
Caption: A logical workflow for characterizing the mechanism of action of a novel compound.
Comparative Performance Data
The following tables summarize the biological activities of N-ethylmaleimide and other succinimide derivatives, providing a reference for the expected performance of this compound.
Table 1: Enzyme Inhibition and Cellular Activity of N-Ethylmaleimide (NEM)
| Target/Assay | IC50/EC50 (µM) | Cell Line/System | Reference |
| Prolyl endopeptidase | 6.3 | - | [2] |
| Ubiquitin-Specific Protease 15 (USP15) | 80 | Cell-based assay | [4] |
| Ubiquitin-Specific Protease 2 (USP2) | 1000 | In vitro | [5] |
| Sentrin-Specific Protease 2 (SENP2) | 1580 | In vitro | [5] |
| NEDD8-Specific Protease 1 (DEN1) | 2000 | In vitro | [5] |
| Cytotoxicity (KBV1) | 16 | Human oral cancer | [6] |
| Cytotoxicity (KB-3-1) | 30 | Human epidermoid carcinoma | [6] |
| Galpha-fused ORL1 receptor binding | 43.7 | COS7 cells | [6] |
Table 2: Cytotoxicity of Succinimide Derivatives in Cancer Cell Lines
| Compound ID | HeLa (IC50 µM) | K562 (IC50 µM) | MOLT-4 (IC50 µM) | Reference |
| 1e | 3.2 | 5.8 | 8 | [1] |
| Ic * | >100 | 4.5 | 3.5 | [1] |
| 2c | 4.8 | 3.2 | 2.2 | [1] |
| 3c | 4.5 | 3.0 | 2.0 | [1] |
| 5 | 8 | 6.2 | 2.1 | [1] |
| Note: Compound IDs are as designated in the source literature. |
Key Signaling Pathways
Based on the known effects of related compounds, this compound is likely to impact key cellular signaling pathways that regulate cell survival and apoptosis.
Akt Signaling Pathway
N-ethylmaleimide has been shown to inhibit the phosphorylation of Akt and its downstream targets.[2] This pathway is crucial for cell survival, and its inhibition can lead to apoptosis.
Caption: Postulated inhibition of the Akt signaling pathway.
Extrinsic Apoptosis Pathway
Certain succinimide derivatives induce apoptosis by upregulating death receptors like TNFRSF10B (TRAIL-R2/DR5) and the downstream signaling molecule RIPK1.
Caption: Induction of apoptosis via the extrinsic pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols can be adapted to test the biological activity of this compound.
Protein Alkylation Assay
This assay confirms the thiol-reactivity of the compound.
-
Preparation of Protein Solution: Dissolve the target protein (e.g., bovine serum albumin as a model) in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, or HEPES). The buffer should not contain any thiol reagents.
-
Reduction of Disulfide Bonds (Optional): If the protein has intramolecular disulfide bonds that may mask cysteine residues, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.
-
Labeling Reaction: Dissolve the maleimide compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution. Add the maleimide stock solution to the protein solution to achieve a desired molar excess (e.g., 20-fold). Incubate the reaction overnight at 4°C or for 1-2 hours at room temperature, protected from light.
-
Analysis: The extent of alkylation can be determined by mass spectrometry, where a mass shift corresponding to the addition of the maleimide compound to cysteine residues will be observed.
Cytotoxicity (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[1] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be above 650 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Treatment: Treat cells with the test compound for a desired period to induce apoptosis.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the cellular contents, including caspases.
-
Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing a fluorogenic caspase-3/7 substrate, such as Ac-DEVD-AMC.
-
Incubation: Incubate the plate at 37°C, protected from light. Activated caspase-3 and -7 in the lysate will cleave the substrate, releasing the fluorescent AMC group.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[2]
-
Data Analysis: The rate of increase in fluorescence is proportional to the caspase-3/7 activity in the sample.
Western Blotting for Akt Signaling
This technique is used to detect changes in the phosphorylation status of proteins in a signaling pathway.
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-p70S6K, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Deubiquitinase (DUB) Activity Assay (Fluorometric)
This assay measures the activity of deubiquitinating enzymes, which are often cysteine proteases.
-
Enzyme and Substrate Preparation: Prepare a solution of the purified DUB enzyme in an appropriate assay buffer. Prepare a solution of a fluorogenic DUB substrate, such as Ubiquitin-AMC (Ub-AMC).
-
Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the DUB enzyme with various concentrations of the test compound for a specified time (e.g., 15-30 minutes) to allow for inhibition to occur.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).[7] The cleavage of AMC from ubiquitin by the DUB results in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
comparative analysis of 3-ethyl-4-methylpyrrole-2,5-dione synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 3-ethyl-4-methylpyrrole-2,5-dione, a substituted maleimide of interest in medicinal chemistry and materials science. We will explore the most direct and classical approach, alongside modern catalytic strategies, offering a comprehensive overview for researchers selecting a synthesis path.
Introduction to Synthetic Strategies
The synthesis of 3,4-disubstituted maleimides, such as this compound, can be approached through several distinct routes. The most traditional and straightforward method involves the cyclization of a corresponding substituted maleic anhydride with ammonia or a primary amine. More contemporary methods offer alternative pathways, including transition-metal-catalyzed cross-coupling reactions, which provide versatility but often at the cost of increased complexity and reagent expense.
Method 1: Classical Synthesis via Maleic Anhydride Cyclization
This method represents the most direct and cost-effective route to this compound, proceeding in two conceptual steps from 2-ethyl-3-methylmaleic anhydride.
Experimental Protocol
Step 1: Synthesis of 2-Ethyl-3-methylmaleic Anhydride
While commercially available, 2-ethyl-3-methylmaleic anhydride can be synthesized through various methods, including the oxidation of corresponding substituted furans or through multi-step sequences starting from simpler precursors. For the purpose of this guide, we will assume the availability of this starting material.
Step 2: Imide Formation
The reaction of 2-ethyl-3-methylmaleic anhydride with ammonia or a primary amine is the key step in forming the desired pyrrole-2,5-dione.[1][2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethyl-3-methylmaleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.
-
Amine Addition: To this solution, add a source of ammonia (e.g., ammonium acetate, 1.1 eq) or a primary amine. For the synthesis of the unsubstituted title compound (N-H), an ammonia source is used.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
| Parameter | Method 1: Maleic Anhydride Cyclization |
| Starting Materials | 2-Ethyl-3-methylmaleic anhydride, Ammonia source |
| Key Reagents | Acetic acid (solvent) |
| Reaction Conditions | Reflux (110-140 °C), 2-4 hours |
| Reported Yield | Typically moderate to high (60-90%) |
| Purification | Recrystallization or Column Chromatography |
| Advantages | Simple, cost-effective, readily available starting materials |
| Disadvantages | May require elevated temperatures |
Method 2: Modern Catalytic Approaches
Recent advances in organic synthesis have introduced more sophisticated methods for the construction of unsymmetrical 3,4-disubstituted maleimides. These methods often rely on transition-metal catalysis and offer a high degree of control and flexibility, albeit with more complex procedures and reagents.
One such approach involves the palladium-catalyzed cross-coupling of indium organometallics with 3,4-dihalomaleimides.[4] This method allows for the sequential and selective introduction of different substituents at the C3 and C4 positions of the maleimide ring.
Conceptual Experimental Workflow
This method is more complex and would involve the initial synthesis of a 3,4-dihalomaleimide, followed by sequential palladium-catalyzed cross-coupling reactions with organoindium reagents to introduce the ethyl and methyl groups.
Data Presentation
| Parameter | Method 2: Palladium-Catalyzed Cross-Coupling |
| Starting Materials | 3,4-Dihalomaleimide, Organoindium reagents (e.g., triethylindium, trimethylindium) |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄), Ligands |
| Reaction Conditions | Typically anhydrous and inert atmosphere, varied temperatures |
| Reported Yield | Good to excellent for various substituted maleimides[4] |
| Purification | Column Chromatography |
| Advantages | High versatility for synthesizing diverse unsymmetrical maleimides |
| Disadvantages | Multi-step, requires specialized reagents and catalysts, potentially higher cost |
Comparative Analysis and Selection Workflow
The choice of synthetic method will largely depend on the specific needs of the researcher, including scale, cost, and available resources.
Caption: Workflow for selecting a synthesis method.
Signaling Pathway Analogy for Synthesis Strategy
While not a biological signaling pathway, the logic of choosing a synthetic route can be visualized in a similar manner, where initial conditions (e.g., available starting materials) dictate the subsequent steps.
Caption: Decision pathway based on precursor availability.
Conclusion
For the direct and efficient synthesis of this compound, the classical approach via cyclization of 2-ethyl-3-methylmaleic anhydride with an ammonia source remains the most practical and economical choice. Modern catalytic methods, while powerful for creating diverse libraries of substituted maleimides, are generally more complex and resource-intensive for this specific target. The selection of the optimal method should be guided by the specific project goals, available resources, and desired scale of production.
References
Validating Target Engagement of 3-ethyl-4-methylpyrrole-2,5-dione in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the intracellular target engagement of the small molecule 3-ethyl-4-methylpyrrole-2,5-dione. Derivatives of pyrrole-2,5-dione have shown potential as tyrosine kinase inhibitors, with evidence suggesting interaction with the ATP-binding domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Consequently, this guide will focus on these putative targets and the relevant signaling pathways.
We will objectively compare the performance of three widely used target engagement validation techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). This comparison is supported by a summary of their principles, detailed experimental protocols, and a quantitative performance overview based on existing literature.
Method Comparison at a Glance
Deciphering the direct interaction of a small molecule with its intracellular target is a critical step in drug discovery. The choice of a target engagement assay depends on various factors, including the nature of the target protein, the properties of the small molecule, and the specific experimental question being addressed. The following table summarizes the key characteristics and performance metrics of CETSA, DARTS, and PAL to aid in selecting the most appropriate method.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-affinity Labeling (PAL) |
| Principle | Ligand binding alters the thermal stability of the target protein, leading to a shift in its melting temperature.[1][2] | Ligand binding protects the target protein from proteolytic degradation.[1] | A photoreactive group on the ligand forms a covalent bond with the target protein upon UV irradiation.[3][4] |
| Requirement for Molecule Modification | No | No | Yes (requires synthesis of a photo-activatable probe)[3][4] |
| Cellular Context | Intact cells, cell lysates, tissues.[2] | Primarily cell lysates, but can be adapted for intact cells. | Intact cells, cell lysates.[3][4] |
| Readout | Western Blot, Mass Spectrometry, ELISA, AlphaScreen. | Western Blot, Mass Spectrometry.[1] | Western Blot, Mass Spectrometry, Fluorescence imaging.[4] |
| Quantitative Capability | Good for determining dose-response relationships (ITDRF-CETSA).[1] | Semi-quantitative, can show dose-dependent protection.[1] | Can be quantitative with careful experimental design and controls. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[1] | Generally lower throughput.[1] | Moderate throughput, can be scaled with automated imaging or MS. |
| Information Provided | Target engagement, cellular permeability (in intact cells). | Direct target binding. | Direct target binding, identification of binding site (with MS).[3] |
| Key Advantage | Label-free, applicable in living cells and tissues.[2] | Label-free, relatively simple to perform.[1] | Provides direct evidence of binding and can map the binding site.[3] |
| Key Limitation | Not all proteins exhibit a significant thermal shift upon ligand binding.[1] | Not all ligand binding events confer protection from proteolysis.[1] | Requires chemical synthesis of a probe, which may alter binding affinity. Potential for non-specific crosslinking.[3] |
Signaling Pathway: EGFR-VEGFR2 Crosstalk
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) are key receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis. There is significant crosstalk between their signaling pathways, and they are often co-expressed in cancer cells. The binding of their respective ligands, EGF and VEGF, leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for CETSA, DARTS, and Photo-affinity Labeling.
References
- 1. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 2. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Potential: A Comparative Analysis of 3-ethyl-4-methylpyrrole-2,5-dione and Established COX-2 Inhibitors
For Immediate Release
This guide provides a head-to-head comparison of the hypothetical inhibitory activity of 3-ethyl-4-methylpyrrole-2,5-dione with known inhibitors of Cyclooxygenase-2 (COX-2). While direct experimental data on the inhibitory performance of this compound is not extensively available in current literature, its core chemical scaffold, the pyrrole-2,5-dione (maleimide), is a recurring motif in compounds designed as COX inhibitors. This comparison, therefore, situates this compound within the context of well-established non-steroidal anti-inflammatory drugs (NSAIDs) to project its potential efficacy and selectivity.
The following sections present a comparative table of inhibitory concentrations, a detailed experimental protocol for a standard COX inhibition assay, and a visualization of the relevant biological pathway to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Inhibitory Activity
To provide a clear benchmark, the inhibitory activities of renowned COX inhibitors are presented below. The data for this compound is presented as "Not Available (N/A)" due to the absence of published experimental values. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.
| Compound | Target(s) | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-2 (putative) | N/A | N/A | N/A |
| Celecoxib | COX-2 | >100 µM | ~0.04 µM | >2500 |
| Rofecoxib | COX-2 | >100 µM | ~0.018 µM | >5500 |
| Indomethacin | COX-1/COX-2 | ~0.01 µM | ~0.3 µM | ~0.03 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The following is a representative protocol for an in vitro cyclooxygenase inhibition assay, which can be adapted to evaluate the inhibitory potential of novel compounds like this compound.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known inhibitors (e.g., Celecoxib, Indomethacin) for positive controls
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired working concentration in the reaction buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound and control inhibitors in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the diluted test compound or control inhibitor to the appropriate wells.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to each well to initiate a pre-incubation period (e.g., 10 minutes at 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 2 minutes at 37°C).
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a solution of stannous chloride).
-
PGE2 Quantification: Determine the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of the Prostaglandin Biosynthesis Pathway
The diagram below illustrates the enzymatic conversion of arachidonic acid to prostaglandins by cyclooxygenase enzymes, the key step targeted by COX inhibitors.
Caption: Inhibition of COX enzymes blocks the synthesis of prostaglandins from arachidonic acid.
This guide serves as a foundational resource for the comparative assessment of this compound. Further experimental validation is essential to definitively characterize its inhibitory profile and therapeutic potential.
Assessing the Specificity of 3-ethyl-4-methylpyrrole-2,5-dione's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-ethyl-4-methylpyrrole-2,5-dione and related compounds. Due to the limited publicly available data on this compound, this document infers its probable mechanism of action based on its core chemical structure—the maleimide ring. This reactive motif is known to form covalent bonds with thiol groups, particularly the cysteine residues in proteins.
To contextualize the specificity of its potential biological effects, we compare it with two classes of alternatives: a well-characterized, non-specific maleimide, N-ethylmaleimide (NEM), and a selection of highly specific, second-generation maleimide-based covalent inhibitors targeting distinct cellular pathways.
Introduction to Maleimide Reactivity
The biological activity of maleimide-containing compounds is primarily driven by their ability to act as Michael acceptors. The double bond within the maleimide ring is electrophilic and susceptible to nucleophilic attack from thiol groups found in the side chains of cysteine amino acids in proteins. This reaction, known as a Michael addition, results in the formation of a stable, covalent thioether bond, effectively and often irreversibly modifying the target protein.
This covalent modification can lead to a variety of biological outcomes, including enzyme inhibition, disruption of protein-protein interactions, and alteration of protein localization and function. The specificity of this interaction is a critical determinant of a compound's utility as a research tool or therapeutic agent.
Comparative Analysis of Maleimide-Based Compounds
The specificity of a maleimide-containing compound is largely determined by the substituents on the maleimide ring. Simple, small maleimides tend to be non-specific, reacting with a wide range of accessible thiols. In contrast, larger molecules that incorporate the maleimide "warhead" into a scaffold with high affinity for a specific protein's binding pocket will exhibit much greater target specificity.
This guide will compare three compounds to illustrate this spectrum of specificity:
-
This compound (Predicted): A small maleimide derivative with unknown biological targets. Its activity is predicted to be broad and dependent on the accessibility of reactive cysteine residues on various proteins.
-
N-ethylmaleimide (NEM): A widely used, non-specific sulfhydryl-modifying agent. It serves as a baseline for broad, relatively non-specific covalent inhibition.
-
Specific Maleimide-Based Inhibitors: These are more complex molecules designed to target specific enzymes, such as deubiquitinases (DUBs) or kinases, with high potency and selectivity.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of the non-specific inhibitor NEM and more specific maleimide-based inhibitors against various enzyme targets. Data for this compound is not available.
Table 1: Comparison of Inhibitory Activity (IC50)
| Compound | Target Class | Specific Target | IC50 (µM) | Citation(s) |
| N-ethylmaleimide (NEM) | Cysteine Protease | Prolyl endopeptidase | 6.3 | [1] |
| Deubiquitinase (DUB) | Broad-spectrum | - | [2] | |
| Topoisomerase | Topoisomerase IIα | Potent catalytic inhibitor | [3] | |
| PR-619 | Deubiquitinase (DUB) | USP2 | 7.2 | [2] |
| USP4 | 3.93 | [2] | ||
| USP5 | 8.61 | [2] | ||
| USP7 | 6.86 | [2] | ||
| USP8 | 4.9 | [2] | ||
| P22077 | Deubiquitinase (DUB) | USP7 | 8.01 | [2] |
| USP47 | 8.74 | [2] | ||
| 3-anilino-4-arylmaleimide derivative (Compound 31) | Kinase | SLK | 0.003 | [4] |
| STK10 | 0.002 | [4] |
Signaling Pathways and Experimental Workflows
The specificity of maleimide-based inhibitors is critical for their use in dissecting complex cellular signaling pathways. A non-specific inhibitor like NEM will impact numerous pathways simultaneously, making it difficult to attribute a cellular phenotype to a specific molecular target. In contrast, a highly specific inhibitor can be used to probe the function of a single enzyme within a pathway.
The MAPK/ERK Signaling Pathway: A Target for Specific Covalent Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial signaling pathway involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive drug targets. Specific covalent inhibitors have been developed to target kinases within this pathway, such as ERK1/2.
Experimental Workflow for Assessing Covalent Inhibitors
Determining the specificity and potency of a covalent inhibitor requires a series of well-defined experiments. A typical workflow involves biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess target engagement and downstream pathway modulation in a physiological context.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of covalent inhibitors. Below are representative protocols for biochemical and cell-based assays.
Protocol for Deubiquitinase (DUB) Inhibition Assay
This protocol is adapted for measuring the enzymatic activity of a DUB using a fluorogenic substrate.
Materials:
-
10X DUB Assay Buffer: 500 mM Tris-HCl pH 7.5, 250 mM KCl, 50 mM MgCl2, 10 mM DTT.
-
Recombinant DUB enzyme: Purified and diluted to the desired concentration in 1X DUB assay buffer.
-
Fluorogenic Substrate: Ubiquitin-AMC (7-amino-4-methylcoumarin). Stock solution in DMSO.
-
Test Compound: this compound or alternatives, prepared in a dilution series in DMSO.
-
Positive Control: A known DUB inhibitor (e.g., NEM or PR-619).
-
Negative Control: DMSO.
-
96-well black microplate.
-
Plate reader with fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm).
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1X DUB assay buffer by diluting the 10X stock with deionized water. Add fresh DTT to the 1X buffer just before use.
-
Compound Plating: Add 1 µL of the test compound dilution series, positive control, or DMSO negative control to the wells of the 96-well plate.
-
Enzyme Addition and Pre-incubation: Add 50 µL of the diluted DUB enzyme solution to each well. Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow for covalent modification to occur.
-
Initiate Reaction: Add 49 µL of a pre-warmed solution of Ubiquitin-AMC substrate in 1X DUB assay buffer to each well to initiate the enzymatic reaction. The final volume in each well is 100 µL.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) plate reader. Measure the increase in fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the DMSO control (100% activity) and the positive control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol for Covalent Kinase Inhibitor Assay (Biochemical)
This protocol describes a general method for assessing the inhibition of a protein kinase by a covalent inhibitor using an ADP-Glo™ or similar luminescence-based assay that measures kinase activity.
Materials:
-
Kinase Assay Buffer: Typically contains a buffer (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT, use with caution for covalent inhibitors), and BSA.
-
Recombinant Kinase: Purified and diluted in kinase assay buffer.
-
Substrate: A specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate at a concentration near the Km for the specific kinase.
-
Test Compound: Maleimide-based inhibitor in a dilution series in DMSO.
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well microplate.
-
Plate reader with luminescence detection.
Procedure:
-
Compound and Enzyme Pre-incubation:
-
In the 96-well plate, combine the test compound (or controls) with the diluted kinase enzyme in kinase assay buffer.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for the covalent reaction between the inhibitor and the kinase. The total volume should be low (e.g., 5 µL).
-
-
Initiate Kinase Reaction:
-
Add a solution containing the peptide substrate and ATP to each well to start the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).
-
-
Detect Kinase Activity:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
-
Measure Luminescence: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to determine the IC50 value. To determine covalent kinetic parameters (k_inact and K_I), time-dependent IC50 assays are required.
-
Conclusion
The biological activity of this compound is likely to be non-specific due to its simple maleimide structure, leading to covalent modification of numerous cellular proteins. This contrasts sharply with highly engineered maleimide-based inhibitors that achieve specificity through scaffolds that favor binding to a single target. As demonstrated by the comparative data, derivatizing the maleimide core can increase potency and selectivity by orders of magnitude. Researchers and drug developers should consider the inherent reactivity of the maleimide pharmacophore and the crucial role of the molecular scaffold in directing its activity towards a specific biological target. The experimental protocols provided herein offer a framework for assessing the potency and specificity of such covalent inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Analysis of the ERK Pathway Cysteinome for Targeted Covalent Inhibition of RAF and MEK Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-ethyl-4-methyl-pyrrole-2,5-dione | 20189-42-8 [chemicalbook.com]
Independent Verification of the Reported Synthesis of 3-Ethyl-4-methylpyrrole-2,5-dione: A Comparative Guide
This guide provides a comprehensive overview for the independent verification of the synthesis of 3-ethyl-4-methylpyrrole-2,5-dione, a substituted maleimide derivative with potential applications in drug development and materials science. The document outlines the most plausible reported synthetic methodology, offers alternative routes for comparison, and discusses the expected biological activities based on structurally related compounds. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided to facilitate replication and verification.
Reported Synthesis and Independent Verification
The primary reported method for the synthesis of N-unsubstituted 3,4-dialkyl-substituted pyrrole-2,5-diones involves the reaction of the corresponding disubstituted maleic anhydride with ammonia.[1][2][3][4][5] This approach is a well-established route for the formation of the maleimide ring.
Proposed Synthetic Pathway
The synthesis of this compound can be logically achieved through a two-step process, starting with the synthesis of the precursor 2-ethyl-3-methylmaleic anhydride, followed by its reaction with ammonia.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Ethyl-3-methylmaleic Anhydride
This protocol is based on the reported synthesis of substituted maleic anhydrides.[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve naphthalene in a suitable inert solvent such as toluene.
-
Addition of Reactant: Slowly add maleic anhydride to the stirred solution at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Oxidation: After the initial reaction, the intermediate is oxidized to form the anhydride. This may involve treatment with an oxidizing agent.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-ethyl-3-methylmaleic anhydride.
Protocol 2: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of maleimides from maleic anhydrides.[1][3][4]
-
Reaction Setup: In a sealed reaction vessel, dissolve 2-ethyl-3-methylmaleic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Addition of Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in a compatible solvent, in excess (e.g., 2-3 equivalents).
-
Reaction Conditions: Heat the mixture to a temperature between 100-120 °C for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Comparison with Alternative Synthetic Methods
While the reaction of a disubstituted maleic anhydride with ammonia is a direct approach, other modern synthetic methods for 3,4-disubstituted maleimides offer potential advantages in terms of substrate scope and reaction conditions.
| Method | Starting Materials | Key Reagents/Catalysts | Reported Yields | Advantages | Disadvantages |
| Primary Route: Imidation of Anhydride | 2-Ethyl-3-methylmaleic anhydride, Ammonia source | Acetic acid (solvent) | Not specifically reported for this compound | Direct, utilizes readily available reagents. | May require harsh reaction conditions (high temperature). |
| Alternative 1: Palladium-Catalyzed Cross-Coupling [7][8][9] | 3,4-Dihalomaleimide, Ethyl and Methyl organoindium reagents | Palladium catalyst (e.g., Pd(Ph₃P)₄) | Good to high (up to 81% for monocoupling) | High selectivity, mild reaction conditions, broad substrate scope. | Requires synthesis of organometallic reagents, catalyst can be expensive. |
| Alternative 2: Phosphine-Catalyzed Cascade Reaction [10][11] | α-Succinimide-substituted allenoate, Aryl imine | Phosphine catalyst (e.g., PPh₃) | Up to 86% | High stereoselectivity, good yields. | Requires synthesis of specialized starting materials. |
Potential Biological Activity and Performance Comparison
Specific experimental data on the biological activity of this compound is not extensively reported in publicly available literature. However, the broader class of pyrrole-2,5-dione and maleimide derivatives are known to exhibit a range of biological activities.
Comparative Data on Related Compounds
| Compound Class | Biological Activity | Reported IC₅₀ / MIC | Reference |
| Pyrrolidine-2,5-dione derivatives | Aromatase Inhibition | IC₅₀ = 23.8 ± 4.6 µM | [12] |
| Pyrrolidine-2,5-dione derivatives | 17α-hydroxylase/17,20-lyase Inhibition | IC₅₀ = 18.5 ± 1.9 µM | [12] |
| 3,4-di(aryl)maleimides | Antitumor (antitubulin activity) | - | [10] |
| 2-Ethyl-3-methylmaleic anhydride | Antibacterial | Not specified | [6] |
Note: The provided data is for structurally related compounds and should be used as a preliminary guide for the expected performance of this compound. Independent experimental verification is crucial to determine its specific biological activity profile.
Conclusion
The synthesis of this compound via the reaction of 2-ethyl-3-methylmaleic anhydride with ammonia appears to be a chemically sound and verifiable method. This guide provides a detailed, albeit inferred, protocol to facilitate this verification. Researchers are encouraged to explore the alternative synthetic routes presented, as they may offer advantages in terms of yield and reaction conditions. Furthermore, while the biological potential of this compound is suggested by its structural class, a thorough in-vitro and in-vivo evaluation is necessary to establish its specific pharmacological profile. The data and protocols herein serve as a foundational resource for researchers and drug development professionals interested in the synthesis and evaluation of this and related substituted maleimides.
References
- 1. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]
- 2. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Synthesis of 3,4-Disubstituted Maleimides by Selective Cross-Coupling Reactions Using Indium Organometallics [organic-chemistry.org]
- 8. Synthesis of 3,4-disubstituted maleimides by selective cross-coupling reactions using indium organometallics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maleimide synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ'-Addition with Aryl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Pyrrole-2,5-dione Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-ethyl-4-methylpyrrole-2,5-dione analogs and related compounds, focusing on their potential as anticancer agents. While comprehensive SAR studies on the specific this compound core are limited in publicly available literature, this guide synthesizes data from various studies on related pyrrole-2,5-dione derivatives to elucidate key structural features influencing their cytotoxic and biological activity. The information presented is intended to guide future research and drug development efforts in this area.
Comparative Analysis of Biological Activity
The anticancer activity of pyrrole-2,5-dione analogs has been evaluated against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the induction of apoptosis, often through the activation of caspases. The following tables summarize the in vitro cytotoxicity of various pyrrole-2,5-dione derivatives, highlighting the influence of different substituents on their potency.
Table 1: Cytotoxicity of N-Substituted Pyrrole-2,5-dione Analogs against Various Cancer Cell Lines
| Compound ID | Core Structure | N-Substituent | Cell Line | IC50 (µM) | Reference |
| 1a | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-chlorophenyl) | SW620 (Colon) | >100 | [1] |
| 1b | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-methoxyphenyl) | SW620 (Colon) | >100 | [1] |
| 1c | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(morpholine) | SW620 (Colon) | >100 | [1] |
| 2a | 3-aroyl-1,4-diarylpyrrole | 1-(4-aminophenyl), 4-(4-aminophenyl) | T24 (Bladder) | 0.009 | [2] |
| 2b | 3-aroyl-1,4-diarylpyrrole | 1-(4-aminophenyl), 4-(4-aminophenyl) | ES-2 (Ovarian) | 0.005 | [2] |
| 3a | Indolylpyrrole derivative | Varied aryl groups | PC-3 (Prostate) | 3.30 - 15.40 | [3] |
| 3b | Indolylpyrrole derivative | Varied aryl groups | SKOV3 (Ovarian) | 1.20 - 15.40 | [3] |
| 3c | Indolylpyrrole derivative | Varied aryl groups | LS174T (Colorectal) | 2.80 - >20 | [3] |
Table 2: Cytotoxicity of Thiazolidine-2,4-dione Analogs (Bioisosteres of Pyrrole-2,5-dione)
| Compound ID | Core Structure | Substituents | Cell Line | IC50 (µM) | Reference |
| 4a | 5-benzylidenethiazolidine-2,4-dione | Varied arylacetamides | HepG2 (Liver) | 0.60 - 4.70 | [4] |
| 4b | 5-benzylidenethiazolidine-2,4-dione | Varied arylacetamides | MCF-7 (Breast) | 0.65 - 2.29 | [4] |
Inference of Structure-Activity Relationships:
-
N-Substituents: Simple N-alkylation or N-arylation of the 3,4-dimethylpyrrole-2,5-dione core in compounds 1a-c did not lead to significant cytotoxic activity, with IC50 values exceeding 100 µM.[1] This suggests that more complex or specific N-substituents are required to enhance potency.
-
Aromatic Substituents on the Pyrrole Ring: In the case of 3-aroyl-1,4-diarylpyrroles, the presence of amino phenyl rings at both the N-1 and C-4 positions was found to be crucial for potent antitumor activity, as seen in compounds 2a and 2b with low nanomolar IC50 values.[2]
-
Indolyl-Pyrrole Hybrids: For indolylpyrrole derivatives, the nature of the aryl substituents significantly impacts cytotoxicity. Certain substitutions led to potent activity against ovarian (3b , IC50 = 1.20 µM) and colorectal (3c , IC50 = 2.80 µM) cancer cell lines.[3]
-
Bioisosteric Replacement: The thiazolidine-2,4-dione core, a bioisostere of pyrrole-2,5-dione, has been explored as a scaffold for anticancer agents. Analogs with substituted benzylidene groups at the 5-position and various arylacetamides at the N-3 position (compounds 4a and 4b ) have demonstrated potent cytotoxicity in the low micromolar range against liver and breast cancer cell lines.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly cited in the evaluation of pyrrole-2,5-dione analogs.
2.1. MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[8]
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[8]
-
Formazan Solubilization: The MTT solution is removed, and the remaining formazan crystals are dissolved in 130 µL of a solubilization agent such as DMSO.[8] The plate is then incubated for an additional 15 minutes with shaking.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm or 570 nm.[8]
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
2.2. Caspase Activity Assay
Caspase activation is a hallmark of apoptosis. Fluorometric or colorimetric assays are used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[9][10][11][12]
-
Principle: These assays utilize a specific peptide substrate for caspase-3/7 (e.g., DEVD) conjugated to a reporter molecule (a fluorophore like AMC or a chromophore like pNA). When caspase-3/7 is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[10]
-
Procedure (Fluorometric):
-
Cell Lysis: Cells are treated with the test compounds to induce apoptosis. The cells are then harvested and lysed using a chilled lysis buffer.[11]
-
Substrate Addition: The cell lysate is incubated with a reaction buffer containing the caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[10]
-
Incubation: The reaction mixture is incubated at 37°C for 1-2 hours to allow for substrate cleavage.[10]
-
Fluorescence Measurement: The fluorescence of the released reporter molecule (e.g., AMC) is measured using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[10]
-
-
Data Analysis: The increase in fluorescence in treated cells compared to untreated controls indicates the level of caspase-3/7 activation.
Visualized Workflows and Pathways
3.1. General Synthetic Workflow for N-Substituted Pyrrole-2,5-diones
The synthesis of N-substituted pyrrole-2,5-dione derivatives often involves the condensation of a primary amine with an appropriate anhydride, such as maleic anhydride.[13]
Caption: General synthesis of N-substituted pyrrole-2,5-diones.
3.2. Apoptosis Induction Signaling Pathway
Many pyrrole-2,5-dione analogs exert their anticancer effects by inducing apoptosis. This diagram illustrates a simplified intrinsic apoptosis pathway initiated by these compounds.
Caption: Intrinsic apoptosis pathway induced by pyrrole-2,5-dione analogs.
References
- 1. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cibtech.org [cibtech.org]
Benchmarking the Performance of 3-ethyl-4-methylpyrrole-2,5-dione in Thiol Quantification Assays
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Thiol-Reactive Compounds
In the dynamic fields of proteomics, drug development, and biochemical research, the accurate quantification and characterization of free sulfhydryl (thiol) groups in proteins and peptides are of paramount importance. The reactivity of these thiol groups is a key factor in protein structure, enzyme catalysis, and redox signaling. 3-ethyl-4-methylpyrrole-2,5-dione, a maleimide derivative, is a valuable tool for these applications. This guide provides a comprehensive performance comparison of this compound and its alternatives in a standard thiol quantification assay, supported by experimental data and detailed protocols.
Comparative Performance of Thiol-Reactive Compounds
The standard assay for benchmarking this compound and similar compounds involves the alkylation of free thiol groups. The performance of these reagents can be evaluated based on several key parameters: reactivity, specificity, stability of the resulting bond, and the potential for side reactions. While specific kinetic data for this compound is not extensively documented in publicly available literature, its performance can be reliably inferred from its close structural analog, N-ethylmaleimide (NEM).
The following table summarizes the performance of maleimide derivatives (represented by NEM as a proxy for this compound) against other common thiol-reactive compounds.
| Feature | Maleimide Derivatives (e.g., this compound) | Iodoacetamide (IAM) / Iodoacetic Acid (IAA) | N-(1-phenylethyl)maleimide (NPEM) |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (SN2) | Michael Addition |
| Reaction pH | Optimal at pH 6.5-7.5; reactive at acidic pH[1] | Requires neutral to basic pH | Optimal at pH 7.0[2] |
| Reactivity | High; faster than IAM/IAA[1] | Moderate | High |
| Specificity for Thiols | High at optimal pH; can react with amines at pH > 7.5[1] | High | High, but can have side reactions |
| Side Reactions | Hydrolysis of maleimide ring at alkaline pH[1] | Can react with other nucleophilic residues | Double derivatization and ring opening have been observed[2] |
| Bond Stability | Forms a stable, irreversible thioether bond[1] | Forms a stable, irreversible thioether bond[1] | Forms a stable thioether bond |
| Derivatization Efficiency | Generally high; >95% completion within 30 minutes for many thiols[2] | Can be lower than maleimides under similar conditions | High; complete derivatization within 30 minutes for most thiols tested[2] |
| Ionization Enhancement (for MS) | Moderate | Not a primary feature | Higher than NEM (2.1x for GSH to 5.7x for CYS) due to its hydrophobicity[2] |
Experimental Protocols
General Protocol for Thiol Quantification using this compound
This protocol outlines a standard workflow for the labeling of free thiol groups in a protein sample for subsequent quantification, often by mass spectrometry.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5. Avoid buffers containing thiols.
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (e.g., L-cysteine or dithiothreitol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein sample in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If reduction of disulfide bonds is required, add TCEP at a 10-50 fold molar excess to the protein and incubate at room temperature for 30-60 minutes.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein sample to achieve a 10-20 fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine) in excess to react with any unreacted this compound.
-
-
Purification:
-
Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against the appropriate buffer.
-
-
Analysis:
-
The degree of labeling can be determined spectrophotometrically or by mass spectrometry. For mass spectrometry, the mass shift corresponding to the addition of this compound to a cysteine residue is observed.
-
Visualizations
Experimental Workflow for Thiol Quantification
Caption: Workflow for labeling and quantifying protein thiols.
Reaction of this compound with a Thiol
Caption: Michael addition of a thiol to this compound.
References
Safety Operating Guide
Proper Disposal of 3-ethyl-4-methylpyrrole-2,5-dione: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-ethyl-4-methylpyrrole-2,5-dione, a chemical used in various research and development applications, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to assist laboratory personnel in handling this compound responsibly.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific product in use. As a general guideline, based on the closely related and structurally similar compound N-ethylmaleimide, this chemical should be handled with a high degree of caution.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: Wear a lab coat and other protective clothing to prevent skin exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors.
Step-by-Step Disposal Procedures
Under no circumstances should this compound or its waste be disposed of down the drain. This compound is considered hazardous waste and requires disposal through a licensed and approved waste management facility.
-
Waste Collection:
-
Collect all waste materials containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a tightly sealing lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Follow your institution's specific labeling requirements.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the hazardous waste off-site yourself.
-
Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your EHS department immediately.
-
For minor spills, if you are trained and have the appropriate PPE and spill kit:
-
Prevent the spill from spreading and entering drains.
-
Carefully clean up the spill using absorbent materials.
-
Collect all contaminated materials in a designated hazardous waste container and label it accordingly.
-
Thoroughly decontaminate the area.
-
Data Summary for Disposal and Safety
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Synonyms | 2-Ethyl-3-methylmaleimide | [1] |
| CAS Number | 20189-42-8 | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Environmental Precautions | Do not let product enter drains. | |
| Primary Hazards | Based on the related compound N-ethylmaleimide: Fatal if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage, May cause an allergic skin reaction. |
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace institutional protocols or regulatory requirements. Always consult your institution's specific waste disposal procedures and the manufacturer's Safety Data Sheet.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-ethyl-4-methylpyrrole-2,5-dione
For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of 3-ethyl-4-methylpyrrole-2,5-dione. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Researchers and drug development professionals working with this compound must be aware of its potential hazards and handle it with the utmost care. While specific safety data for this compound is not extensively documented, its structural similarity to N-ethylmaleimide, a known hazardous substance, necessitates stringent safety protocols. The following guidance is based on the safety profiles of analogous compounds and general best practices for laboratory chemical handling.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory Protection | NIOSH-approved respirator | An air-purifying respirator (APR) with an organic vapor cartridge and a P100 particulate filter is recommended, especially when handling the powder form or when there is a risk of aerosol generation.[1] In situations with potential for high airborne concentrations, a supplied-air respirator (SAR) may be necessary.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound. Proper glove removal technique is crucial to avoid skin contact. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are essential to protect against splashes.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1] |
| Body Protection | Laboratory coat and/or chemical-resistant apron | A fully buttoned laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required in the laboratory. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.
2. Engineering Controls:
-
All handling of this compound, especially weighing and transferring of the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure easy access to an eyewash station and a safety shower.
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
4. Spill and Emergency Procedures:
-
Minor Spill: In case of a small spill, carefully clean it up using appropriate absorbent materials. Wear all required PPE during cleanup.
-
Major Spill: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused compounds, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: Dispose of the hazardous waste through your institution's EHS program, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
